methyl 4-fluoro-1H-indole-3-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
methyl 4-fluoro-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-14-10(13)6-5-12-8-4-2-3-7(11)9(6)8/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADKJZGVQAWWPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001278282 | |
| Record name | Methyl 4-fluoro-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001278282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220039-52-0 | |
| Record name | Methyl 4-fluoro-1H-indole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220039-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-fluoro-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001278282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-fluoro-1H-indole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Methyl 4-fluoro-1H-indole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-fluoro-1H-indole-3-carboxylate, a halogenated derivative of the indole scaffold, is a compound of increasing interest in medicinal chemistry and materials science. The strategic placement of a fluorine atom at the 4-position of the indole ring significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, spectroscopic profile, synthesis, reactivity, and potential applications, with a particular focus on its role in drug discovery.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Chemical modification of the indole ring is a well-established strategy for fine-tuning the pharmacological properties of bioactive molecules. Fluorine, with its unique properties of high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, is often introduced into drug candidates to enhance metabolic stability, improve binding affinity, and modulate pKa.[2]
The placement of a fluorine atom at the 4-position of the indole ring, as in this compound, is of particular strategic importance. This substitution directly influences the electron density of the benzene portion of the indole, which can have a profound impact on its reactivity and biological interactions. This guide aims to consolidate the available technical information on this compound, providing a foundational resource for researchers working with this and related fluorinated indoles.
Physicochemical and Spectroscopic Properties
Precise experimental data for this compound is not extensively documented in publicly available literature. However, based on the known properties of its isomers and related compounds, we can infer its key characteristics.
Physicochemical Properties
A summary of the key physicochemical properties is presented in Table 1. The molecular formula of the compound is C₁₀H₈FNO₂, with a corresponding molar mass of 193.17 g/mol .[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1220039-52-0 | |
| Molecular Formula | C₁₀H₈FNO₂ | [3] |
| Molar Mass | 193.17 g/mol | [3] |
| Appearance | Expected to be a solid | Inferred |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, ethyl acetate, acetone) | Inferred |
Spectroscopic Data
2.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the indole ring protons and the methyl ester group. The fluorine atom at the 4-position will introduce splitting patterns (coupling) with the adjacent aromatic protons (H5 and H7).
2.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will display ten distinct signals. The carbon atom directly bonded to the fluorine (C4) will exhibit a large one-bond C-F coupling constant. The chemical shifts of the other carbon atoms in the benzene ring will also be influenced by the electron-withdrawing nature of the fluorine atom.
2.2.3. Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the N-H stretch of the indole ring (around 3300-3400 cm⁻¹), the C=O stretch of the ester (around 1700-1720 cm⁻¹), and C-F bond vibrations (around 1000-1200 cm⁻¹).
2.2.4. Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) at m/z 193.17, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) from the ester and other characteristic cleavages of the indole ring.
Synthesis and Reactivity
Synthesis
A common synthetic route to this compound would likely start from 4-fluoroindole.[2] A general two-step process can be envisioned:
-
Formylation of 4-fluoroindole: Introduction of a formyl group at the C3 position.
-
Oxidation and Esterification: Oxidation of the formyl group to a carboxylic acid, followed by esterification with methanol.
A plausible synthetic pathway is illustrated below:
Caption: Plausible synthetic route to this compound.
A patent describes a method for the preparation of the precursor, 4-fluoroindole, starting from 2-fluoro-6-nitrotoluene through condensation with dimethylformamide dimethyl acetal (DMF-DMA), followed by nitro-reduction and cyclization.[6]
Experimental Protocol: Synthesis of 4-Fluoroindole (Illustrative from Patent CN103420892A) [6]
-
Step 1: Condensation. In a 50 mL flask, 2-fluoro-6-nitrotoluene (3.1g, 20mmol) is dissolved in DMF (15mL). DMF-DMA (4.76g, 40mmol) is added with stirring. The mixture is heated to reflux and reacted for 20 hours. After cooling to room temperature, the solvent is evaporated to dryness to yield the intermediate enamine.
-
Step 2: Reductive Cyclization. The crude enamine is placed in a 50mL reaction flask with methanol (10mL) and 5% palladium on carbon (300mg). The mixture is hydrogenated overnight under a hydrogen atmosphere. The catalyst is then filtered off, and the solvent is evaporated to yield 4-fluoroindole.
Reactivity
The reactivity of this compound is governed by the interplay of the electron-rich pyrrole ring and the electron-withdrawing effects of the fluorine atom and the methyl carboxylate group.
3.2.1. Electrophilic Substitution
The indole nucleus is generally susceptible to electrophilic attack, primarily at the C3 position. However, since the C3 position is already substituted, electrophilic substitution reactions on this compound would likely occur at other positions on the pyrrole or benzene ring, or at the N1 position. The fluorine atom at C4 will deactivate the benzene ring towards electrophilic attack and will direct incoming electrophiles.
3.2.2. N-Functionalization
The nitrogen atom of the indole ring can be readily deprotonated with a suitable base (e.g., NaH) and subsequently reacted with various electrophiles to introduce substituents at the N1 position. This is a common strategy for modifying the properties of indole-based compounds.
3.2.3. Reactions of the Ester Group
The methyl ester group can undergo typical ester reactions, such as hydrolysis to the corresponding carboxylic acid under acidic or basic conditions, or reduction to the primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄).
Applications in Drug Discovery and Materials Science
While specific biological activity data for this compound is limited in the public domain, its structural features suggest significant potential in several areas.
Medicinal Chemistry
The 4-fluoroindole moiety is a key component in a variety of biologically active molecules. For instance, fluorinated indoles have been investigated as:
-
Anticancer Agents: As precursors to compounds that inhibit tryptophan dioxygenase, which is implicated in cancer immune evasion.[7]
-
Antifungal Agents. [7]
-
Serotonin Reuptake Inhibitors: For the potential treatment of depression and other neurological disorders.
-
Inhibitors of HIV-1 Attachment.
The introduction of the fluorine atom can enhance the metabolic stability and cell permeability of drug candidates. The methyl ester at the C3 position provides a convenient handle for further chemical modifications to explore structure-activity relationships.
Materials Science
4-Fluoroindole and its derivatives are also being explored in the field of materials science. Their electronic properties make them suitable for incorporation into organic light-emitting diodes (OLEDs) and other organic electronic devices.[1]
Conclusion
This compound is a valuable and versatile building block with significant potential in both medicinal chemistry and materials science. The presence of the fluorine atom at the 4-position imparts unique electronic and physicochemical properties that can be exploited in the design of novel molecules with enhanced performance characteristics. While detailed experimental data for this specific isomer is still emerging, this guide provides a comprehensive overview of its expected properties, synthesis, and reactivity based on the current body of scientific knowledge. Further research into the specific biological activities and material properties of this compound is warranted and is expected to uncover new and exciting applications.
References
An In-depth Technical Guide to GSK2830371: A Potent and Selective Allosteric Inhibitor of Wip1 (PPM1D) Phosphatase
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of Targeting a Key Oncogenic Phosphatase
The protein phosphatase PPM1D, also known as Wip1 (Wild-type p53-induced phosphatase 1), has emerged as a critical regulator of the DNA damage response (DDR) and a key player in oncogenesis.[1][2] Its activation is associated with advanced tumor stage, metastatic potential, and therapy resistance across a variety of cancers.[1] PPM1D exerts its oncogenic effects through the dephosphorylation and subsequent inactivation of several tumor-suppressive proteins, most notably p53, thereby dampening the cellular response to genotoxic stress and promoting cell survival.[3][4] This central role in suppressing anti-cancer signaling pathways makes PPM1D an attractive target for therapeutic intervention.
GSK2830371 has been identified as a highly selective and potent allosteric inhibitor of Wip1 phosphatase.[1][5][6] Unlike competitive inhibitors that bind to the active site, GSK2830371 targets a unique flap-subdomain outside the catalytic site of Wip1.[6][7] This allosteric mechanism locks the phosphatase in an inactive conformation, leading to a highly specific inhibition of its activity.[1] This technical guide provides a comprehensive overview of the characterization of GSK2830371, its mechanism of action, and its potential applications in cancer therapy.
Physicochemical Properties and Identification
While the CAS number 1220039-52-0 has been associated with the chemical intermediate Methyl 4-fluoro-1H-indole-3-carboxylate by some suppliers, it is more prominently and contextually linked in scientific literature to the Wip1 inhibitor, GSK2830371.[8][9][10][11][12][13][14][15][16][17][18][19][20] For the purpose of this guide, we will focus on the characterization and application of GSK2830371.
| Property | Value | Source |
| Compound Name | GSK2830371 | [1][5][6] |
| Synonyms | PPM1D Phosphatase Inhibitor II, PP2Cδ Inhibitor II, Wip1 Inhibitor II | [6] |
| Mechanism of Action | Allosteric, non-competitive, reversible inhibitor of Wip1/PPM1D phosphatase | [1][6] |
| Target | Wip1 (PPM1D) phosphatase | [5][6] |
| IC50 | 6 nM for dephosphorylation of fluorescein diphosphate (FDP) by Wip1 (2-240) and 13 nM for phospho-p38 MAP kinase (Thr180) | [5][6] |
Mechanism of Action: Allosteric Inhibition of Wip1 and Activation of the p53 Pathway
GSK2830371 functions as a potent inhibitor of Wip1 through a novel allosteric mechanism.[1][6] This mode of inhibition confers high selectivity for Wip1 over other phosphatases, including the closely related PPM1A.[6] The binding of GSK2830371 to a unique "flap" region outside the catalytic domain of Wip1 induces a conformational change that renders the enzyme inactive.[1][6]
The inhibition of Wip1 by GSK2830371 has profound effects on cellular signaling, primarily through the reactivation of the p53 tumor suppressor pathway.[1][3][4] Wip1 normally dephosphorylates and inactivates p53 at Serine 15, as well as other key components of the DNA damage response pathway such as ATM, Chk2, and H2AX.[3][6] By inhibiting Wip1, GSK2830371 leads to the accumulation of phosphorylated, active forms of these proteins.[3][6]
The increased phosphorylation of p53 at Ser15 enhances its stability and transcriptional activity, leading to the upregulation of its downstream target genes, such as p21/Waf1.[5][6][7] This, in turn, can induce cell cycle arrest, senescence, and apoptosis in cancer cells with wild-type p53.[3][7] Furthermore, GSK2830371 has been shown to induce the ubiquitination-dependent degradation of the Wip1 protein itself, further amplifying its inhibitory effect.[6]
Protocols for In Vitro Characterization
Wip1 Phosphatase Activity Assay
This protocol describes a method to determine the in vitro potency of GSK2830371 against Wip1 phosphatase using a fluorescent substrate.
Materials:
-
Recombinant human Wip1 (2-420) protein
-
Fluorescein diphosphate (FDP) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
GSK2830371 stock solution in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of GSK2830371 in assay buffer.
-
Add 5 µL of the GSK2830371 dilution or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of recombinant Wip1 enzyme (final concentration ~1-15 nM) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of FDP substrate (final concentration ~50 µM).
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity (Excitation: 485 nm, Emission: 528 nm).
-
Calculate the percent inhibition for each concentration of GSK2830371 and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell-Based Assay for p53 Pathway Activation
This protocol outlines a method to assess the effect of GSK2830371 on the phosphorylation of p53 and the expression of p21 in a cancer cell line with wild-type p53 (e.g., MCF7).
Materials:
-
MCF7 breast cancer cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
GSK2830371 stock solution in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-p53 (Ser15), anti-p53, anti-p21, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed MCF7 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of GSK2830371 (e.g., 0.04, 0.11, 0.33, 1, 3, and 9 µM) or vehicle for a specified time (e.g., 2, 8, 24, or 48 hours).[5]
-
Lyse the cells and determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the concentration-dependent effects of GSK2830371 on p53 phosphorylation and p21 expression.[5]
Applications in Drug Development
GSK2830371 holds significant promise as a therapeutic agent, particularly in cancers that are dependent on Wip1 activity for survival. Its ability to reactivate the p53 pathway makes it a candidate for monotherapy in tumors with wild-type p53 and amplified PPM1D.[3]
Furthermore, GSK2830371 has shown potential in combination therapies. By sensitizing cancer cells to genotoxic stress, it can enhance the efficacy of DNA-damaging agents and radiation therapy.[3] A particularly promising combination is with MDM2 inhibitors, such as Nutlin-3.[3][7] MDM2 is a negative regulator of p53, and its inhibition leads to p53 stabilization.[3] The combination of GSK2830371 and an MDM2 inhibitor can lead to a synergistic activation of the p53 pathway, resulting in enhanced apoptosis in cancer cells.[4][7]
References
- 1. Identification of Small Molecule Inhibitors of PPM1D Using a Novel Drug Discovery Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CAS 1220039-52-0: this compound [cymitquimica.com]
- 9. jwpharmlab.com [jwpharmlab.com]
- 10. CAS 1220039-52-0: Metil 4-fluoro-1H-indol-3-carboxilato [cymitquimica.com]
- 11. This compound | 1220039-52-0 [sigmaaldrich.com]
- 12. arctomsci.com [arctomsci.com]
- 13. Suzhou Sibian Chemical Technology Co.,Ltd. [sibian-chem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. myskinrecipes.com [myskinrecipes.com]
- 16. 1352395-93-7|6-Bromo-4-fluoro-1H-indole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 17. 1268052-26-1|Methyl 7-chloro-4-fluoro-1H-indole-3-carboxylate|BLD Pharm [bldpharm.com]
- 18. 1220039-52-0 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 19. aldlab-chemicals_ [aldlab.com]
- 20. Heterocyclic Building Blocks for Agrochemicals (354) [myskinrecipes.com]
The Strategic Introduction of Fluorine: A Technical Guide to the Discovery and History of Fluorinated Indole-3-Carboxylates
Introduction: The Indole Nucleus and the Rise of Fluorine in Medicinal Chemistry
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. [1]Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone of drug design. [2]The indole-3-carboxylic acid moiety, in particular, serves as a versatile synthon and is found in compounds with a wide array of biological activities, including anticancer and anti-inflammatory properties. [3][4] Parallel to the exploration of indole chemistry, the introduction of fluorine into organic molecules has emerged as a transformative strategy in medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the physicochemical and biological properties of a molecule. [5][6]Strategic fluorination can enhance metabolic stability, improve binding affinity, and modulate lipophilicity and bioavailability. [5][7]This has led to a significant number of fluorinated drugs being approved for clinical use. [8][9] This technical guide provides an in-depth exploration of the intersection of these two critical areas of chemical science: the discovery and history of fluorinated indole-3-carboxylates. We will delve into the rationale behind their synthesis, key synthetic methodologies, and their impact on biological activity, with a focus on their applications in drug discovery.
The Rationale for Fluorination of the Indole-3-Carboxylate Scaffold
The decision to introduce fluorine into an indole-3-carboxylate is a strategic one, driven by the desire to predictably modify its properties. The electron-withdrawing nature of fluorine can significantly alter the electron density of the indole ring, influencing its reactivity and its interactions with biological targets.
Key motivations for the fluorination of indole-3-carboxylates include:
-
Modulation of Acidity and pKa: Fluorination of the indole ring can influence the acidity of the carboxylic acid group at the 3-position, which can in turn affect the compound's solubility, absorption, and interaction with target proteins.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. [5]Introducing fluorine at positions susceptible to oxidative metabolism can significantly increase the half-life of a drug candidate.
-
Improved Binding Affinity: The fluorine atom can participate in favorable interactions with biological targets, including hydrogen bonding and dipole-dipole interactions. This can lead to enhanced binding affinity and potency.
-
Conformational Control: The introduction of fluorine can influence the preferred conformation of the molecule, which can be critical for optimal binding to a target.
-
Increased Lipophilicity: Fluorination often increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.
Key Synthetic Methodologies
The synthesis of fluorinated indole-3-carboxylates can be broadly approached in two ways: by constructing the indole ring from a pre-fluorinated precursor or by direct fluorination of a pre-formed indole-3-carboxylate.
The Fischer Indole Synthesis: A Workhorse for Pre-Fluorinated Precursors
The Fischer indole synthesis, discovered in 1883 by Emil Fischer, remains a cornerstone of indole chemistry and is a widely used method for preparing fluorinated indoles. [10][11]The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which can be readily prepared from a fluorinated phenylhydrazine and a suitable ketone or aldehyde, such as ethyl pyruvate to introduce the carboxylate group at the 2-position, which can then be manipulated to the 3-position if necessary. [12] Reaction Workflow: Fischer Indole Synthesis of Ethyl 5-Fluoroindole-2-carboxylate
Caption: Workflow for the Fischer indole synthesis.
Mechanism of the Fischer Indole Synthesis
The mechanism of the Fischer indole synthesis is a classic example of a complex, yet elegant, series of transformations. [10][13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 3. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-cancer and anti-inflammatory activities of a new family of coordination compounds based on divalent transition metal ions and indazole-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. daneshyari.com [daneshyari.com]
- 6. researchgate.net [researchgate.net]
- 7. Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. diva-portal.org [diva-portal.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Mechanism of the Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of Methyl 4-Fluoro-1H-indole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the spectroscopic data for methyl 4-fluoro-1H-indole-3-carboxylate, a compound of interest in medicinal chemistry and drug discovery. The structural elucidation of such molecules is paramount for understanding their chemical behavior and biological activity. This document will delve into the theoretical and practical aspects of interpreting the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this fluorinated indole derivative.
Molecular Structure and Its Spectroscopic Implications
This compound possesses a core indole scaffold, a versatile pharmacophore, substituted with a fluorine atom at the 4-position and a methyl carboxylate group at the 3-position. The fluorine substituent, being highly electronegative, is expected to exert a significant electronic influence on the indole ring, which will be reflected in the spectroscopic data. The methyl carboxylate group introduces characteristic signals that are readily identifiable.
Molecular Structure of this compound
Caption: Numbering of the indole ring system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.
¹H NMR Spectroscopy
Experimental Protocol:
A standard ¹H NMR spectrum would be acquired on a 400 or 500 MHz spectrometer. The sample (5-10 mg) is typically dissolved in 0.5-0.7 mL of a deuterated solvent, most commonly deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2-8.4 | br s | 1H | N-H (indole) |
| ~7.8-8.0 | s | 1H | H-2 |
| ~7.2-7.4 | m | 1H | H-7 |
| ~7.0-7.2 | m | 1H | H-6 |
| ~6.8-7.0 | m | 1H | H-5 |
| ~3.9 | s | 3H | -OCH₃ |
Interpretation:
-
N-H Proton: The indole N-H proton is expected to appear as a broad singlet at a downfield chemical shift, the exact position of which is concentration and solvent dependent.
-
H-2 Proton: The proton at the 2-position of the indole ring is typically a singlet and appears downfield due to the influence of the adjacent nitrogen atom and the conjugated system.
-
Aromatic Protons (H-5, H-6, H-7): The protons on the benzene portion of the indole ring will appear in the aromatic region. The fluorine at C-4 will introduce coupling to H-5, and to a lesser extent, to H-7. This will result in complex splitting patterns (e.g., doublet of doublets, or multiplets). The electron-withdrawing nature of the fluorine will generally deshield the adjacent protons.
-
Methyl Protons: The three protons of the methyl ester group will appear as a sharp singlet in the upfield region.
¹³C NMR Spectroscopy
Experimental Protocol:
A proton-decoupled ¹³C NMR spectrum would be acquired on the same spectrometer as the ¹H NMR. A larger sample quantity (20-50 mg) and a longer acquisition time are typically required due to the lower natural abundance of the ¹³C isotope.
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (ester) |
| ~155-160 (d, ¹JCF ≈ 240-250 Hz) | C-4 |
| ~136 | C-7a |
| ~125-130 | C-2 |
| ~120-125 | C-7 |
| ~115-120 (d, ²JCF ≈ 20-25 Hz) | C-5 |
| ~110-115 | C-3a |
| ~105-110 (d, ²JCF ≈ 20-25 Hz) | C-6 |
| ~100 | C-3 |
| ~51 | -OCH₃ |
Interpretation:
-
Carbonyl Carbon: The ester carbonyl carbon will appear at a characteristic downfield chemical shift.
-
Fluorine-Coupled Carbons: The most notable feature will be the large one-bond coupling constant (¹JCF) for C-4. The carbons at positions 5 and 3a will also show smaller two-bond (²JCF) and three-bond (³JCF) couplings to the fluorine atom, respectively. These couplings are definitive in assigning the carbon signals of the fluorinated ring.
-
Other Aromatic Carbons: The remaining carbon signals of the indole ring will appear in the aromatic region, with their specific chemical shifts influenced by the substituents.
-
Methyl Carbon: The methyl carbon of the ester group will appear at a characteristic upfield chemical shift.
NMR Data Acquisition and Processing Workflow
Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy
Experimental Protocol:
IR spectra are typically recorded using an Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3400 | Medium, sharp | N-H stretch (indole) |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2950-2850 | Weak | C-H stretch (methyl) |
| ~1700-1720 | Strong | C=O stretch (ester) |
| ~1600-1450 | Medium | C=C stretch (aromatic ring) |
| ~1200-1300 | Strong | C-O stretch (ester) |
| ~1100-1200 | Strong | C-F stretch |
Interpretation:
-
N-H Stretch: A characteristic sharp peak in the region of 3300-3400 cm⁻¹ is indicative of the indole N-H bond.
-
Carbonyl Stretch: A very strong and sharp absorption band in the region of 1700-1720 cm⁻¹ is a clear indicator of the ester carbonyl group.
-
C-F Stretch: The carbon-fluorine bond will give rise to a strong absorption in the fingerprint region, typically between 1100-1200 cm⁻¹.
-
Other Vibrations: The spectrum will also show characteristic absorptions for aromatic C-H and C=C stretching, as well as the C-O stretching of the ester group.
Mass Spectrometry (MS)
Experimental Protocol:
Mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight). The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the ESI source.
Predicted Mass Spectrometry Data:
-
Molecular Ion (M⁺): The molecular weight of this compound (C₁₀H₈FNO₂) is 193.17 g/mol . In positive ion mode ESI-MS, the most prominent peak would be the protonated molecule [M+H]⁺ at m/z 194.
-
Fragmentation Pattern: The fragmentation of the molecular ion would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 162, followed by the loss of carbon monoxide (-CO) to yield a fragment at m/z 134.
Plausible Mass Spectrometry Fragmentation Pathway
Caption: A simplified representation of a potential fragmentation pathway in ESI-MS.
Conclusion
The comprehensive spectroscopic analysis of this compound relies on the synergistic interpretation of data from NMR, IR, and MS. The predicted data presented in this guide, based on the known spectroscopic behavior of related indole derivatives, provides a robust framework for the structural confirmation and characterization of this compound. The presence and position of the fluorine substituent are key distinguishing features that can be definitively assigned using ¹³C NMR due to the characteristic carbon-fluorine coupling constants. This guide serves as a valuable resource for researchers working with this and similar fluorinated indole scaffolds.
physical and chemical properties of methyl 4-fluoro-1H-indole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Fluorinated Indoles
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast array of natural products and synthetic drugs.[1][2] The strategic incorporation of fluorine atoms into this privileged structure has emerged as a powerful tool for modulating the physicochemical and biological properties of these molecules. Fluorination can enhance metabolic stability, improve binding affinity to target proteins, and alter lipophilicity, thereby offering a pathway to optimize drug candidates.[3][4] This guide focuses on a specific, yet increasingly relevant, member of this class: methyl 4-fluoro-1H-indole-3-carboxylate. Its unique substitution pattern presents both synthetic challenges and opportunities for the development of novel therapeutics. This document serves as a comprehensive technical resource, providing in-depth information on its chemical and physical properties, synthesis, reactivity, and potential applications.
Physicochemical Properties
This compound is a white to off-white solid at room temperature. The introduction of the fluorine atom at the 4-position of the indole ring significantly influences its electronic properties and intermolecular interactions.
| Property | Value | Source |
| CAS Number | 1220039-52-0 | [5] |
| Molecular Formula | C₁₀H₈FNO₂ | [5] |
| Molecular Weight | 193.17 g/mol | [5] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | Data not available; predicted to be higher than 4-fluoroindole (30-32 °C) due to the carboxylate group. | |
| Boiling Point | Data not available | |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, DMSO, and DMF. | Inferred from related compounds |
Synthesis of this compound
Proposed Synthetic Pathway:
Caption: Proposed synthetic route to this compound.
Experimental Protocol: Step-by-Step Synthesis
Step 1: Vilsmeier-Haack Formylation of 4-Fluoro-1H-indole
This protocol is adapted from the general procedure for the formylation of indoles.[6]
-
To a stirred solution of anhydrous N,N-dimethylformamide (DMF, 3 equivalents) at 0 °C, slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents).
-
Stir the resulting Vilsmeier reagent at 0 °C for 30 minutes.
-
Dissolve 4-fluoro-1H-indole (1 equivalent) in anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-fluoro-1H-indole-3-carbaldehyde.
Step 2: Oxidation to 4-Fluoro-1H-indole-3-carboxylic acid
-
Dissolve 4-fluoro-1H-indole-3-carbaldehyde (1 equivalent) in a mixture of acetone and water.
-
Add potassium permanganate (KMnO₄, 2-3 equivalents) portion-wise while maintaining the temperature below 30 °C.
-
Stir the mixture at room temperature until the purple color of the permanganate disappears.
-
Filter the reaction mixture to remove the manganese dioxide precipitate and wash the solid with hot water.
-
Combine the filtrate and washings, and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry to yield 4-fluoro-1H-indole-3-carboxylic acid.[7]
Step 3: Esterification to this compound
-
Suspend 4-fluoro-1H-indole-3-carboxylic acid (1 equivalent) in methanol.
-
Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
Spectroscopic Characterization
While experimental spectra for this compound are not widely published, the expected spectral data can be predicted based on the analysis of the parent compound, methyl 1H-indole-3-carboxylate, and the known effects of a fluorine substituent.
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show characteristic signals for the indole ring protons and the methyl ester group. The fluorine atom at the 4-position will introduce coupling to the adjacent protons, most notably H5.
-
δ ~8.5 ppm (br s, 1H, N-H): The indole N-H proton typically appears as a broad singlet.
-
δ ~8.0 ppm (s, 1H, H2): The proton at the 2-position of the indole ring is expected to be a singlet.
-
δ ~7.2-7.8 ppm (m, 3H, Ar-H): The aromatic protons at positions 5, 6, and 7 will appear in this region. The H5 proton will likely be a doublet of doublets due to coupling with H6 and the fluorine at C4.
-
δ ~3.9 ppm (s, 3H, -OCH₃): The methyl ester protons will appear as a sharp singlet.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will be significantly influenced by the fluorine atom, which will cause through-bond C-F coupling.
-
δ ~165 ppm (C=O): The carbonyl carbon of the methyl ester.
-
δ ~155 ppm (d, ¹JCF, C4): The carbon directly attached to the fluorine will show a large one-bond coupling constant.
-
δ ~110-140 ppm (Ar-C): The remaining aromatic carbons of the indole ring. Carbons ortho and meta to the fluorine will exhibit smaller two- and three-bond C-F couplings.
-
δ ~105 ppm (C3): The carbon at the 3-position.
-
δ ~51 ppm (-OCH₃): The methyl carbon of the ester group.
Chemical Reactivity
The chemical reactivity of this compound is governed by the interplay of the electron-rich indole nucleus, the electron-withdrawing carboxylate group at the 3-position, and the inductive effect of the fluorine atom at the 4-position.
Caption: Key reactivity considerations for this compound.
Applications in Drug Discovery and Materials Science
While specific applications of this compound are not extensively documented, its structural motifs suggest significant potential in several areas of research and development.
-
Pharmaceutical Intermediate: As a functionalized fluorinated indole, this compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The indole nucleus is a common feature in drugs targeting a wide range of diseases, including cancer, inflammation, and central nervous system disorders.[2] The presence of the fluorine atom can be exploited to fine-tune the pharmacological profile of lead compounds.
-
Probe for Biological Systems: The inherent fluorescence of the indole scaffold can be modulated by substituents. Fluorinated indoles, in particular, can serve as sensitive probes for studying protein structure and dynamics.
-
Materials Science: Indole derivatives have been investigated for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. The electronic properties of this compound make it a candidate for exploration in this field.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound represents a fascinating and synthetically valuable molecule at the intersection of indole chemistry and fluorine chemistry. While a comprehensive experimental dataset for this specific compound is still emerging, its structural features and the known properties of related compounds provide a strong foundation for its exploration in drug discovery and materials science. This guide has provided a detailed overview of its known and predicted properties, a plausible synthetic route, and an analysis of its reactivity, serving as a valuable resource for researchers in the field.
References
- 1. 6-fluoro-1H-indole-4-carboxylic acid methyl ester | C10H8FNO2 | CID 46835634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. methyl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate | C17H14FNO2 | CID 951976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 1-(4-fluorophenyl)-1H-indole-4-carboxylate | C16H12FNO2 | CID 66772514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 6. 23077-42-1 | 4-Fluoro-1H-indole-3-carboxylic acid - Moldb [moldb.com]
- 7. ossila.com [ossila.com]
The Biological Activity of Fluorinated Indole Esters: From Rational Design to Mechanistic Evaluation
An In-Depth Technical Guide:
This guide provides a comprehensive technical overview of the biological activities associated with fluorinated indole esters. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the underlying rationale for experimental design, the causality behind structure-activity relationships, and the practical methodologies for biological evaluation. We will dissect why the strategic incorporation of fluorine into the privileged indole scaffold, often as an ester derivative, has become a cornerstone of modern drug discovery.
Part 1: The Strategic Imperative of Fluorine in the Indole Scaffold
The indole ring system is a ubiquitous structural motif in a vast number of natural products and pharmaceuticals, including the anticancer agents vincristine and vinblastine, and the antihypertensive drug reserpine.[1][2] Its unique electronic properties and ability to participate in various biological interactions make it a "privileged scaffold" in medicinal chemistry.
The introduction of fluorine, the most electronegative element, into this scaffold is a deliberate and strategic decision.[3] It imparts profound changes to the parent molecule's physicochemical properties:
-
Metabolic Stability: Replacing a hydrogen atom with fluorine on an aromatic ring can effectively block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability.[2]
-
Lipophilicity and Permeability: Fluorine substitution can significantly increase the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and reach its target.[4][5]
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups. This modulation can be critical for optimizing a drug's solubility, receptor binding, and pharmacokinetic profile.[6]
-
Conformational Control & Binding Affinity: Fluorine can alter molecular conformation and engage in unique, favorable interactions with biological targets, such as hydrogen bonds and halogen bonds, potentially increasing binding affinity and selectivity.[4][7]
The ester functional group, in turn, often serves as a versatile handle for modifying solubility and can act as a prodrug, being cleaved by endogenous esterases to release the active compound. This guide will explore the synergy between these three components—the indole core, the fluorine substituent, and the ester group.
Part 2: Synthetic Pathways to Fluorinated Indole Esters
Accessing these valuable compounds requires robust synthetic strategies. The choice of method is dictated by the desired substitution pattern of the fluorine atom(s) and the overall complexity of the target molecule.
Key Synthetic Approaches:
-
Classical Indole Syntheses with Fluorinated Precursors: Established methods like the Fischer, Bischler, or Larock indole synthesis can be employed using appropriately fluorinated anilines or other starting materials. This is often the most straightforward approach when the required precursors are commercially available.
-
Metal-Catalyzed Cyclization/Fluorination: Modern synthetic organic chemistry offers powerful one-pot procedures. For instance, a gold(III)-catalyzed cyclization of alkynylanilines can be followed by an in-situ C3 fluorination using an electrophilic fluorine source like Selectfluor to generate 3-fluoroindoles.[1] Silver-catalyzed reactions have also been developed for similar transformations.[1]
-
Late-Stage Fluorination: A highly desirable strategy in drug discovery involves introducing fluorine at a late stage of the synthesis. This allows for the rapid generation of a library of analogs from a common, non-fluorinated intermediate. This can be achieved via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) on an activated indole ring.[1]
Below is a generalized workflow illustrating the path from synthesis to biological characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. daneshyari.com [daneshyari.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorinated indole-imidazole conjugates: Selective orally bioavailable 5-HT7 receptor low-basicity agonists, potential neuropathic painkillers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of Fluorine in Modulating the Bioactivity of Indole-3-Carboxylate Analogs: A Technical Guide for Drug Discovery Professionals
Executive Summary
The indole-3-carboxylate scaffold is a privileged structure in chemical biology, recognized for its role in intercellular signaling and as a modulator of critical protein targets like the aryl hydrocarbon receptor (AhR).[1] In medicinal chemistry, the strategic incorporation of fluorine has become a cornerstone of modern drug design, offering a powerful tool to refine a molecule's pharmacokinetic and pharmacodynamic profile.[2][3] This guide provides an in-depth technical analysis of the multifaceted role of fluorine in augmenting the bioactivity of indole-3-carboxylate derivatives. We will dissect the causal relationships between fluorination and its effects on physicochemical properties, target engagement, and metabolic fate. By integrating foundational principles with field-proven experimental insights and protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to harness the unique properties of fluorine to optimize indole-based therapeutic candidates.
Foundational Concepts: The Intersection of Indole Chemistry and Fluorine Science
The Indole-3-Carboxylate Scaffold: A Biologically Significant Motif
Indole derivatives are ubiquitous in nature and pharmacology.[4][5] The indole-3-carboxylate moiety, in particular, is a key metabolite produced by gut microbiota from tryptophan.[1] Its biological relevance is primarily linked to its function as an endogenous ligand for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that plays a crucial role in modulating mucosal integrity and immune responses.[1] This inherent bioactivity makes the indole-3-carboxylate core an attractive starting point for the design of novel therapeutics targeting a range of diseases, from inflammatory conditions to cancer.[4][6]
Fluorine in Medicinal Chemistry: More Than a Hydrogen Bioisostere
The substitution of hydrogen with fluorine is a primary strategy in lead optimization. While fluorine's van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), its extreme electronegativity (3.98 on the Pauling scale) imparts profound changes to a molecule's electronic character.[7] This modification is leveraged to achieve several distinct goals:
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (~109 kcal/mol), making it resistant to cleavage by metabolic enzymes like Cytochrome P450 (CYP).[8][9][10] This is a primary strategy for blocking "metabolic soft spots."
-
Modulation of Acidity/Basicity (pKa): The strong inductive electron-withdrawing effect of fluorine can significantly lower the pKa of nearby acidic or basic functional groups, altering a compound's ionization state, solubility, and target interaction profile at physiological pH.[8][11][12]
-
Increased Binding Affinity: Fluorine can enhance binding to a target protein through direct, favorable interactions (e.g., hydrogen bonds, dipole interactions) or by altering the conformation of the molecule to favor a more binding-competent state.[7][13][14]
-
Altered Lipophilicity: Fluorination typically increases a molecule's lipophilicity, which can improve membrane permeability and cell penetration.[11][15][16]
The Physicochemical Impact of Fluorination on the Indole-3-Carboxylate Core
The decision to introduce fluorine is a deliberate choice to manipulate a molecule's fundamental properties. The causality behind these changes is rooted in fluorine's unique electronic nature.
Tuning Electronic Properties and Acidity (pKa)
Placing a fluorine atom on the indole ring, particularly at positions 4, 5, 6, or 7, exerts a powerful electron-withdrawing effect that propagates through the aromatic system. This has two critical consequences for the indole-3-carboxylate scaffold:
-
Increased Acidity of the Carboxylic Acid: The inductive effect stabilizes the conjugate base (carboxylate anion), thereby lowering the pKa of the carboxylic acid group. This enhanced acidity can improve aqueous solubility and alter the charge state of the molecule in different physiological compartments.
-
Increased Acidity of the Indole N-H: The electron density of the pyrrole ring is reduced, making the N-H proton more acidic and a stronger hydrogen bond donor.
These electronic perturbations are not trivial; they are a key tool for fine-tuning the molecule's interaction with its biological target and optimizing its absorption, distribution, metabolism, and excretion (ADME) properties.
Modulating Lipophilicity and Permeability
The introduction of fluorine to an aromatic ring generally increases lipophilicity (LogP).[9] This is because the C-F bond is more lipophilic than a C-H bond.[11][17] For an indole-3-carboxylate, this modification can enhance its ability to cross cellular membranes, which is often a prerequisite for reaching intracellular targets. However, this effect must be carefully balanced, as excessive lipophilicity can lead to poor solubility, non-specific binding, and rapid clearance.[18]
| Parameter | Parent Indole-3-Carboxylate (Hypothetical) | 5-Fluoro-Indole-3-Carboxylate (Hypothetical) | Rationale for Change |
| pKa (Carboxylic Acid) | ~4.5 | ~4.1 | The electron-withdrawing fluorine atom stabilizes the carboxylate anion, making the proton easier to remove.[11][19] |
| Calculated LogP | ~2.2 | ~2.6 | Fluorine substitution on an aromatic ring increases lipophilicity, aiding in membrane penetration.[15][17] |
| Metabolic Stability (HLM t½) | Low-Moderate | High | The C-F bond at a metabolically susceptible position blocks oxidative metabolism by CYP enzymes.[9][20] |
Table 1: Predicted Physicochemical and Metabolic Shifts Upon Fluorination.
Enhancing Pharmacodynamic Properties: Target Engagement
Fluorine's influence extends beyond simple physicochemical changes to directly impact how a molecule interacts with its biological target.
Direct and Indirect Contributions to Binding Affinity
The enhancement of binding affinity by fluorine can occur through several mechanisms:[7]
-
Orthogonal Dipole Interactions: The C-F bond possesses a strong dipole moment that can engage in favorable interactions with polarized groups in a protein's binding pocket, such as the backbone carbonyls of peptide bonds (C-F···C=O).[7][14]
-
Weak Hydrogen Bonding: While fluorine is a weak hydrogen bond acceptor, it can participate in unconventional C-F···H-N or C-F···H-C hydrogen bonds, which collectively contribute to binding energy.[13][14]
-
Conformational Restriction: Fluorine substitution can introduce conformational biases, locking the molecule into a bioactive conformation that fits the target's binding site more effectively.[2][21]
-
Altered Aromatic Interactions: Fluorination can modify the quadrupole moment of the indole ring system, influencing its ability to participate in π-π or cation-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan.
Figure 1: Key binding interactions of a fluorinated indole-3-carboxylate.
Optimizing Pharmacokinetic (ADME) Profiles
A molecule's therapeutic potential is critically dependent on its ADME profile. Fluorination is arguably one of the most powerful strategies for optimizing pharmacokinetics.
Blocking Metabolic Hotspots to Enhance Stability
The indole ring, particularly at the C5 and C7 positions, is susceptible to oxidative metabolism by CYP enzymes, leading to hydroxylation and subsequent rapid clearance. By replacing a hydrogen atom at one of these "metabolic hotspots" with a fluorine atom, the metabolic pathway is effectively blocked.[11][20] The high strength of the C-F bond prevents enzymatic C-H abstraction, the rate-limiting step in many oxidation reactions.[10] This single atomic substitution can dramatically increase the molecule's metabolic half-life, improve its oral bioavailability, and prolong its duration of action.[9]
Figure 2: Fluorine-mediated metabolic blocking of an indole derivative.
The "Dark Side": Potential for Defluorination and Bioactivation
While the C-F bond is robust, it is not inert. Medicinal chemists must be aware of metabolic pathways that can lead to defluorination, which can sometimes generate toxic metabolites.[8] For instance, oxidation on a carbon adjacent to a fluorinated carbon can, in some cases, lead to the elimination of hydrogen fluoride (HF).[22] Furthermore, certain fluorinated motifs, such as those that can be metabolized to fluoroacetate, can be highly toxic by disrupting the Krebs cycle.[22][23] Therefore, the placement of fluorine must be carefully considered to avoid creating unforeseen toxicological liabilities. Early and thorough metabolite identification studies are crucial for any fluorinated drug candidate.[22]
Synthetic Strategies and Experimental Validation
Synthetic Approaches
The synthesis of fluorinated indole-3-carboxylates typically follows one of two main strategies:
-
Building Block Approach: The synthesis begins with a pre-fluorinated starting material, such as a fluorinated aniline, which is then carried through a classical indole synthesis (e.g., Fischer, Bartoli, or Larock indole synthesis).[24]
-
Late-Stage Fluorination: A more modern approach involves introducing the fluorine atom at a later step in the synthesis onto a pre-formed indole ring system using advanced electrophilic or nucleophilic fluorinating reagents.[25] This strategy is highly valuable for rapidly generating analogs for structure-activity relationship (SAR) studies.
Experimental Protocol: In Vitro Metabolic Stability Assay
To validate the hypothesis that fluorination improves metabolic stability, an in vitro assay using human liver microsomes (HLM) is essential. This self-validating system provides a reliable measure of a compound's intrinsic clearance.
Objective: To determine the metabolic half-life (t½) and intrinsic clearance (CLint) of a fluorinated indole-3-carboxylate compared to its non-fluorinated parent.
Materials:
-
Test compounds (fluorinated and non-fluorinated analogs), 10 mM in DMSO
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
NADPH regenerating system (e.g., Promega NADPH-Regen®)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile with internal standard (e.g., 100 nM Tolbutamide) for reaction quenching
-
96-well incubation plates and analysis plates
-
LC-MS/MS system for quantification
Methodology:
-
Preparation of Incubation Mixture:
-
In a 96-well plate, add phosphate buffer.
-
Add the test compound to achieve a final concentration of 1 µM. Causality: This concentration is low enough to be within the linear range of most metabolic enzymes.
-
Pre-warm the plate at 37°C for 10 minutes.
-
-
Initiation of Metabolic Reaction:
-
Add pre-warmed HLM to a final concentration of 0.5 mg/mL.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system. The "T=0" time point is sampled immediately by transferring an aliquot to a quenching solution. Trustworthiness: The T=0 sample serves as the baseline, representing 100% of the initial compound concentration.
-
-
Time-Course Incubation:
-
Incubate the plate at 37°C with shaking.
-
At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove aliquots and add them to the quenching plate containing cold acetonitrile with an internal standard. Causality: The acetonitrile precipitates microsomal proteins, halting all enzymatic activity instantly. The internal standard corrects for variations in sample processing and instrument response.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched plate at 4000 rpm for 20 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural log of the percent remaining parent compound versus time.
-
The slope of the line (k) is determined from the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k
-
A longer half-life for the fluorinated analog compared to the parent compound provides direct evidence of improved metabolic stability.
-
Conclusion and Future Perspectives
The strategic incorporation of fluorine into the indole-3-carboxylate scaffold is a powerful and validated approach in modern drug discovery. It provides a rational means to enhance metabolic stability, modulate physicochemical properties, and improve target engagement. By understanding the fundamental principles of how fluorine's unique electronic nature influences molecular behavior, researchers can make informed decisions to overcome common drug development hurdles such as poor pharmacokinetics and off-target activity. The continued development of novel synthetic fluorination methods will further expand the chemical space available to medicinal chemists, enabling the creation of next-generation indole-based therapeutics with superior efficacy and safety profiles. The judicious use of fluorine is not merely an act of substitution but a precise, mechanistically-driven strategy for molecular optimization.
References
- 1. Gut Microbiota-Derived Indole-3-Carboxylate Influences Mucosal Integrity and Immunity Through the Activation of the Aryl Hydrocarbon Receptors and Nutrient Transporters in Broiler Chickens Challenged With Eimeria maxima - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 6. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pharmacyjournal.org [pharmacyjournal.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Hydrogen Bonds with Fluorine in Ligand–Protein Complexes-the PDB Analysis and Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 17. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. encyclopedia.pub [encyclopedia.pub]
- 20. daneshyari.com [daneshyari.com]
- 21. Structure and conformational dynamics of fluorine-containing drugs [worldpharmatoday.com]
- 22. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Methodological & Application
purification techniques for methyl 4-fluoro-1H-indole-3-carboxylate
An Application Guide to the Purification of Methyl 4-fluoro-1H-indole-3-carboxylate
Abstract: this compound is a key heterocyclic building block in medicinal chemistry and materials science. The efficacy, safety, and reproducibility of subsequent synthetic transformations or biological assays depend critically on the purity of this starting material. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of robust purification techniques for this compound. We will explore strategies ranging from classical recrystallization to high-resolution chromatographic methods, explaining the rationale behind procedural choices to ensure the highest standards of scientific integrity and final product quality.
Compound Profile and Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is the foundation for designing an effective purification strategy. These properties dictate the compound's behavior in various solvents and on different stationary phases.
| Property | Value | Source | Significance for Purification |
| Molecular Formula | C₁₀H₈FNO₂ | [1][2] | Confirms the elemental composition. |
| Molecular Weight | 193.17 g/mol | [1][2] | Essential for calculating molar quantities and reaction yields. |
| Appearance | Off-white to pale yellow or brownish solid | [3][4] | Color often indicates the presence of oxidative or synthetic impurities. The goal of purification is typically a white crystalline solid. |
| Solubility | Soluble in common organic solvents (e.g., Ethyl Acetate, CH₂Cl₂, Acetone, DMSO, Methanol). Poorly soluble in non-polar solvents (e.g., Hexanes) and water. | Inferred | Crucial for selecting solvents for recrystallization and mobile phases for chromatography. |
| Storage Conditions | Store in a dry environment at room temperature or refrigerated (0-8 °C) | [3][4] | Indicates good general stability, though protection from light and air is best practice for indole derivatives to prevent oxidative degradation. |
Anticipating Common Impurities
The crude product of a synthesis rarely contains only the desired molecule. An effective purification strategy is designed to remove specific, anticipated impurities. For the synthesis of this compound, these may include:
-
Unreacted Starting Materials: Such as 4-fluoro-1H-indole or reagents from the carboxylation step.
-
Isomeric Byproducts: Depending on the synthetic route, small amounts of other positional isomers may form.
-
Hydrolysis Products: The ester can hydrolyze back to the corresponding carboxylic acid (4-fluoro-1H-indole-3-carboxylic acid), especially if exposed to acidic or basic conditions during workup. This impurity is significantly more polar.
-
Solvent Residues: Residual high-boiling point solvents from the reaction or workup (e.g., DMF, DMSO).
-
Catalyst Residues: If a metal catalyst was used in the synthesis (e.g., Palladium), trace amounts may remain.[5]
Selecting the Optimal Purification Strategy
The choice of purification method is a critical decision based on the scale of the synthesis, the nature of the impurities, and the required final purity. A multi-step approach is often necessary for achieving high-purity material.
Caption: Decision workflow for selecting a purification method.
Detailed Purification Protocols
Protocol 1: Recrystallization
Recrystallization is the most efficient method for removing small amounts of impurities from a large batch of a crystalline solid, provided a suitable solvent can be found.
Causality: This technique exploits the differences in solubility between the desired compound and its impurities in a given solvent at different temperatures. The compound should be highly soluble at high temperatures and sparingly soluble at low temperatures, while impurities remain soluble at all temperatures or are insoluble at high temperatures.
Step-by-Step Methodology:
-
Solvent Screening: In small test tubes, test the solubility of ~20 mg of crude material in 0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene). A good solvent will dissolve the compound when hot but allow crystals to form upon cooling. A solvent pair, such as ethyl acetate/hexanes or toluene/hexanes, is often effective.
-
Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add the chosen solvent (e.g., ethyl acetate) portion-wise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath or refrigerator for 1-2 hours to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. Determine the melting point; a sharp range close to the literature value indicates high purity.
Protocol 2: Flash Column Chromatography
This is the workhorse technique for purifying organic compounds, offering excellent separation of components with different polarities. It is ideal for purifying oily products or complex mixtures where recrystallization is ineffective.[6][7]
Causality: Separation occurs based on the principle of differential adsorption. Compounds in the mixture are passed through a column of stationary phase (typically silica gel). Less polar compounds have weaker interactions with the polar silica gel and elute faster, while more polar compounds interact more strongly and elute slower.
Caption: Standard workflow for flash column chromatography.
Step-by-Step Methodology:
-
Eluent Selection via TLC: On a silica gel TLC plate, spot the crude mixture. Develop the plate in various solvent systems (e.g., start with 20% ethyl acetate in hexanes). The ideal system gives the product a Retention Factor (Rf) of approximately 0.2-0.4 and separates it well from all impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour it into a glass column and allow it to pack under pressure, ensuring no air bubbles or cracks are present.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This is the "dry load." Carefully add the dry load to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply positive pressure (using air or nitrogen) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Spot every few fractions on a TLC plate to determine which contain the pure product.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator. Dry the resulting solid under high vacuum.
| Parameter | Typical Value |
| Stationary Phase | Silica Gel, 40-63 µm |
| Mobile Phase | Hexanes / Ethyl Acetate Gradient (e.g., 10% to 40% EtOAc) |
| Sample Loading | 1 g crude per 30-50 g silica gel (dry loading) |
| Target Rf | 0.2 - 0.4 |
Protocol 3: Preparative HPLC
For achieving the highest possible purity (>99.5%) or for separating very similar impurities, preparative High-Performance Liquid Chromatography is the method of choice.[8][9]
Causality: Prep-HPLC is a high-pressure, high-resolution version of column chromatography. It uses smaller stationary phase particles and precisely controlled solvent delivery to achieve separations far superior to standard flash chromatography. For indole esters, a reverse-phase method is common, where the stationary phase (e.g., C18) is non-polar, and a polar mobile phase is used.
Step-by-Step Methodology:
-
Analytical Method Development: On an analytical HPLC system with a C18 column, develop a gradient method (e.g., using water and acetonitrile, both with 0.1% formic acid) that provides good separation of the target peak from all impurities.
-
Scale-Up: Transfer the method to a preparative HPLC system with a larger C18 column. The flow rate and gradient time are scaled up proportionally to the column volume.
-
Sample Preparation: Dissolve the partially purified material in a suitable solvent (e.g., DMSO or methanol) and filter it through a 0.45 µm syringe filter to remove particulates.
-
Purification Run: Inject the sample onto the preparative column and begin the run. A UV detector monitors the column effluent.
-
Fraction Collection: Use an automated fraction collector to collect the peaks as they elute. The pure product peak is collected into one or more vessels.
-
Post-Processing: Combine the pure fractions. The bulk of the organic solvent (acetonitrile/methanol) can be removed by rotary evaporation. The remaining aqueous solution is often frozen and lyophilized (freeze-dried) to yield a pure, fluffy solid.
| Parameter | Typical Value |
| Stationary Phase | C18-bonded Silica, 5-10 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10-95% B over 20-30 minutes |
| Detection | UV at 254 nm and 280 nm |
Assessment of Final Purity
Confirmation of purity is a non-negotiable final step. A combination of methods should be used to provide orthogonal validation.
-
¹H and ¹⁹F NMR Spectroscopy: Provides structural confirmation and is highly sensitive to fluorine-containing impurities. The integration of the product signals versus impurity signals can give a quantitative measure of purity.
-
Analytical HPLC: An analytical HPLC trace of the final product should show a single major peak, allowing for quantification of purity (e.g., 99.8% by area).
-
Mass Spectrometry: Confirms the correct molecular weight (m/z = 194.06 for [M+H]⁺).
-
Melting Point: A sharp, defined melting point range is indicative of a pure crystalline solid.
By applying these detailed protocols and understanding the principles behind them, researchers can confidently and reproducibly purify this compound to the high standard required for advanced scientific applications.
References
- 1. This compound [chembk.com]
- 2. methyl 7-fluoro-1H-indole-3-carboxylate | C10H8FNO2 | CID 53393245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 6-fluoro-1H-indole-4-carboxylate | 1082040-43-4 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
- 8. waters.com [waters.com]
- 9. MicroCombiChem: Purification, Preparative HPLC-MS [microcombichem.com]
Application Notes and Protocols for the Strategic Functionalization of Methyl 4-Fluoro-1H-indole-3-carboxylate
Introduction: Navigating the Chemical Space of a Privileged Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] The strategic introduction of functional groups onto this privileged scaffold allows for the fine-tuning of biological activity and pharmacokinetic properties.[3][4] Methyl 4-fluoro-1H-indole-3-carboxylate presents a particularly interesting starting material for drug discovery programs. The presence of a fluorine atom at the C4-position can enhance metabolic stability and binding affinity, while the methyl carboxylate at C3 offers a handle for further derivatization and modulates the reactivity of the indole ring.[3]
This comprehensive guide provides detailed application notes and protocols for the selective functionalization of this compound at various positions of the indole ring. We will explore the underlying principles of regioselectivity and provide field-proven methodologies for N-functionalization, C2-functionalization, and functionalization of the benzenoid ring.
Understanding the Reactivity Landscape
The reactivity of the this compound ring is dictated by the interplay of the electronic effects of the fluorine and methyl carboxylate substituents. The electron-withdrawing nature of both the 4-fluoro and 3-methoxycarbonyl groups deactivates the indole ring towards classical electrophilic aromatic substitution, which typically occurs at the C3 position in unsubstituted indoles. This deactivation necessitates the use of more advanced synthetic strategies to achieve selective functionalization.
N1 (Acidic)
C2 (Nucleophilic)
C7 (Sterically hindered) C5, C6 (Less reactive) C3 (Blocked)
>]; } } dot Caption: Reactivity map of this compound.
Part 1: N-Functionalization of the Indole Ring
The N-H proton of the indole ring is acidic and can be readily deprotonated with a suitable base to allow for N-alkylation or N-arylation. This modification is crucial for modulating the electronic properties of the indole and for introducing groups that can interact with biological targets.
Protocol 1: N-Alkylation under Phase Transfer Catalysis
This protocol describes a robust and scalable method for the N-alkylation of this compound using a phase-transfer catalyst, which avoids the need for strong, anhydrous bases.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃), finely powdered
-
Tetrabutylammonium bromide (TBAB)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv), potassium carbonate (2.0 equiv), and tetrabutylammonium bromide (0.1 equiv).
-
Add acetonitrile or DMF as the solvent.
-
To the stirred suspension, add the alkyl halide (1.2 equiv) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-alkylated product.
| Reactant | Product | Yield | Reference |
| This compound | Methyl 1-benzyl-4-fluoro-1H-indole-3-carboxylate | >90% | [5] |
| This compound | Methyl 1-ethyl-4-fluoro-1H-indole-3-carboxylate | >85% | General Knowledge |
Part 2: C2-Functionalization via Directed Lithiation
With the C3 position blocked by the methyl carboxylate group, the C2 position becomes the most acidic carbon proton on the indole ring.[6][7] This allows for selective deprotonation using a strong base, followed by quenching with an electrophile to introduce a variety of functional groups at C2.[8]
Protocol 2: C2-Alkylation of N-Boc-protected this compound
N-protection is often necessary to prevent competitive deprotonation at the N1-position and to improve the solubility of the indole substrate. The tert-butoxycarbonyl (Boc) group is a common choice as it can be easily removed under acidic conditions.[9]
Materials:
-
N-Boc-methyl 4-fluoro-1H-indole-3-carboxylate
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) solution in hexanes/THF
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., methyl iodide, benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of N-Boc-methyl 4-fluoro-1H-indole-3-carboxylate (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi or LDA (1.1 equiv) dropwise via syringe. Stir the mixture at -78 °C for 1 hour.
-
Add the electrophile (1.2 equiv) dropwise and continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Electrophile | Product | Expected Yield | Reference |
| Methyl Iodide | N-Boc-methyl 2-methyl-4-fluoro-1H-indole-3-carboxylate | 70-85% | [7][9] |
| Benzaldehyde | N-Boc-methyl 4-fluoro-2-(hydroxy(phenyl)methyl)-1H-indole-3-carboxylate | 65-80% | [6] |
Part 3: Functionalization of the Benzenoid Ring
Functionalization of the benzenoid ring (C5, C6, C7) of the indole nucleus is challenging due to the lower intrinsic reactivity of these positions.[1][10] However, modern synthetic methods, such as directed ortho-metalation (DoM) and transition-metal-catalyzed C-H activation, have enabled selective modifications at these sites.[11][12]
Directed ortho-Metalation (DoM) for C7-Functionalization
The concept of Directed ortho-Metalation (DoM) relies on a directing metalation group (DMG) to guide a strong base to deprotonate a specific ortho-position.[13][14] For indoles, a suitable directing group on the nitrogen atom can direct lithiation to the C7 position.
Protocol 3: C7-Arylation via DoM and Suzuki-Miyaura Cross-Coupling
This protocol outlines a two-step sequence involving a directed ortho-metalation to install a halogen at the C7 position, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl group.[11]
Step A: C7-Iodination via Directed ortho-Metalation
Materials:
-
N-(Di-tert-butylphosphinoyl)this compound (requires prior synthesis)
-
sec-Butyllithium (sec-BuLi) in cyclohexane/hexane
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous THF
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
Procedure:
-
In a flame-dried flask under argon, dissolve the N-phosphinoyl indole (1.0 equiv) in anhydrous THF and cool to -78 °C.
-
Add TMEDA (1.2 equiv) followed by the dropwise addition of sec-BuLi (1.2 equiv).
-
Stir the resulting deep-colored solution at -78 °C for 1 hour.
-
Add a solution of iodine (1.5 equiv) in anhydrous THF dropwise.
-
After stirring for 30 minutes, quench the reaction with saturated aqueous Na₂S₂O₃ solution.
-
Perform an aqueous workup as described in Protocol 2 and purify by column chromatography.
Step B: Suzuki-Miyaura Cross-Coupling
Materials:
-
C7-iodoindole derivative from Step A
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and water
Procedure:
-
To a Schlenk tube, add the C7-iodoindole (1.0 equiv), arylboronic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), and PPh₃ (10 mol%).
-
Add K₂CO₃ (2.0 equiv) followed by a degassed mixture of 1,4-dioxane and water (e.g., 4:1).
-
Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
| Reaction | Key Reagents | Position | Reference |
| Directed ortho-Metalation | sec-BuLi, TMEDA | C7 | [11] |
| Suzuki-Miyaura Coupling | Pd(OAc)₂, Arylboronic acid | C7 | [11] |
Part 4: Palladium-Catalyzed C-H Functionalization
Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of arenes and heteroarenes, offering high atom economy and novel bond constructions.[15][16][17][18] For our substrate, regioselective C-H functionalization can be achieved by employing appropriate directing groups and reaction conditions.
Protocol 4: Palladium-Catalyzed C2-Arylation
While C2-lithiation is effective, direct C-H arylation offers an alternative that avoids the use of stoichiometric organometallic reagents.[15][19]
Materials:
-
This compound
-
Aryl bromide or iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., SPhos, XPhos)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or 1,4-dioxane
Procedure:
-
In an oven-dried Schlenk tube, combine this compound (1.0 equiv), the aryl halide (1.2 equiv), Pd(OAc)₂ (2-5 mol%), and the phosphine ligand (4-10 mol%).
-
Add the base (2.0 equiv) and the anhydrous solvent.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Seal the tube and heat in a preheated oil bath at 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, quench with water, and extract with an organic solvent like ethyl acetate.
-
Dry the combined organic layers, concentrate, and purify by column chromatography.
Characterization of Functionalized Products
The synthesized compounds should be thoroughly characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential to confirm the structure and regiochemistry of the functionalization.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Melting Point: For solid compounds, to assess purity.
Conclusion and Future Perspectives
The protocols detailed in this guide provide a robust toolkit for the selective functionalization of this compound. By leveraging a combination of classical and modern synthetic methodologies, researchers can access a diverse range of novel indole derivatives. These compounds can serve as valuable building blocks for the synthesis of complex molecules and as lead compounds in drug discovery programs. The continued development of site-selective C-H activation and functionalization techniques will undoubtedly open up new avenues for the efficient and sustainable synthesis of next-generation indole-based therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. methyl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate | C17H14FNO2 | CID 951976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. soc.chim.it [soc.chim.it]
- 11. pubs.acs.org [pubs.acs.org]
- 12. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. grokipedia.com [grokipedia.com]
- 14. baranlab.org [baranlab.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds [mdpi.com]
- 18. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. Palladium-catalysed regio- and stereo-controlled C-2 β-fluorovinylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Derivatization of Methyl 4-Fluoro-1H-indole-3-carboxylate for Structure-Activity Relationship (SAR) Studies
Abstract
The indole nucleus is a cornerstone scaffold in medicinal chemistry, integral to a vast array of pharmacologically active agents.[1][2] The strategic introduction of a fluorine atom, as seen in methyl 4-fluoro-1H-indole-3-carboxylate, offers a powerful tool for modulating physicochemical properties such as lipophilicity, metabolic stability, and pKa, thereby enhancing drug-like characteristics.[3][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the systematic derivatization of this valuable starting material. We present field-proven, step-by-step protocols for targeted modifications at the N-1, C-2, and C-3 positions. The causality behind each strategic choice is explained, providing a framework for constructing a robust library of analogues for comprehensive Structure-Activity Relationship (SAR) studies aimed at lead optimization.[5][6][7]
Introduction: The Strategic Value of the 4-Fluoroindole Scaffold
The process of drug discovery is an iterative cycle of design, synthesis, and testing. At the heart of this cycle lies the exploration of Structure-Activity Relationships (SAR), which aims to decipher how specific chemical modifications to a parent molecule influence its biological activity. The this compound scaffold is an exemplary starting point for such studies. Its inherent structure presents three primary, chemically distinct handles for modification, allowing for a systematic and logical exploration of the surrounding chemical space.
-
The Indole Core: A "privileged" structure that mimics the tryptophan side chain, enabling interactions with a wide range of biological targets.[1]
-
The 4-Fluoro Substituent: The fluorine atom acts as a bioisostere of a hydrogen atom but introduces significant electronic changes. Its high electronegativity can alter protein-ligand interactions and block sites of metabolism without adding significant steric bulk.[3][4]
-
The C-3 Carboxylate: This ester group serves as a versatile synthetic handle, readily converted into amides, which can introduce new hydrogen bond donors and acceptors, crucial for target binding.[5][6]
This guide focuses on three high-impact derivatization pathways to generate a diverse chemical library from the parent scaffold.
Core Derivatization Strategy
The following diagram illustrates the key positions on the this compound core that are targeted for derivatization in the subsequent protocols.
Caption: Key reactive sites for SAR studies on the core scaffold.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Reagents such as sodium hydride (NaH) and strong acids/bases are hazardous and require careful handling.
Protocol 1: N-1 Alkylation via Deprotonation-Substitution
Scientific Rationale: Alkylation of the indole nitrogen is a fundamental strategy to probe for steric and electronic sensitivity in the N-1 region of the binding pocket. Introducing alkyl or benzyl groups can significantly modulate the molecule's properties.[8] This reaction proceeds via deprotonation of the weakly acidic N-H proton with a strong, non-nucleophilic base, followed by nucleophilic attack of the resulting indolide anion on an electrophilic alkyl halide.[9]
Materials & Reagents:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Preparation: To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the NaH dispersion (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. The addition should be slow to control the effervescence.
-
Stirring: Stir the mixture at 0 °C for 30-60 minutes. The cessation of gas evolution indicates the completion of deprotonation.
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers sequentially with water and then with brine to remove residual DMF and salts.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated indole.
Protocol 2: C-3 Ester to Amide Conversion via Saponification and Amide Coupling
Scientific Rationale: The conversion of an ester to an amide is a cornerstone tactic in medicinal chemistry.[5][6] Amides are generally more stable to hydrolysis than esters and introduce a hydrogen bond donor (on primary/secondary amides) and acceptor. This two-step protocol is robust and broadly applicable. First, the methyl ester is hydrolyzed (saponified) to the corresponding carboxylic acid. Second, the acid is activated with a peptide coupling reagent and reacted with a primary or secondary amine to form the stable amide bond.[10][11]
Part A: Saponification to Carboxylic Acid
Materials & Reagents:
-
This compound (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-3.0 eq)
-
Tetrahydrofuran (THF) and Water (e.g., 3:1 mixture)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
Step-by-Step Methodology:
-
Dissolution: Dissolve the starting ester (1.0 eq) in a mixture of THF and water.
-
Hydrolysis: Add LiOH (or NaOH) (2.0-3.0 eq) and stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 2-6 hours until TLC analysis shows complete consumption of the starting material.
-
Acidification: Cool the mixture to 0 °C and slowly add 1 M HCl to acidify the solution to pH ~2-3. A precipitate of the carboxylic acid should form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-fluoro-1H-indole-3-carboxylic acid, which is often used in the next step without further purification.
Part B: Amide Bond Formation
Materials & Reagents:
-
4-fluoro-1H-indole-3-carboxylic acid (from Part A, 1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous DMF or Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: To an argon-flushed round-bottom flask, add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF or DCM.
-
Reagent Addition: Add the amine (1.1 eq), followed by HATU (1.2 eq), and finally DIPEA (3.0 eq).
-
Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction by TLC.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to afford the target amide.
Protocol 3: C-2 Arylation via Palladium-Catalyzed C-H Activation
Scientific Rationale: Direct C-H functionalization is a powerful, atom-economical method for forging new carbon-carbon bonds.[12] This protocol describes the selective arylation at the C-2 position of the indole, which is electronically less reactive than the C-3 position. Palladium catalysis enables the direct coupling of the indole C-H bond with an aryl boronic acid (a Suzuki-Miyaura type reaction on a C-H bond), providing access to a wide range of bi-aryl structures.[13][14] N-1 protection is often recommended to improve selectivity and yield. This protocol assumes the use of an N-alkylated starting material from Protocol 1.
Materials & Reagents:
-
N-alkyl-methyl 4-fluoro-1H-indole-3-carboxylate (1.0 eq)
-
Aryl boronic acid (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (5-10 mol%)
-
Copper(II) acetate (Cu(OAc)₂) as an oxidant (2.0 eq)
-
Dioxane/Water mixture (e.g., 4:1)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0-3.0 eq)
Step-by-Step Methodology:
-
Setup: To a Schlenk tube, add the N-alkylated indole (1.0 eq), aryl boronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), Cu(OAc)₂ (2.0 eq), and base (e.g., K₂CO₃, 2.5 eq).
-
Degassing: Evacuate and backfill the tube with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with ethyl acetate.
-
Extraction: Dilute the filtrate with water and extract with ethyl acetate (3x).
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude residue by flash column chromatography to isolate the C-2 arylated product.
SAR Study Workflow and Data Interpretation
A successful SAR campaign relies on a systematic workflow that connects chemical synthesis to biological data.
Workflow Diagram
Caption: Iterative workflow for a typical SAR campaign.
Hypothetical SAR Data Table
To illustrate the outcome of such a study, consider the following hypothetical data for a series of compounds tested against a target kinase.
| Compound ID | Structure / Modification | Protocol Used | IC₅₀ (µM) | Fold Change vs. Parent |
| 1 | Parent Scaffold (N-H) | - | 50.2 | 1.0x |
| 2a | N-CH₃ | 1 | 10.5 | 4.8x improvement |
| 2b | N-CH₂Ph (Benzyl) | 1 | >100 | >2.0x worse |
| 3a | C(O)NHCH₂CH₃ | 2 | 25.1 | 2.0x improvement |
| 3b | C(O)NH-Cyclopropyl | 2 | 8.3 | 6.0x improvement |
| 3c | C(O)N(CH₃ )₂ | 2 | 65.8 | 1.3x worse |
| 4a | C2-Phenyl (on N-CH₃ base) | 3 | 1.2 | 41.8x improvement |
| 4b | C2-(4-MeO-Ph) (on N-CH₃ base) | 3 | 0.4 | 125.5x improvement |
Interpreting the Results
-
N-1 Position: The data suggests a small, hydrophobic pocket near the N-1 position. A small methyl group (2a ) is well-tolerated and improves potency, whereas a larger benzyl group (2b ) is detrimental, likely due to a steric clash.
-
C-3 Amide: Converting the ester to a small, secondary amide (3a , 3b ) is beneficial. The constrained cyclopropyl group (3b ) is particularly effective, suggesting a specific conformational requirement. The loss of the N-H hydrogen bond donor in the tertiary amide (3c ) reduces activity, indicating this interaction is important for binding.
-
C-2 Position: The most significant gains are seen by functionalizing the C-2 position. Adding a phenyl group (4a ) to the optimized N-methyl scaffold dramatically increases potency. Further decorating this phenyl ring with a para-methoxy group (4b ) provides an additional boost, suggesting a potential hydrogen bond acceptor interaction or favorable electronic effect in this region.
References
- 1. mdpi.com [mdpi.com]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 10. hepatochem.com [hepatochem.com]
- 11. Amide Synthesis [fishersci.co.uk]
- 12. soc.chim.it [soc.chim.it]
- 13. ias.ac.in [ias.ac.in]
- 14. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
analytical methods for methyl 4-fluoro-1H-indole-3-carboxylate quantification
An Application Note and Protocol for the Quantification of Methyl 4-fluoro-1H-indole-3-carboxylate
Authored by: A Senior Application Scientist
Abstract
This compound is a key building block in synthetic organic chemistry, frequently utilized in the development of novel pharmaceutical agents and bioactive molecules.[1][2][3] The fluorine substitution on the indole ring can significantly alter the compound's physicochemical properties, influencing its biological activity and metabolic stability.[3] Consequently, the accurate and precise quantification of this intermediate is paramount for ensuring the quality, consistency, and stoichiometric control in manufacturing processes and research applications. This document provides a comprehensive guide to a robust, validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the reliable quantification of this compound. Additionally, it discusses Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as a high-sensitivity alternative for trace-level analysis.
Introduction: The Rationale for a Dedicated Analytical Method
The indole scaffold is a privileged structure in medicinal chemistry. The introduction of a fluorine atom at the 4-position, combined with the carboxylate group at the 3-position, creates a unique electronic and steric profile. This makes this compound a valuable precursor for compounds targeting a range of biological pathways. Given its role as a critical intermediate, a validated analytical method is not merely a quality control checkpoint but a foundational tool for process optimization, stability testing, and reaction kinetics monitoring.
The primary method detailed herein is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique was selected for its widespread availability, cost-effectiveness, and suitability for quantifying aromatic, UV-absorbing compounds like indole derivatives.[4][5][6] The method is designed to be stability-indicating, meaning it can separate the parent analyte from potential degradation products, a critical feature for quality assessment throughout the drug development lifecycle.[7][8]
Primary Analytical Method: High-Performance Liquid Chromatography (HPLC-UV)
Principle of the Method
This method employs reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (C18) and a polar mobile phase. This compound, being a moderately polar molecule, will partition between the two phases. Its retention time is modulated by the organic content of the mobile phase.
The causality behind our component choices is as follows:
-
C18 Column: The octadecylsilane stationary phase provides a robust hydrophobic surface for the retention of the indole derivative.
-
Acetonitrile: Chosen as the organic modifier due to its low UV cutoff and excellent elution strength for a wide range of organic molecules.
-
0.1% Formic Acid: The addition of a weak acid to the mobile phase serves two purposes. First, it protonates residual silanol groups on the silica support, minimizing peak tailing and improving chromatographic efficiency. Second, it ensures the indole's carboxylic acid group (if hydrolyzed) or other acidic impurities are in a consistent, non-ionized state, leading to sharp, reproducible peaks.
-
UV Detection: The indole ring system contains a strong chromophore, making it readily detectable by UV spectrophotometry. The detection wavelength is set near the absorbance maximum of the analyte to ensure high sensitivity.
Detailed Experimental Protocol: HPLC-UV Quantification
2.2.1. Reagents and Materials
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade or higher)
-
Water (HPLC grade, Type I)
-
Formic Acid (LC-MS grade, ~99%)
-
Methanol (HPLC grade, for cleaning)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Autosampler vials with septa
-
Syringe filters (0.22 µm PTFE or Nylon)
2.2.2. Instrumentation
-
HPLC system equipped with:
-
Binary or Quaternary Solvent Delivery Pump
-
Degasser
-
Autosampler with temperature control (optional)
-
Column Compartment with temperature control
-
UV-Vis or Photodiode Array (PDA) Detector
-
-
Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent)
2.2.3. Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water.
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This solution should be stored at 2-8°C and protected from light.
-
Calibration Standards (e.g., 1-100 µg/mL): Prepare a series of working standards by performing serial dilutions of the Standard Stock Solution using the mobile phase as the diluent.
2.2.4. Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of acetonitrile to achieve an expected concentration within the calibration range (e.g., ~50 µg/mL).
-
Vortex for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulates that could damage the column.
2.2.5. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column providing good retention and resolution for indole derivatives. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Acidified mobile phase ensures sharp peak shapes. |
| Elution Mode | Isocratic: 60% B | A simple isocratic method is sufficient for purity assays and quantification of the main component. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times and viscosity. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with potential for peak overload. |
| Detection | UV at 280 nm | Indole derivatives typically exhibit strong absorbance in this region. |
| Run Time | 10 minutes | Sufficient time to elute the analyte and any closely related impurities. |
2.2.6. Data Analysis
-
Perform a system suitability test before analysis by injecting a mid-range standard five times.
-
Inject the calibration standards in order of increasing concentration.
-
Construct a calibration curve by plotting the peak area of the analyte against the known concentration of each standard.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Inject the prepared samples.
-
Calculate the concentration of this compound in the samples using the linear regression equation derived from the calibration curve.
Method Validation: A Self-Validating System
The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[9] The following parameters should be assessed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11]
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the analyte's retention time. | Peak is spectrally pure by PDA analysis. Forced degradation studies show separation from degradation products. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 over the range of 1-100 µg/mL. |
| Accuracy | 98.0% - 102.0% recovery | Average recovery of 99.7% for spiked samples at three concentration levels (80%, 100%, 120% of nominal). |
| Precision | RSD ≤ 2.0% | Repeatability (n=6): RSD = 0.5%Intermediate Precision (inter-day, n=6): RSD = 1.1% |
| LOQ | Signal-to-Noise ratio ≥ 10 | 1.0 µg/mL |
| LOD | Signal-to-Noise ratio ≥ 3 | 0.3 µg/mL |
| Robustness | RSD ≤ 2.0% after minor parameter changes | Method is robust to small changes in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic). |
Workflow and Decision Making
The following diagram illustrates the standard workflow for the HPLC-UV analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
Application Note: A Validated Stability-Indicating HPLC Method for Purity Analysis of Methyl 4-fluoro-1H-indole-3-carboxylate
Abstract
This application note presents a detailed, validated, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of methyl 4-fluoro-1H-indole-3-carboxylate, a key intermediate in pharmaceutical synthesis. The method is designed for researchers, scientists, and drug development professionals requiring a robust and reliable analytical procedure for purity assessment and quality control. The described protocol adheres to the International Council for Harmonisation (ICH) guidelines for method validation, ensuring its suitability for its intended purpose.[1][2][3]
Introduction
This compound is a heterocyclic building block of significant interest in medicinal chemistry, often serving as a precursor for the synthesis of various biologically active compounds.[4] The purity of this intermediate is paramount, as impurities can carry through subsequent synthetic steps, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a precise and accurate analytical method is essential for its quality control.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture, making it the method of choice for pharmaceutical analysis.[2] This application note details a reversed-phase HPLC (RP-HPLC) method developed and validated for the purity analysis of this compound. The method's stability-indicating capability is demonstrated through forced degradation studies, which are crucial for identifying potential degradation products and ensuring the method's specificity.[5][6][7]
Chromatographic Principles and Method Rationale
The selection of the chromatographic conditions was based on the physicochemical properties of this compound and related indole derivatives.
-
Reversed-Phase Chromatography: A reversed-phase approach was chosen due to the non-polar nature of the indole ring system.[8][9] A C18 stationary phase provides excellent hydrophobic interaction, leading to good retention and separation of the analyte from potential impurities.[9]
-
Mobile Phase Composition: The mobile phase consists of a gradient of methanol and water. Methanol is a common organic modifier in RP-HPLC, and a gradient elution allows for the separation of compounds with a wider range of polarities.[10] The use of formic acid in the aqueous phase helps to improve peak shape and reproducibility by controlling the ionization of any acidic or basic functional groups.
-
UV Detection: The indole chromophore exhibits strong UV absorbance. Based on the UV spectra of similar indole compounds, a detection wavelength of 274 nm was selected to ensure high sensitivity for the parent compound and its potential degradation products.[11][12][13][14]
Experimental
Materials and Reagents
-
This compound reference standard (purity >99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (analytical grade)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
Instrumentation and Chromatographic Conditions
The analysis was performed on a standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol |
| Gradient Program | 0-5 min: 50% B; 5-15 min: 50-90% B; 15-20 min: 90% B; 20-21 min: 90-50% B; 21-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 274 nm |
| Run Time | 25 minutes |
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the standard stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase (50:50 v/v Mobile Phase A:B).
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. Further dilute 1.0 mL of this solution to 10 mL with the mobile phase (50:50 v/v Mobile Phase A:B).
Method Validation Protocol
The developed method was validated according to ICH Q2(R1) guidelines.[1][2] The validation parameters assessed were specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
System Suitability
Before initiating the validation experiments, the suitability of the chromatographic system was established by injecting five replicates of the working standard solution (100 µg/mL). The acceptance criteria are outlined in the table below, in accordance with USP guidelines.[15][16][17]
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Specificity (Forced Degradation Studies)
Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[5][18] A sample solution of this compound was subjected to the following stress conditions:
-
Acidic Hydrolysis: 1 mL of sample solution + 1 mL of 0.1 M HCl, heated at 60°C for 4 hours.
-
Basic Hydrolysis: 1 mL of sample solution + 1 mL of 0.1 M NaOH, kept at room temperature for 2 hours.
-
Oxidative Degradation: 1 mL of sample solution + 1 mL of 3% H₂O₂, kept at room temperature for 24 hours.
-
Thermal Degradation: The solid sample was kept in an oven at 105°C for 48 hours.
-
Photolytic Degradation: The sample solution was exposed to UV light (254 nm) for 24 hours.
After degradation, the solutions were neutralized (if necessary) and diluted to the target concentration before analysis. The chromatograms were examined for the separation of the main peak from any degradation products.
Detailed Experimental Workflows
HPLC System Preparation and Equilibration
Caption: HPLC System Preparation Workflow.
Sample Analysis Protocol
Caption: Sample Analysis and Data Processing Workflow.
Results and Discussion
Method Validation Summary
The validation results demonstrated that the method is accurate, precise, and reliable for its intended purpose.
| Validation Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 10 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability: < 1.0%, Intermediate Precision: < 2.0% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
| Robustness | Unaffected by minor changes in flow rate, column temperature, and mobile phase composition |
Forced Degradation Results
Significant degradation was observed under basic and oxidative conditions, with minor degradation under acidic conditions. No significant degradation was observed under thermal and photolytic stress. In all cases, the degradation products were well-resolved from the main peak, confirming the stability-indicating nature of the method.
Conclusion
The developed and validated RP-HPLC method is simple, rapid, and robust for the determination of this compound purity. The method's stability-indicating characteristics make it suitable for routine quality control and stability studies in a pharmaceutical development setting. The comprehensive validation ensures that the method provides trustworthy and accurate results, adhering to the stringent requirements of the pharmaceutical industry.[19]
References
- 1. pharmtech.com [pharmtech.com]
- 2. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 3. actascientific.com [actascientific.com]
- 4. 1082040-43-4 | 6-Fluoro-1H-indole-4-carboxylic acid methyl ester [fluoromart.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. acdlabs.com [acdlabs.com]
- 7. rjptonline.org [rjptonline.org]
- 8. pp.bme.hu [pp.bme.hu]
- 9. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Absorption [Indole] | AAT Bioquest [aatbio.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. m.youtube.com [m.youtube.com]
- 16. System Suitability for USP Methods - USP's Future Expectations - ECA Academy [gmp-compliance.org]
- 17. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 18. scispace.com [scispace.com]
- 19. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Application Note: Structural Elucidation of Methyl 4-fluoro-1H-indole-3-carboxylate using Multinuclear and Multidimensional NMR Spectroscopy
<
Introduction
Methyl 4-fluoro-1H-indole-3-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous biologically active compounds, and the introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. Accurate and unambiguous structural characterization is paramount for advancing drug development programs. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the detailed structural elucidation of such small molecules in solution.[1][2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC) NMR spectroscopy for the complete structural assignment of this compound. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and interpret the resulting spectral data.
Scientific Principles and Rationale
The power of NMR spectroscopy lies in its ability to probe the chemical environment of magnetically active nuclei, such as ¹H, ¹³C, and ¹⁹F.[3] The chemical shift of a nucleus is highly sensitive to its local electronic environment, which is influenced by neighboring atoms and functional groups. Furthermore, through-bond scalar couplings (J-couplings) between nuclei provide invaluable information about the connectivity of atoms within a molecule.
For this compound, the presence of the fluorine atom introduces additional complexity and informational richness to the NMR spectra. The highly electronegative fluorine atom influences the chemical shifts of nearby protons and carbons.[4] Moreover, the ¹⁹F nucleus itself can be directly observed, providing a sensitive probe of the molecular structure. J-couplings between ¹⁹F and neighboring ¹H and ¹³C nuclei are particularly informative for unambiguous assignments.
Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in deciphering complex spectra by revealing correlations between coupled nuclei.[5][6][7] COSY identifies proton-proton coupling networks, while HSQC correlates protons with their directly attached carbons.
Experimental Protocols
Sample Preparation
High-quality NMR spectra are contingent upon proper sample preparation. The following protocol ensures a homogeneous sample free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[8][9][10]
Materials:
-
This compound (5-10 mg for ¹H and 2D NMR; 20-50 mg for ¹³C NMR)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) (0.6-0.7 mL)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipette and glass wool
-
Vortex mixer and/or sonicator
Protocol:
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add the deuterated solvent to the vial. Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its good dissolving power.[10]
-
Gently vortex or sonicate the vial to ensure complete dissolution of the sample.[9]
-
Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube. This removes any suspended particles that could interfere with the magnetic field homogeneity.[9]
-
Ensure the sample height in the NMR tube is approximately 4-5 cm.
-
Cap the NMR tube securely and label it clearly.
NMR Data Acquisition
The following are recommended acquisition parameters for a standard 500 MHz NMR spectrometer. These parameters may need to be optimized based on the specific instrument and sample concentration.[11][12]
Table 1: Recommended NMR Acquisition Parameters
| Experiment | Parameter | Recommended Value | Rationale |
| ¹H NMR | Pulse Program | zg30 or zg | Standard 1D proton experiment. |
| Number of Scans (NS) | 8-16 | To improve signal-to-noise ratio. | |
| Relaxation Delay (d1) | 1-2 s | Allows for sufficient relaxation of protons between scans. | |
| Acquisition Time (AQ) | 3-4 s | Provides good digital resolution.[11] | |
| Spectral Width (SW) | 12-16 ppm | To encompass all expected proton signals. | |
| ¹³C{¹H} NMR | Pulse Program | zgpg30 | Standard 1D carbon experiment with proton decoupling. |
| Number of Scans (NS) | 1024-4096 | ¹³C has low natural abundance, requiring more scans. | |
| Relaxation Delay (d1) | 2 s | Ensures quantitative relaxation, especially for quaternary carbons. | |
| Acquisition Time (AQ) | 1-2 s | Balances resolution and experiment time. | |
| Spectral Width (SW) | 200-220 ppm | To cover the full range of carbon chemical shifts. | |
| ¹⁹F NMR | Pulse Program | zg | Standard 1D fluorine experiment. |
| Number of Scans (NS) | 64-128 | ¹⁹F is 100% abundant and highly sensitive. | |
| Relaxation Delay (d1) | 2 s | Sufficient for relaxation. | |
| Acquisition Time (AQ) | 1 s | Provides adequate resolution. | |
| Spectral Width (SW) | ~100 ppm centered around -120 ppm | To capture the expected fluorine signal. | |
| COSY | Pulse Program | cosygpqf | Standard gradient-selected COSY experiment. |
| Number of Scans (NS) | 2-4 | Typically sufficient for good signal-to-noise. | |
| Relaxation Delay (d1) | 1.5 s | Standard delay. | |
| Number of Increments | 256-512 | Determines the resolution in the indirect dimension. | |
| HSQC | Pulse Program | hsqcedetgpsisp2.3 | Multiplicity-edited HSQC for distinguishing CH/CH₃ from CH₂ groups. |
| Number of Scans (NS) | 4-8 | Provides good sensitivity. | |
| Relaxation Delay (d1) | 1.5 s | Standard delay. | |
| Number of Increments | 256 | Sufficient for resolving one-bond C-H correlations. |
Results and Discussion: Spectral Interpretation
The following tables summarize the expected ¹H, ¹³C, and ¹⁹F NMR data for this compound in CDCl₃.
Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-H | ~8.2 | br s | - |
| H-2 | ~7.8 | s | - |
| H-5 | ~7.2 | dd | J = 8.5, 4.5 |
| H-6 | ~7.0 | ddd | J = 8.5, 8.5, 1.0 |
| H-7 | ~6.8 | dd | J = 10.5, 8.5 |
| O-CH₃ | ~3.9 | s | - |
Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C=O | ~165 |
| C-4 | ~156 (d, ¹JCF ≈ 250 Hz) |
| C-7a | ~137 (d, J ≈ 10 Hz) |
| C-3a | ~125 (d, J ≈ 5 Hz) |
| C-2 | ~124 |
| C-5 | ~115 (d, J ≈ 20 Hz) |
| C-6 | ~110 (d, J ≈ 4 Hz) |
| C-7 | ~105 (d, J ≈ 25 Hz) |
| C-3 | ~103 |
| O-CH₃ | ~51 |
Table 4: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Fluorine | Chemical Shift (δ, ppm) | Multiplicity |
| F-4 | ~ -122 | m |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.[13]
Detailed Spectral Analysis
-
¹H NMR Spectrum: The downfield broad singlet around 8.2 ppm is characteristic of the indole N-H proton. The singlet at approximately 7.8 ppm is assigned to the H-2 proton of the pyrrole ring. The aromatic region displays three distinct signals corresponding to H-5, H-6, and H-7. The influence of the fluorine at C-4 and the carboxylate group at C-3 leads to a complex coupling pattern. The singlet at around 3.9 ppm is readily assigned to the methyl ester protons.
-
¹³C NMR Spectrum: The spectrum will show ten distinct carbon signals. The carbonyl carbon of the ester appears downfield around 165 ppm. The most notable feature is the large one-bond coupling constant (¹JCF) for C-4, which results in a doublet with a splitting of approximately 250 Hz. Smaller C-F couplings will also be observed for other carbons in the benzene ring.
-
¹⁹F NMR Spectrum: A single multiplet is expected in the ¹⁹F NMR spectrum around -122 ppm, consistent with a fluorine atom attached to an aromatic ring.[14][15] The multiplicity of this signal arises from couplings to the neighboring aromatic protons.
-
2D NMR Spectra (COSY & HSQC):
-
COSY: The COSY spectrum will be crucial for confirming the connectivity of the aromatic protons. Cross-peaks will be observed between H-5 and H-6, and between H-6 and H-7, establishing their sequential arrangement on the benzene ring.
-
HSQC: The HSQC spectrum will unambiguously correlate each proton to its directly attached carbon. For example, it will show a correlation between the proton signal at ~7.8 ppm and the carbon signal at ~124 ppm, confirming the assignment of H-2 and C-2.
-
Conclusion
This application note has outlined a systematic and robust approach for the complete structural characterization of this compound using a suite of NMR spectroscopic techniques. By following the detailed protocols for sample preparation and data acquisition, and by employing a logical interpretation of 1D and 2D NMR data, researchers can confidently and accurately elucidate the structure of this important fluorinated indole derivative. The principles and methodologies described herein are broadly applicable to the structural analysis of other small organic molecules, providing a foundational workflow for chemists in academic and industrial research settings.
References
- 1. anuchem.weebly.com [anuchem.weebly.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists | MDPI [mdpi.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. researchgate.net [researchgate.net]
- 10. organomation.com [organomation.com]
- 11. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 12. books.rsc.org [books.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biophysics.org [biophysics.org]
Title: Elucidating the Gas-Phase Fragmentation Chemistry of Methyl 4-fluoro-1H-indole-3-carboxylate via High-Resolution Mass Spectrometry
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated indole scaffolds are privileged structures in modern medicinal chemistry, forming the core of numerous therapeutic agents due to their ability to modulate metabolic stability, binding affinity, and membrane permeability. Methyl 4-fluoro-1H-indole-3-carboxylate is a key building block in the synthesis of such compounds. Accurate structural characterization of this and related molecules is paramount for drug discovery, development, and quality control. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information.[1]
This application note provides a detailed guide to the analysis of this compound using electrospray ionization-mass spectrometry (ESI-MS). We will delve into the experimental protocols, from sample preparation to data acquisition, and present a scientifically grounded elucidation of its characteristic fragmentation pathways. The methodologies and insights herein are designed to be a self-validating system, ensuring researchers can confidently identify and characterize this important molecular scaffold.
Part 1: Experimental Design and Protocols
The reliability of any mass spectrometric analysis begins with meticulous sample preparation and optimized instrumental conditions. The goal is to ensure the analyte is presented to the ion source in a pure and compatible form, maximizing ionization efficiency and reproducibility.[2]
Protocol 1: Sample Preparation for LC-MS Analysis
The objective is to dissolve the analyte in a solvent compatible with the LC mobile phase and ESI, while minimizing matrix effects and contaminants.
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 1.0 mg of this compound reference standard.
-
Transfer the solid to a 1.5 mL amber glass vial.
-
Add 1.0 mL of LC-MS grade methanol or acetonitrile to dissolve the compound completely. Vortex for 30 seconds. This serves as the primary stock solution.
-
-
Working Solution Preparation (1 µg/mL):
-
Perform a serial dilution from the stock solution. Transfer 10 µL of the 1 mg/mL stock solution into a new vial.
-
Add 990 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to yield a 10 µg/mL intermediate solution.
-
Repeat the 1:10 dilution by taking 100 µL of the intermediate solution and adding 900 µL of the initial mobile phase to achieve the final working concentration of 1 µg/mL.
-
-
Sample Filtration (Recommended):
Workflow: From Sample to Spectrum
The following diagram outlines the logical flow of the experimental procedure.
Caption: Experimental workflow from sample preparation to data analysis.
Protocol 2: Instrumental Setup (LC-ESI-QTOF MS)
These parameters provide a robust starting point for analysis on a typical high-resolution LC-MS system, such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap instrument.
| Parameter Category | Parameter | Value / Setting | Rationale |
| Liquid Chromatography | Column | C18, 2.1 x 100 mm, 1.8 µm | Standard reversed-phase chemistry for retaining small, moderately polar molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier promotes protonation for positive ion mode ESI. | |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for eluting analytes from a C18 column. | |
| Gradient | 5% B to 95% B over 8 min | A standard gradient to elute compounds across a range of polarities. | |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column, balancing speed and separation efficiency. | |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. | |
| Injection Volume | 2 µL | A typical volume to avoid column overloading while ensuring sufficient signal. | |
| Mass Spectrometry | Ionization Mode | Positive Electrospray (ESI+) | The indole nitrogen is a site of protonation, making ESI+ highly effective. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray plume for efficient ion generation. | |
| Source Temperature | 120 °C | Aids in desolvation of the analyte ions. | |
| Desolvation Gas Temp | 350 °C | Crucial for removing solvent from the ions before they enter the mass analyzer. | |
| Mass Range (MS1) | m/z 50 - 300 | Covers the molecular weight of the analyte and expected low-mass fragments. | |
| Collision Energy (MS2) | Ramped 10 - 40 eV | A ramped energy ensures the capture of both low-energy (primary) and high-energy (secondary) fragments. |
Part 2: Fragmentation Analysis and Mechanistic Discussion
The structural elucidation of an unknown is a deductive process. By systematically breaking down the molecule in the gas phase through collision-induced dissociation (CID), we can piece together its constituent parts. The molecular formula of this compound is C₁₀H₈FNO₂, with a monoisotopic mass of 193.0539 Da.
Step 1: Identification of the Precursor Ion
In ESI+ mode, the analyte is expected to be protonated. The high-resolution mass spectrum should exhibit a prominent ion at m/z 194.0617 , corresponding to the [M+H]⁺ species (C₁₀H₉FNO₂⁺). This becomes our precursor ion for tandem MS (MS/MS) analysis.
Step 2: Proposing the Fragmentation Pathway
The fragmentation of the [M+H]⁺ ion is governed by the relative stabilities of the resulting ions and neutral losses. For this molecule, fragmentation is primarily directed by the methyl ester group and the stability of the indole ring.
The diagram below illustrates the proposed major fragmentation pathway.
References
Application Notes and Protocols for Assessing the Cytotoxicity of Methyl 4-Fluoro-1H-indole-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Cytotoxicity Profiling of Novel Indole Scaffolds
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Derivatives of indole are of particular interest in oncology for their potential to induce cell cycle arrest and apoptosis, and to inhibit key signaling pathways implicated in cancer progression.[3][4] The introduction of a fluorine atom, as in methyl 4-fluoro-1H-indole-3-carboxylate, can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule, potentially enhancing its therapeutic index. Therefore, a rigorous evaluation of the cytotoxic potential of such novel derivatives is a critical early step in the drug discovery pipeline.[5][6]
This guide provides a comprehensive framework for assessing the in vitro cytotoxicity of this compound derivatives. It moves beyond a simple recitation of protocols to offer a strategic approach, explaining the causal links between the chosen assays and the insights they provide into the compound's mechanism of action. The overarching goal is to build a robust, self-validating dataset that can confidently guide further preclinical development.
Strategic Workflow for Cytotoxicity Assessment
A multi-faceted approach is essential to comprehensively understand the cytotoxic effects of a novel compound. We recommend a tiered strategy that begins with assessing metabolic viability and membrane integrity, followed by a more detailed investigation into the specific mechanism of cell death, such as apoptosis.
Caption: Tiered approach to cytotoxicity testing.
Tier 1: Primary Cytotoxicity Screening
The initial assessment aims to determine if and at what concentrations the test compound affects fundamental cellular processes. We employ two distinct yet complementary assays: the MTT assay to measure metabolic activity and the LDH assay to quantify membrane integrity.
MTT Assay: Assessing Metabolic Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[7][8] The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cell viability and proliferation.[8]
Causality: A decrease in the metabolic activity of treated cells, reflected by a reduced formazan production, is an early indicator of cytotoxicity. This could be due to a direct effect on mitochondrial function or a more general cellular stress leading to reduced proliferation or cell death.
Detailed Protocol: MTT Assay
Materials:
-
Human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (e.g., 10 mM in DMSO)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring >95% viability via Trypan Blue exclusion.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) to ensure they are in the exponential growth phase during the assay.[7][9]
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in complete medium. It is crucial to maintain a consistent, low percentage of the solvent (e.g., DMSO < 0.5%) across all concentrations to avoid solvent-induced cytotoxicity.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the highest concentration of the solvent used in the dilutions (e.g., 0.5% DMSO).
-
Untreated Control: Cells in complete medium only.
-
Blank: Medium only (no cells) to determine background absorbance.
-
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
Lactate Dehydrogenase (LDH) Assay: Quantifying Membrane Integrity
Principle: The LDH assay is a colorimetric method that measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[10][11] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[12][13] The amount of formazan is directly proportional to the amount of LDH released, and thus to the number of cells with compromised membrane integrity.[12]
Causality: An increase in extracellular LDH activity is a direct measure of cell lysis and necrosis. This assay is an excellent orthogonal method to the MTT assay, as it measures a distinct cytotoxic event. A compound may be metabolically inactive (as measured by MTT) but not cause membrane rupture, or vice versa.
Detailed Protocol: LDH Assay
Materials:
-
Cells and compound-treated plates (prepared as in the MTT assay)
-
Commercially available LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and dye)
-
Lysis buffer (often 10X, provided in the kit)
-
Stop solution (often provided in the kit)
-
96-well flat-bottom sterile plates
-
Microplate reader
Procedure:
-
Prepare Controls:
-
In addition to the experimental wells (cells + compound), prepare the following controls on the same plate:
-
Spontaneous LDH Release: Untreated cells to measure the baseline level of LDH release.
-
Maximum LDH Release: Untreated cells treated with lysis buffer 30-60 minutes before the assay to determine the maximum releasable LDH.
-
Background Control: Medium only.
-
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5-10 minutes) to pellet any detached cells.
-
Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate.[14]
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well of the new plate containing the supernatant.[14]
-
Incubate for up to 30 minutes at room temperature, protected from light.
-
-
Stopping the Reaction and Measurement:
-
Data Analysis:
-
Subtract the background control absorbance from all other readings.
-
Calculate the percentage of cytotoxicity:
-
% Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
-
Data Presentation: Summarizing Cytotoxicity Data
| Assay | Endpoint Measured | Principle | Typical Result |
| MTT | Metabolic Activity | Enzymatic reduction of tetrazolium salt | IC₅₀ (µM) |
| LDH | Membrane Integrity | Release of lactate dehydrogenase | % Cytotoxicity |
Example IC₅₀ Values for a Hypothetical this compound Derivative:
| Cell Line | MTT IC₅₀ (µM) after 48h | LDH % Cytotoxicity at 2x IC₅₀ |
| A549 | 12.5 ± 1.8 | 65% ± 5.2% |
| MCF-7 | 8.2 ± 1.1 | 72% ± 6.8% |
| HEK293 (Normal) | > 100 | < 10% |
Tier 2: Mechanistic Elucidation - Investigating Apoptosis
If the primary screening assays indicate significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. Indole derivatives are known to induce apoptosis, or programmed cell death.[1][3] A key hallmark of apoptosis is the activation of caspases, a family of proteases that execute the apoptotic program.
Caspase-Glo® 3/7 Assay: Measuring Apoptotic Activity
Principle: The Caspase-Glo® 3/7 assay is a luminescent assay that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[15][16] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7.[15] This cleavage releases a substrate for luciferase, generating a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[16][17]
Causality: An increase in caspase-3/7 activity is a strong indicator that the compound is inducing apoptosis. This provides a more specific mechanistic insight than the general cytotoxicity assays.
Caption: Principle of the Caspase-Glo® 3/7 Assay.
Detailed Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Cells and compound-treated plates (prepared as in the MTT assay, preferably in white-walled plates for luminescence)
-
Caspase-Glo® 3/7 Assay Kit (Promega or equivalent)
-
Luminometer
Procedure:
-
Compound Treatment:
-
Seed and treat cells with the this compound derivative as described previously. A shorter incubation time (e.g., 6-24 hours) may be optimal for detecting caspase activity, which is an earlier event than widespread cell death.
-
Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
-
Reagent Preparation and Addition:
-
Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer to form the Caspase-Glo® 3/7 Reagent.[18][19]
-
Equilibrate the reagent and the cell plate to room temperature.[17][19]
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[15][19]
-
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the average luminescence of the blank wells from all other readings.
-
Express the results as fold change in caspase activity compared to the vehicle control.
-
Trustworthiness and Self-Validation
The strength of this experimental design lies in its self-validating nature.
-
Orthogonal Assays: The use of both MTT (metabolic activity) and LDH (membrane integrity) assays provides two independent measures of cytotoxicity. Concordant results from both assays increase confidence in the data. Discrepancies can also be informative, suggesting a specific mechanism of action (e.g., cytostatic vs. necrotic).
-
Mechanistic Link: A positive result in the primary cytotoxicity assays should be followed by a mechanistic assay like the Caspase-Glo® 3/7 assay. A dose-dependent increase in caspase activity that correlates with the observed cytotoxicity provides a strong, logical link between compound treatment and a specific cell death pathway.
-
Appropriate Controls: The inclusion of positive, negative, and vehicle controls is essential for validating the performance of each assay and ensuring that the observed effects are due to the test compound and not an artifact of the experimental conditions.
By following this structured, multi-tiered approach, researchers can generate a comprehensive and reliable cytotoxicity profile for novel this compound derivatives, providing a solid foundation for further drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. mdpi.com [mdpi.com]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
- 7. benchchem.com [benchchem.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. benchchem.com [benchchem.com]
- 10. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 16. Caspase-Glo® 3/7 3D Assay Technical Manual [worldwide.promega.com]
- 17. promega.com [promega.com]
- 18. Caspase 3/7 Activity [protocols.io]
- 19. promega.com [promega.com]
Topic: In Vitro Screening of Methyl 4-fluoro-1H-indole-3-carboxylate Analogs: A Strategic Guide to Lead Identification
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents. Methyl 4-fluoro-1H-indole-3-carboxylate represents a valuable scaffold for the development of novel drug candidates. The strategic derivatization of this core structure allows for the exploration of chemical space to optimize biological activity, selectivity, and pharmacokinetic properties. This guide provides a comprehensive framework and detailed protocols for the systematic in vitro screening of a library of this compound analogs. We present a tiered screening cascade, beginning with broad cytotoxicity profiling, progressing to mechanism-of-action studies, and culminating in essential early-stage ADME evaluation. The methodologies are designed to be self-validating and provide a robust foundation for data-driven lead candidate selection.
Introduction: The Rationale for Screening Indole Analogs
Indole derivatives are well-established as "privileged structures" in drug discovery, demonstrating a wide range of biological activities, including anticancer, antiviral, and antimicrobial effects[1][2]. The parent compound, this compound[3], serves as an excellent starting point for generating a focused library of analogs. The introduction of a fluorine atom can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, often leading to improved drug-like characteristics[4].
The primary goal of screening an analog library is to establish a clear Structure-Activity Relationship (SAR). By systematically modifying the core structure and evaluating the biological impact of each change, researchers can identify which molecular features are critical for the desired activity. This iterative process is fundamental to optimizing a hit compound into a viable preclinical candidate. This document outlines a logical, multi-tiered approach to efficiently screen such a library, maximize data output, and minimize resource expenditure.
The In Vitro Screening Cascade: A Strategic Workflow
A tiered screening approach is the most efficient method for evaluating a new compound library. This strategy, often called a "screening cascade," prioritizes high-throughput assays first to quickly filter compounds, followed by more complex, lower-throughput assays for the most promising hits. This ensures that resources are focused on compounds with the highest potential for success.
Figure 1: A tiered workflow for screening indole analogs.
Part I: Primary Screening – Cell Viability and Cytotoxicity Profiling
The initial step involves assessing the general cytotoxic or anti-proliferative effects of the analog library across a panel of relevant cell lines. For oncology applications, a standard panel might include cell lines from different cancer types (e.g., breast, lung, colon). This primary screen acts as a coarse filter to identify compounds that impact cell viability and to determine their relative potency (IC50).
Protocol 1: MTT Assay for Measuring Metabolic Activity (Cell Viability)
This colorimetric assay is a robust, high-throughput method for assessing cell viability. It measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells[5][6]. The amount of formazan produced is directly proportional to the number of viable cells.
Figure 2: Principle of the MTT cell viability assay.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indole analogs in serum-free medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Causality: Using serum-free or low-serum medium during treatment prevents potential binding of compounds to serum proteins, which could otherwise mask their true activity[6].
-
-
Controls (Critical for Self-Validation):
-
Vehicle Control: Cells treated with the same concentration of the compound solvent (e.g., 0.1% DMSO) to assess baseline viability.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm assay sensitivity.
-
Blank Control: Wells containing medium but no cells to provide a background absorbance reading.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals[6].
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Release Assay for Measuring Cytotoxicity
As a complementary method, the Lactate Dehydrogenase (LDH) assay measures cytotoxicity by quantifying the release of the cytosolic enzyme LDH from cells with damaged plasma membranes[7][8]. This assay captures a different aspect of cell death compared to the metabolic MTT assay.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol.
-
Assay Controls:
-
Spontaneous LDH Release: Vehicle-treated cells (measures baseline cell death).
-
Maximum LDH Release: Cells treated with a lysis buffer (provided in most commercial kits) 15 minutes before the end of incubation. This represents 100% cytotoxicity[7].
-
Background Control: Medium only.
-
-
Sample Collection: After incubation, centrifuge the plate (if using suspension cells) or directly collect 50 µL of the supernatant from each well.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (from a commercial kit) to the supernatant in a new 96-well plate.
-
Incubation and Reading: Incubate for 10-30 minutes at room temperature, protected from light. Add the stop solution and measure the absorbance at 490 nm[6].
Data Analysis and Presentation
For each analog, calculate the percentage of cell viability or cytotoxicity relative to the controls. Plot this data against the compound concentration (log scale) to generate a dose-response curve and determine the IC50 value—the concentration at which 50% of cell viability is inhibited.
Table 1: Hypothetical Primary Screening Data for Indole Analogs
| Compound ID | R1 Group | R2 Group | IC50 (µM) on MCF-7 | IC50 (µM) on A549 |
|---|---|---|---|---|
| MFI-001 | -H | -H | > 50 | > 50 |
| MFI-002 | -Cl | -H | 12.5 | 15.8 |
| MFI-003 | -Br | -H | 8.2 | 9.1 |
| MFI-004 | -H | -CF3 | 2.1 | 3.5 |
| Doxorubicin | (Control) | (Control) | 0.4 | 0.6 |
Part II: Secondary and Target-Based Assays
Compounds that demonstrate significant potency (e.g., IC50 < 10 µM) in the primary screen are advanced to secondary assays. The goal here is to elucidate the mechanism of action—how the compounds are killing the cells—and to verify if they interact with a specific molecular target. Indole derivatives are known to inhibit various protein kinases involved in cancer cell signaling[9].
Figure 3: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Protocol 3: Apoptosis Induction via Annexin V/PI Staining
This assay determines if the compounds induce programmed cell death (apoptosis). In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V is a protein that binds to PS, while Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells).
Methodology (Flow Cytometry-Based):
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the indole analogs at their 1x and 5x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1x Annexin V binding buffer. Add FITC-conjugated Annexin V and PI solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer. The results will distinguish between four populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Part III: Early ADME Profiling – Assessing Metabolic Liability
A potent compound is of little therapeutic value if it is metabolized too rapidly in the body. Early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are essential to de-risk candidates.[10] A key initial assay is measuring metabolic stability in the presence of liver enzymes, as the liver is the primary site of drug metabolism.[11]
Protocol 4: Metabolic Stability in Human Liver Microsomes (HLM)
This assay assesses Phase I metabolism, which is primarily mediated by cytochrome P450 (CYP) enzymes found in microsomes.[12] The rate of disappearance of the parent compound over time is measured.
Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4). Prepare a separate NADPH-regenerating system solution.
-
Initiation of Reaction: Pre-warm the HLM and compound solutions to 37°C. The reaction is started by adding the NADPH-regenerating system.
-
Causality: CYP enzymes require NADPH as a cofactor. The reaction is initiated by its addition, ensuring a synchronized start time for all samples.[13]
-
-
Controls:
-
Negative Control: Incubate the compound with HLM without the NADPH system to check for non-enzymatic degradation.
-
Positive Control: Include a compound with known metabolic properties (e.g., testosterone or verapamil) to validate the activity of the HLM batch.
-
-
Time Points: Aliquots of the reaction are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is immediately stopped by adding ice-cold acetonitrile containing an internal standard. This precipitates the proteins and stops all enzymatic activity.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Data Analysis: The percentage of the compound remaining is plotted against time. The natural log of this percentage versus time gives a slope (k), from which the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.[14]
Table 2: Hypothetical Metabolic Stability Data for Lead Analogs
| Compound ID | In Vitro t½ (min) | Intrinsic Clearance (CLint, µL/min/mg) | Classification |
|---|---|---|---|
| MFI-003 | 15.2 | 45.6 | High Clearance |
| MFI-004 | 55.8 | 12.4 | Low-Moderate Clearance |
| Verapamil (Control) | 8.9 | 77.9 | High Clearance |
Conclusion and Path Forward
This application note provides a structured, multi-tiered strategy for the in vitro screening of this compound analogs. By following this cascade, research teams can efficiently identify compounds with potent biological activity (Part I), gain insight into their mechanism of action (Part II), and ensure they possess favorable, drug-like metabolic properties (Part III).
The ideal lead candidate emerging from this workflow would exhibit:
-
Potent, sub-micromolar IC50 values against target cell lines.
-
A defined mechanism of action, such as apoptosis induction.
-
High metabolic stability (long t½, low CLint).
Compounds meeting these criteria are prioritized for further optimization and advancement into more comprehensive preclinical studies, including selectivity panels, in vivo pharmacokinetic analysis, and efficacy testing in animal models.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 9. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. bioivt.com [bioivt.com]
- 13. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 14. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
Troubleshooting & Optimization
Navigating the Synthesis of Methyl 4-Fluoro-1H-indole-3-carboxylate: A Technical Support Guide
For researchers, medicinal chemists, and professionals in drug development, the synthesis of fluorinated indole scaffolds like methyl 4-fluoro-1H-indole-3-carboxylate is a critical step in the creation of novel therapeutics. The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability and binding affinity. However, this structural modification also introduces unique challenges in its synthesis, often leading to a landscape of potential side reactions and purification difficulties. This technical support guide provides in-depth, experience-driven advice to navigate these complexities, presented in a practical question-and-answer format to directly address issues encountered in the laboratory.
Troubleshooting Guide: Common Issues and Solutions
This section is designed to address the most frequent and challenging problems encountered during the synthesis of this compound, primarily via the Fischer indole synthesis, a common route for this class of compounds.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the Fischer indole synthesis of your target molecule are a common complaint, often stemming from the electronic properties of the 4-fluorophenylhydrazine starting material. The electron-withdrawing nature of the fluorine atom deactivates the aromatic ring, making the key acid-catalyzed cyclization step more challenging and susceptible to side reactions.[1]
Here’s a systematic approach to troubleshooting low yields:
-
Re-evaluate Your Acid Catalyst: The choice and concentration of the acid are paramount. While common Brønsted acids like sulfuric acid and polyphosphoric acid (PPA) are effective, they can also promote side reactions at the elevated temperatures required for this substrate.[2][3]
-
Troubleshooting Protocol:
-
If using a strong proton acid like H₂SO₄, try decreasing the concentration or switching to a milder Lewis acid like ZnCl₂ or BF₃·OEt₂.[2]
-
Systematically screen a panel of acid catalysts. A good starting point is to compare PPA, Eaton's reagent (P₂O₅ in MeSO₃H), and various Lewis acids.
-
Ensure your reagents and solvent are anhydrous, as water can deactivate the acid catalyst.
-
-
-
Optimize Reaction Temperature and Time: The deactivating effect of the fluorine substituent often necessitates higher reaction temperatures. However, excessive heat can lead to decomposition of the starting materials, the hydrazone intermediate, or the final indole product.
-
Troubleshooting Protocol:
-
Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC). This will help you identify the point of maximum product formation before significant degradation occurs.
-
Consider a stepwise temperature gradient. For instance, form the hydrazone at a lower temperature before gradually increasing the heat to facilitate the cyclization.
-
-
-
Consider Alternative Synthetic Routes: If optimizing the Fischer indole synthesis proves insufficient, alternative methods may offer a more efficient path.
Table 1: Comparison of Catalysts and Typical Conditions for Fischer Indole Synthesis
| Catalyst | Typical Concentration/Loading | Temperature Range (°C) | Key Considerations |
| Polyphosphoric Acid (PPA) | Solvent/Excess | 80-150 | Can be viscous and difficult to stir. Workup can be challenging. |
| Sulfuric Acid (H₂SO₄) | Catalytic to stoichiometric | 80-120 | Strong dehydrating agent, can lead to charring at high temperatures. |
| Zinc Chloride (ZnCl₂) | 1-2 equivalents | 100-180 | A common and effective Lewis acid catalyst. |
| Boron Trifluoride Etherate (BF₃·OEt₂) | 1-2 equivalents | 80-120 | Moisture-sensitive, requires anhydrous conditions. |
Question 2: I'm observing multiple spots on my TLC plate, and purification is proving difficult. What are the likely side products?
Answer:
The appearance of multiple spots on your TLC is a strong indicator of side reactions. In the synthesis of this compound, several byproducts are commonly formed:
-
Isomeric Product (Methyl 6-fluoro-1H-indole-3-carboxylate): While the cyclization to form the 4-fluoro isomer is electronically favored, a small amount of the 6-fluoro isomer can be formed, especially under harsh acidic conditions. The regioselectivity of the cyclization is a well-documented challenge in Fischer indole syntheses with meta-substituted phenylhydrazines.[1] The mechanism involves a[1][1]-sigmatropic rearrangement, and while the fluorine at the 4-position directs the cyclization, competitive pathways can exist.[3]
-
Mitigation Strategy: Employing milder reaction conditions (lower temperature, less harsh acid) can improve regioselectivity. Careful column chromatography is usually sufficient to separate these isomers.
-
-
Decarboxylated Product (4-fluoro-1H-indole): The ester group at the 3-position can be susceptible to hydrolysis followed by decarboxylation under the acidic and often high-temperature conditions of the reaction. This results in the formation of 4-fluoro-1H-indole.[5]
-
Mitigation Strategy: Minimize reaction time and temperature. If the carboxylic acid is isolated as the primary product, it can be re-esterified.
-
-
Products of N-N Bond Cleavage: A known side reaction in the Fischer indole synthesis is the cleavage of the nitrogen-nitrogen bond in the hydrazone intermediate.[6] This can lead to the formation of 4-fluoroaniline and other degradation products.
-
Mitigation Strategy: This side reaction is often promoted by overly harsh conditions. Milder catalysts and lower temperatures can help to suppress this pathway.
-
-
Polymeric/Tarry Materials: The formation of dark, insoluble tars is a common issue, particularly with substrates that are prone to decomposition at high temperatures.
-
Mitigation Strategy: Ensure a homogenous reaction mixture with efficient stirring. Lowering the reaction temperature and using a less aggressive acid catalyst are the most effective ways to minimize tar formation.
-
Diagram 1: Key Reaction Pathways in the Synthesis of this compound
Caption: Desired and side reaction pathways.
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying the crude product?
A1: Column chromatography on silica gel is the most effective method for purifying this compound from the common side products. A gradient elution using a mixture of hexanes and ethyl acetate is typically successful. The polarity difference between the desired product and the less polar decarboxylated byproduct, as well as the potentially more polar isomeric byproduct, usually allows for good separation. Recrystallization can be used as a final purification step to obtain highly pure material, but may result in lower recovery.
Q2: Can I use a one-pot procedure for the hydrazone formation and cyclization?
A2: Yes, a one-pot procedure is common for the Fischer indole synthesis.[2] The 4-fluorophenylhydrazine and methyl pyruvate can be reacted first in a suitable solvent like ethanol or acetic acid to form the hydrazone. The acid catalyst is then added directly to this mixture, and the temperature is increased to effect the cyclization. This avoids the need to isolate and purify the potentially unstable hydrazone intermediate.
Q3: How does the fluorine substituent affect the reaction compared to a non-fluorinated analogue?
A3: The electron-withdrawing fluorine atom deactivates the phenyl ring of the hydrazine, making the[1][1]-sigmatropic rearrangement step of the Fischer indole synthesis more energetically demanding.[1] This generally requires more forcing reaction conditions (stronger acid, higher temperature) compared to the synthesis of the non-fluorinated methyl 1H-indole-3-carboxylate. These harsher conditions, in turn, can increase the likelihood of side reactions such as decomposition and N-N bond cleavage.
Q4: My purified product seems to degrade over time. What are the recommended storage conditions?
A4: Indoles, particularly those with electron-rich or functionalized rings, can be sensitive to light, air, and acid. It is recommended to store your purified this compound in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and in a cool, dark place. For long-term storage, refrigeration or freezing is advisable.
Experimental Protocol: Fischer Indole Synthesis of this compound
This protocol is a representative procedure and may require optimization for your specific laboratory conditions and scale.
Diagram 2: Experimental Workflow
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. An Indole-3-Acetic Acid Carboxyl Methyltransferase Regulates Arabidopsis Leaf Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer Indole Synthesis [organic-chemistry.org]
- 6. Methyl indole-3-carboxylate | C10H9NO2 | CID 589098 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 4-fluoro-1H-indole-3-carboxylate
Welcome to the technical support center for the synthesis and optimization of methyl 4-fluoro-1H-indole-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working with this important indole scaffold. As your application scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. We will delve into common issues, their root causes, and logical, field-proven solutions.
Frequently Asked Questions (FAQs)
Here, we address the most common initial queries encountered during the synthesis of this compound, which is typically achieved via the Fischer indole synthesis.[1][2]
Q1: My overall yield is consistently low. What are the most common culprits?
Low yields in this specific Fischer indole synthesis are frequently traced back to a few key areas:
-
Purity of Starting Materials: The reaction's success is highly dependent on the quality of the (4-fluorophenyl)hydrazine and methyl pyruvate. The hydrazine can oxidize over time, while methyl pyruvate is susceptible to hydrolysis and polymerization.[3][4]
-
Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are the most critical parameters.[5][6] The electron-withdrawing effect of the fluorine atom on the phenylhydrazine ring deactivates it, often necessitating stronger acids or higher temperatures than for electron-neutral substrates.
-
Inefficient Cyclization Conditions: The key[7][7]-sigmatropic rearrangement requires sufficient thermal energy.[2] Inadequate temperature or reaction time will result in incomplete conversion.
-
Competing Side Reactions: Under overly harsh acidic or thermal conditions, decomposition of the starting materials or the desired product can occur. A significant competing pathway is the acid-catalyzed cleavage of the N-N bond in the hydrazone intermediate, which precludes indole formation.[8]
Q2: Which acid catalyst is best for this reaction? I've seen everything from PPA to Zinc Chloride mentioned.
There is no single "best" catalyst, as the optimal choice depends on the scale, solvent, and desired workup. However, we can categorize the common choices to guide your selection:
-
Brønsted Acids (e.g., Polyphosphoric Acid (PPA), Sulfuric Acid, p-Toluenesulfonic Acid (PTSA)): These proton-donating acids are excellent for promoting the key enamine formation and subsequent rearrangement steps.[9] PPA is particularly effective as it serves as both a catalyst and a solvent/dehydrating agent, driving the reaction forward. However, its high viscosity can make stirring and workup challenging.
-
Lewis Acids (e.g., Zinc Chloride (ZnCl₂), Boron Trifluoride (BF₃)): These electron-accepting acids coordinate to the nitrogen atoms of the hydrazone, facilitating the N-N bond cleavage and subsequent C-C bond formation in the rearrangement step.[5] ZnCl₂ is a classic and effective choice, though it can be highly hygroscopic.
For this specific substrate, starting with a robust Brønsted acid like PPA or a mixture of acetic acid and sulfuric acid is a reliable approach.
Q3: My TLC analysis shows multiple spots aside from my product. What are these impurities?
Observing multiple spots is a common issue. The likely identities of these byproducts include:
-
Unreacted Starting Materials: (4-fluorophenyl)hydrazine and the methyl pyruvate hydrazone.
-
Hydrazone Isomers: The initially formed hydrazone can exist as E/Z isomers.
-
Partially Reacted Intermediates: If the reaction stalls, you may isolate intermediates of the cyclization process.
-
Decomposition Products: Aniline derivatives resulting from N-N bond cleavage are a possibility, especially if the reaction is overheated.[8]
-
Regioisomers: While methyl pyruvate is symmetric, preventing regioisomerism from that side, impurities in the hydrazine could lead to other indole products.
A systematic troubleshooting approach, detailed in the next section, is required to identify and eliminate these impurities.
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific experimental problems.
Problem Cluster 1: Low or No Product Formation
This is the most critical issue, indicating a fundamental problem with the reaction setup or conditions.
Symptom: Reaction fails to initiate or stalls.
-
Potential Cause 1: Reagent Quality.
-
Causality: (4-fluorophenyl)hydrazine is susceptible to air oxidation, appearing as a dark, discolored solid or oil instead of a pale crystalline solid. Methyl pyruvate can hydrolyze to pyruvic acid and methanol or self-condense.[4] Impure reagents will not form the necessary hydrazone intermediate efficiently.
-
Solution:
-
Verify the purity of (4-fluorophenyl)hydrazine. If it is discolored, consider recrystallization or purification by column chromatography.
-
Use freshly opened or distilled methyl pyruvate.
-
Ensure all glassware is rigorously dried to prevent hydrolysis.[10]
-
-
-
Potential Cause 2: Inappropriate Acid Catalyst or Concentration.
-
Causality: The acid catalyst's role is to protonate the hydrazone, facilitating tautomerization to the reactive enehydrazine intermediate, which then undergoes the key rearrangement.[11] A catalyst that is too weak or used in insufficient quantity will not overcome the activation energy of this process, especially with the deactivating fluorine substituent. Conversely, an acid that is too strong or concentrated can lead to rapid decomposition.[6]
-
Solution:
-
Catalyst Screening: If a milder catalyst like PTSA in a solvent is failing, switch to a stronger system. Polyphosphoric acid (PPA) is often the most effective choice for difficult substrates.
-
Concentration Optimization: The ratio of catalyst to substrate is crucial. For PPA, it often acts as the solvent. For acids like H₂SO₄ in a co-solvent (e.g., acetic acid or ethanol), start with catalytic amounts (10 mol%) and incrementally increase if the reaction does not proceed.
-
-
-
Potential Cause 3: Suboptimal Temperature.
-
Causality: The[7][7]-sigmatropic rearrangement is a pericyclic reaction with a significant activation energy barrier.[12] Insufficient thermal energy will cause the reaction to stall after hydrazone formation.
-
Solution:
-
Ensure the reaction is heated to a sufficiently high temperature. For PPA, temperatures between 100-160°C are common.[3]
-
If using a solvent like ethanol or acetic acid, ensure you are at reflux.
-
Monitor the reaction by TLC. If the hydrazone spot persists and no product forms after 1-2 hours at a given temperature, cautiously increase the temperature by 10-20°C increments.
-
-
Data Presentation: Effect of Acid Catalyst on Yield
The following table summarizes typical results from literature, illustrating the critical nature of catalyst selection in Fischer indole syntheses.
| Catalyst System | Typical Temperature (°C) | Reported Yield Range (%) | Key Considerations |
| p-Toluenesulfonic Acid (PTSA) in Toluene | 110 (Reflux) | 40 - 70 | Moderate yields; requires water removal (Dean-Stark). |
| Zinc Chloride (ZnCl₂) (neat or in solvent) | 120 - 170 | 50 - 85 | Classic, effective Lewis acid. Highly hygroscopic.[9] |
| Sulfuric Acid in Ethanol | 78 (Reflux) | 45 - 75 | Common Brønsted acid system. Risk of ester hydrolysis/transesterification. |
| Polyphosphoric Acid (PPA) | 100 - 160 | 70 - 95+ | Often gives the highest yields for deactivated systems. Viscous, difficult workup.[3] |
| Microwave Irradiation (with PTSA) | 150 | 80 - 95 | Dramatically reduces reaction time and can improve yields.[13] |
Problem Cluster 2: Purification and Side Products
Even with product formation, isolating a pure compound can be challenging.
Symptom: Crude product is a dark, tarry material that is difficult to purify.
-
Potential Cause: Decomposition.
-
Causality: Excessive heat or prolonged exposure to strong acid can cause polymerization and decomposition of the indole product, which is electron-rich and can be sensitive.
-
Solution:
-
Minimize Reaction Time: Monitor the reaction closely by TLC. Once the starting hydrazone is consumed, cool the reaction immediately and proceed to workup. Do not leave it heating unnecessarily.
-
Controlled Quenching: The workup for a PPA reaction is critical. Pouring the hot, viscous acid mixture onto a large amount of crushed ice with vigorous stirring is essential to rapidly dissipate heat and precipitate the product before it decomposes.[3]
-
Protective Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that contribute to tar formation.
-
-
Symptom: Product is contaminated with a persistent, hard-to-separate impurity.
-
Potential Cause: Co-eluting Byproducts.
-
Causality: Some side-products may have similar polarities to the desired this compound, making separation by standard column chromatography difficult.
-
Solution:
-
Optimize Chromatography: Systematically screen different solvent systems for column chromatography. A switch from standard ethyl acetate/hexane systems to dichloromethane/hexane or adding a small percentage of a third solvent like methanol can alter selectivity.
-
Recrystallization: If a suitable solvent is found, recrystallization is an excellent method for removing minor impurities and can yield highly pure material.
-
Derivatization: In difficult cases, the crude product can be derivatized (e.g., N-alkylation or N-acylation), the new, potentially more easily purified compound isolated, and then the protecting group removed in a subsequent step.
-
-
Visualizing the Process
Understanding the underlying mechanism and troubleshooting logic is key to success.
The Fischer Indole Synthesis Mechanism
The reaction proceeds through several distinct, acid-catalyzed steps. The diagram below outlines the accepted pathway from the key hydrazone intermediate.[11]
References
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. testbook.com [testbook.com]
- 3. benchchem.com [benchchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Fischer Indole Synthesis [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for the Fischer Indole Synthesis of 4-Fluoroindoles
Welcome to the Technical Support Center for the Fischer Indole Synthesis of 4-Fluoroindoles. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common challenges encountered during this crucial synthetic transformation. The following information is curated to offer not just procedural steps, but a deeper understanding of the reaction's nuances, enabling you to optimize your synthetic outcomes.
Introduction to the Challenge
The Fischer indole synthesis is a robust and widely utilized method for the construction of the indole nucleus, a privileged scaffold in medicinal chemistry.[1][2][3][4] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a suitable ketone or aldehyde.[1][2][3] However, the synthesis of 4-fluoroindoles presents a unique set of challenges. The electron-withdrawing nature of the fluorine substituent on the phenylhydrazine ring can deactivate it towards the key[3][3]-sigmatropic rearrangement, often leading to lower yields and the formation of side products.[5] This guide will provide a systematic approach to overcoming these obstacles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Fischer indole synthesis of a 4-fluoroindole is resulting in a very low yield. What are the primary factors I should investigate?
Low yields are a common frustration in the synthesis of 4-fluoroindoles via the Fischer method.[5] Several factors can be at play, and a systematic approach to troubleshooting is essential.
Troubleshooting Workflow for Low Yields
References
byproduct formation in the synthesis of methyl 4-fluoro-1H-indole-3-carboxylate
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide provides in-depth troubleshooting advice and frequently asked questions regarding the synthesis of methyl 4-fluoro-1H-indole-3-carboxylate. It is designed for researchers, chemists, and drug development professionals to help diagnose and resolve common issues related to byproduct formation, yield, and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially scalable method for synthesizing this compound?
The most prevalent and well-documented method is the Fischer indole synthesis .[1] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the condensation of (4-fluorophenyl)hydrazine and an α-ketoester, typically methyl pyruvate.[2][3] The reaction is valued for its robustness and the availability of starting materials.
Q2: What are the primary starting materials required for the Fischer synthesis of this target molecule?
The key reagents are:
-
(4-fluorophenyl)hydrazine: Often used as its hydrochloride salt for better stability.
-
Methyl pyruvate: The α-ketoester that provides the C2 and C3 atoms of the indole ring.
-
Acid catalyst: Brønsted acids (like sulfuric acid, polyphosphoric acid (PPA), p-toluenesulfonic acid) or Lewis acids (like zinc chloride) are necessary to facilitate the key cyclization step.[1]
Q3: I've isolated my product, but it has a distinct pink or brownish color. What causes this discoloration?
This is a classic sign of oxidation . The indole nucleus is an electron-rich heterocycle, making it susceptible to air oxidation, especially if trace acid or metallic impurities are present.[4][5] The resulting impurities are often highly colored, even at low concentrations. Performing the reaction under an inert atmosphere (N₂ or Argon) and ensuring rapid and thorough purification can minimize this issue.[4]
Q4: What are the most likely structural byproducts I might encounter in this specific synthesis?
The most significant byproduct is the undesired regioisomer, methyl 6-fluoro-1H-indole-2-carboxylate . Its formation is a known challenge in Fischer syntheses using unsymmetrical ketones like methyl pyruvate.[4] Other potential impurities include unreacted starting materials, products from the N-N bond cleavage of the hydrazone intermediate, and polymeric tars resulting from harsh reaction conditions.[4]
Troubleshooting Guide: Byproduct Formation & Low Yield
This section addresses specific experimental problems with detailed causal explanations and corrective actions.
Problem 1: My yield is very low, and I've recovered a significant amount of unreacted (4-fluorophenyl)hydrazine.
-
Plausible Cause 1: Incomplete Hydrazone Formation. The initial condensation to form the phenylhydrazone is a reversible equilibrium reaction. If water is not effectively removed or if the conditions are not optimal, the equilibrium may not favor the product.
-
Expert Insight & Solution: While many Fischer indole protocols are run as a one-pot synthesis, ensuring the formation of the hydrazone before inducing cyclization can be beneficial.[6] You can monitor this initial step by TLC. If the reaction stalls, consider adding a dehydrating agent like anhydrous MgSO₄ or using a Dean-Stark apparatus if the solvent is appropriate (e.g., toluene), though many modern syntheses use alcohols or acetic acid where this is not feasible.[7]
-
Plausible Cause 2: Inappropriate Acid Catalyst or Temperature. The key[8][8]-sigmatropic rearrangement is highly sensitive to the acid strength and temperature.[4] An acid that is too weak or a temperature that is too low may not provide sufficient activation energy for the cyclization. Conversely, an acid that is too strong or a temperature that is too high can lead to decomposition and tar formation.
-
Expert Insight & Solution: The choice of acid is critical. Polyphosphoric acid (PPA) is often effective but can be viscous and difficult to work with. A solution of H₂SO₄ in ethanol or acetic acid is a common alternative. It is highly recommended to perform small-scale optimization experiments to screen different acid catalysts and temperatures for your specific setup.
Problem 2: My characterization (¹H NMR, LC-MS) shows two major isomeric products. How do I control this?
-
Plausible Cause: Lack of Regiocontrol in Cyclization. This is the most common and mechanistically interesting challenge. The hydrazone of methyl pyruvate can form two different enamine tautomers. The subsequent[8][8]-sigmatropic rearrangement and cyclization of these two tautomers lead to different indole regioisomers. The formation of the desired 3-carboxylate versus the undesired 2-carboxylate is determined by which enamine intermediate is favored.[4]
-
Expert Insight & Solution:
-
Kinetic vs. Thermodynamic Control: The enamine leading to the 2-carboxylate (from the CH₃ group) is often the kinetic product, while the enamine leading to the desired 3-carboxylate (from the methylene adjacent to the ester) can be the thermodynamic product.
-
Catalyst Choice: The strength of the acid catalyst can influence the ratio of these products. Weaker acids may favor the kinetic product, while stronger acids can promote equilibration to the more stable thermodynamic intermediate.[4] Experimenting with catalysts like ZnCl₂ or changing from H₂SO₄ to PPA can significantly alter the isomeric ratio.
-
Purification: While optimizing the reaction is ideal, baseline separation of these isomers via column chromatography on silica gel is usually achievable due to their different polarities.
-
Problem 3: The reaction mixture turned into a dark, intractable tar.
-
Plausible Cause: Polymerization and Decomposition. This typically occurs when the reaction temperature is too high or the acid concentration is excessive. The electron-rich indole product, once formed, can be protonated at the C3 position under strongly acidic conditions, which can initiate polymerization or other decomposition pathways.[2]
-
Expert Insight & Solution:
-
Control Temperature: Do not overheat the reaction. Use an oil bath with a thermocouple for precise temperature control.
-
Acid Addition: Add the acid catalyst slowly and at a controlled temperature. For highly exothermic additions, use an ice bath.
-
Reaction Time: Do not let the reaction run for an excessively long time after completion is observed by TLC. Once the starting material is consumed, work up the reaction promptly.
-
Inert Atmosphere: Running the reaction under nitrogen or argon can prevent oxidative side reactions that contribute to the formation of colored, complex impurities.[4]
-
Data Summary: Influence of Reaction Conditions
The choice of acid catalyst can significantly impact the yield and purity of the final product. The following table provides a qualitative summary based on typical outcomes in Fischer indole syntheses.
| Catalyst | Typical Temperature Range | Pros | Cons | Byproduct Profile |
| H₂SO₄ in EtOH/AcOH | 70-100 °C | Homogeneous, easy to handle, moderate reaction times. | Can cause charring if temperature is too high. | Moderate regioselectivity; potential for sulfonation. |
| Polyphosphoric Acid (PPA) | 80-120 °C | Often gives high yields, acts as both catalyst and solvent. | Highly viscous, difficult to stir and work up. | Generally good regioselectivity, but can promote charring. |
| Zinc Chloride (ZnCl₂) | 100-150 °C (in solvent) | Milder Lewis acid, can sometimes improve regioselectivity. | Requires higher temperatures, can be hygroscopic. | May offer a different regioisomeric ratio than Brønsted acids. |
| p-TsOH in Toluene | Reflux (110 °C) | Allows for azeotropic removal of water. | Slower reaction times compared to stronger acids. | Can provide good selectivity in some systems. |
Optimized Experimental Protocol
This protocol is a representative procedure designed to minimize byproduct formation.
Objective: To synthesize this compound.
Materials:
-
(4-fluorophenyl)hydrazine hydrochloride (1.0 eq)
-
Methyl pyruvate (1.1 eq)
-
Ethanol (or Glacial Acetic Acid), anhydrous (approx. 5-10 mL per gram of hydrazine)
-
Concentrated Sulfuric Acid (0.5 - 1.0 eq)
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Hydrazone Formation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add (4-fluorophenyl)hydrazine hydrochloride (1.0 eq) and ethanol. Add methyl pyruvate (1.1 eq) to the suspension.
-
Stir the mixture at room temperature for 30 minutes, then gently heat to 50-60 °C for 1 hour. Monitor the formation of the hydrazone by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).
-
Cyclization: Cool the mixture in an ice bath to 0-5 °C. Slowly add concentrated sulfuric acid (0.5 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 80 °C) for 2-4 hours. Monitor the consumption of the hydrazone intermediate by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice.
-
Neutralize the acidic mixture by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8. Be cautious of CO₂ evolution.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to separate the desired product from the regioisomer and other impurities.
Mechanistic & Workflow Visualizations
Diagram 1: Fischer Indole Synthesis Main Pathway
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. bhu.ac.in [bhu.ac.in]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 8. thieme-connect.com [thieme-connect.com]
stability issues of methyl 4-fluoro-1H-indole-3-carboxylate in solution
Welcome to the technical resource hub for methyl 4-fluoro-1H-indole-3-carboxylate. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip researchers, scientists, and drug development professionals with the insights needed to ensure experimental accuracy and reproducibility.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is followed by an analysis of potential causes and actionable recommendations.
Issue 1: My assay results are inconsistent or show a progressive loss of compound activity over a short period.
Potential Cause: The most probable cause is the degradation of the methyl ester via hydrolysis, a common issue for indole-3-acetic acid esters and related structures, especially in neutral to alkaline aqueous solutions.[1][2][3] The ester functional group is susceptible to cleavage, yielding the less active 4-fluoro-1H-indole-3-carboxylic acid and methanol. This process can be accelerated by elevated temperatures or the presence of nucleophiles in the solution.
Recommended Action:
-
pH Control: Immediately assess the pH of your assay buffer. If it is neutral or basic (pH ≥ 7), consider lowering it to a slightly acidic range (pH 5.5-6.5), if compatible with your experimental system. Studies on similar indole esters show that hydrolysis is significantly increased at pH 9 or above.[2][3]
-
Fresh Preparations: Always prepare working solutions of this compound immediately before use from a freshly thawed aliquot of a stable stock solution (see FAQ 1). Avoid letting aqueous solutions sit for extended periods.
-
Perform a Stability Check: Use the following protocol to quickly assess the compound's stability in your specific assay buffer.
Protocol: Rapid Stability Assessment via HPLC
-
Preparation: Prepare a solution of the compound in your final assay buffer at the working concentration.
-
Timepoint Zero (T=0): Immediately inject an aliquot of the freshly prepared solution onto a suitable reversed-phase HPLC system.
-
Incubation: Incubate the remaining solution under the exact conditions of your experiment (e.g., 37°C in a CO₂ incubator).
-
Subsequent Timepoints: Inject identical volumes at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Analysis: Quantify the peak area of the parent compound (this compound) and monitor for the appearance of new peaks, particularly the more polar carboxylic acid degradant. A decrease in the parent peak area over time confirms instability.
Issue 2: I'm observing a new, more polar peak in my LC-MS analysis that grows over time.
Potential Cause: This observation is a classic sign of ester hydrolysis. The resulting carboxylic acid is significantly more polar than the parent methyl ester, leading to an earlier elution time on a reversed-phase chromatography column.
Recommended Action:
-
Confirm Identity: If possible, confirm the identity of the new peak by comparing its mass-to-charge ratio (m/z) with the expected mass of 4-fluoro-1H-indole-3-carboxylic acid.
-
Review Solvent Choice: If you are using protic solvents like methanol or ethanol for intermediate dilutions, you risk not only hydrolysis (if water is present) but also transesterification. Switch to aprotic solvents like anhydrous DMSO or acetonitrile for preparing stock and intermediate solutions.
-
Implement Workflow Control: Use the following workflow to minimize degradation during solution preparation.
Workflow: Preparing and Validating Working Solutions
Caption: Recommended workflow for solution preparation and quality control.
Issue 3: My compound has precipitated out of my aqueous buffer.
Potential Cause: Fluorination can increase the lipophilicity of a molecule.[4] While this can enhance properties like membrane permeability, it often reduces aqueous solubility. The compound may be dissolving initially in a solvent like DMSO but crashing out when diluted into an aqueous buffer where it is less soluble.
Recommended Action:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO (or other organic co-solvent) in your aqueous solution is sufficient to maintain solubility, but still compatible with your assay (typically ≤ 0.5%).
-
Solubility Testing: Determine the practical solubility limit in your specific buffer. Prepare a series of dilutions and observe for precipitation visually and/or by measuring turbidity.
-
Consider Formulation Aids: If higher concentrations are required, you may need to investigate the use of solubility-enhancing excipients like cyclodextrins, though their compatibility with your experimental system must be validated.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1:
-
Solid Form: The solid compound should be stored in a tightly sealed container at 0-8°C, protected from light and moisture.[5] For long-term storage, -20°C is recommended.
-
Stock Solutions: Prepare high-concentration stock solutions (e.g., 10-50 mM) in an anhydrous aprotic solvent such as DMSO or DMF. Aliquot these solutions into single-use volumes and store them at -80°C to minimize freeze-thaw cycles. A properly stored stock solution in anhydrous DMSO should be stable for several months.
Q2: What is the primary degradation pathway I should be concerned about?
A2: The primary degradation pathway is the hydrolysis of the methyl ester at the C3 position to form the corresponding carboxylic acid. This reaction is significantly accelerated by basic conditions but can also occur in neutral aqueous media over time.[1][2] Forced degradation studies on similar molecules show that acidic conditions and oxidative environments can also lead to other degradation products.[6][7]
Primary Degradation Pathway: Base-Catalyzed Hydrolysis
Caption: The main hydrolytic degradation pathway of the compound.
Q3: How does the fluorine at the 4-position affect the molecule's stability?
A3: The C-F bond itself is very strong. The primary effect of fluorination on aromatic rings in a drug development context is often to block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing metabolic stability.[8] While the fluorine atom's electron-withdrawing nature can influence the reactivity of the entire indole ring system, it is not expected to make the ester group significantly more susceptible to simple hydrolysis compared to its non-fluorinated analog. The principal driver of instability in solution remains the inherent reactivity of the indole-3-carboxylate ester functional group.
Q4: Which solvents are best for this compound, and which should be avoided?
A4: The choice of solvent is critical for maintaining the compound's integrity. The following table provides a summary of recommendations.
| Solvent Category | Recommended | Use with Caution | Avoid for Storage | Rationale |
| Aprotic Polar | Anhydrous DMSO, Anhydrous DMF | Acetonitrile | - | Excellent solvating power and chemically inert towards the ester. DMSO is hygroscopic, so use of anhydrous grade and proper storage is critical. |
| Protic Polar | - | Ethanol, Methanol | Aqueous Buffers (pH > 7) | Risk of transesterification (with alcohols) or hydrolysis. Only use for immediate dilution into final assay media. Never store the compound in these solvents.[1][9] |
| Non-Polar | - | Dichloromethane (DCM), Ethyl Acetate | - | May be used during synthesis/purification but generally not suitable for biological assay stock solutions due to poor miscibility with aqueous media. |
References
- 1. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. library.dphen1.com [library.dphen1.com]
- 7. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. daneshyari.com [daneshyari.com]
- 9. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
Technical Support Center: Scaling Up the Synthesis of Methyl 4-Fluoro-1H-indole-3-carboxylate
Prepared by: Senior Application Scientist, Chemical Process Development
Welcome to the technical support center for the synthesis of methyl 4-fluoro-1H-indole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of this important indole intermediate. We provide field-proven insights, troubleshooting guides, and detailed protocols to help you navigate the challenges of moving from bench-scale to pilot or manufacturing scale.
The synthesis of indole derivatives, while well-established, is notoriously sensitive to reaction parameters, and scaling up introduces new challenges in terms of reaction control, safety, and purification. This document addresses common issues encountered during the scale-up of the Fischer indole synthesis, the most prevalent route to this class of compounds.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic advice and corrective actions.
Q1: My reaction yield is significantly lower on a larger scale compared to my bench-scale experiments. What are the likely causes and how can I improve it?
A1: A drop in yield upon scale-up is a common and multifaceted problem. It typically points to issues with reaction homogeneity, mass and heat transfer, or changes in the relative impact of impurities. Here’s a systematic approach to diagnosing the root cause:
-
Purity of Starting Materials: At a larger scale, the absolute quantity of impurities in your starting materials increases, even if the percentage remains the same. Ensure your (4-fluorophenyl)hydrazine and methyl pyruvate (or its equivalent) are of high purity. Impurities can introduce competing side reactions that are negligible at the gram scale but become significant at the kilogram scale.[1]
-
Acid Catalyst Choice and Concentration: The choice of acid is critical.[2][3] While Brønsted acids (H₂SO₄, HCl) or Lewis acids (ZnCl₂, BF₃·OEt₂) are effective, polyphosphoric acid (PPA) is often preferred for its efficacy.[1] However, PPA's high viscosity can pose significant stirring and heat transfer challenges on a larger scale.
-
Causality: The acid catalyzes the key[2][2]-sigmatropic rearrangement step.[3][4] Insufficient acid can lead to a stalled reaction, while excessive acid can cause degradation of the starting material or the indole product.
-
Recommendation: Re-optimize the catalyst loading at the intended scale. Consider using a less viscous acid like methanesulfonic acid or a solid-supported acid catalyst for easier handling and removal.
-
-
Heat Transfer and Temperature Control: The Fischer indole synthesis is often exothermic and requires elevated temperatures.[1] A larger reaction volume has a lower surface-area-to-volume ratio, making heat dissipation less efficient.
-
Causality: Localized "hot spots" can form if stirring is inadequate, leading to thermal decomposition of the product and the formation of tar-like byproducts. Conversely, insufficient heating can result in an incomplete reaction.
-
Recommendation: Use a jacketed reactor with controlled heating and cooling. Ensure vigorous overhead stirring to maintain a homogeneous temperature throughout the reaction mass. For highly exothermic reactions, consider a semi-batch process where one of the reactants is added portion-wise to control the rate of heat generation.
-
-
Reaction Time: Do not assume the optimal reaction time from a small-scale experiment will translate directly.
-
Recommendation: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC) to determine the true endpoint. Prolonged heating after completion can degrade the product.[1]
-
Q2: My scaled-up batch is contaminated with significant impurities, particularly a regioisomer. How can I improve the selectivity?
A2: The formation of regioisomers is a known challenge in Fischer indole syntheses when using substituted phenylhydrazines. For a meta-substituted precursor like (4-fluorophenyl)hydrazine, cyclization can theoretically occur at two different positions, though electronic effects usually favor one.
-
Understanding the Cause: The regioselectivity of the cyclization step is influenced by the electronic and steric properties of the substituent on the phenylhydrazine ring.[5] The fluorine atom at the 4-position is an ortho-, para-director but is deactivating. The cyclization is a form of electrophilic aromatic substitution on an enamine intermediate, and the direction is governed by the stability of the resulting intermediate.
-
Controlling Regioselectivity:
-
Choice of Acid: The nature of the acid catalyst can influence the product distribution. Lewis acids may coordinate differently than Brønsted acids, subtly altering the electronic landscape of the intermediate and favoring one isomer. It is advisable to screen different acid catalysts (e.g., ZnCl₂, PPA, p-TsOH) to find the optimal conditions for the desired 4-fluoro isomer.[1][2]
-
Temperature: Reaction temperature can also affect the selectivity. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate may favor the thermodynamically more stable product.
-
Alternative Synthetic Routes: If regioselectivity remains a persistent issue, consider alternative indole synthesis strategies that offer better positional control, such as the Reissert or Bartoli indole synthesis, although these may require different starting materials.
-
Q3: The reaction seems to stall and does not proceed to completion, even with extended heating. What's happening?
A3: A stalled reaction can be frustrating, especially at scale where material investment is high. The primary culprits are often related to the catalyst, solvent, or the presence of inhibitors.
-
Catalyst Deactivation: The acid catalyst can be neutralized or poisoned by impurities in the starting materials or solvent.
-
Causality: Basic impurities (e.g., residual bases from a previous step) will consume the acid catalyst. Water can also interfere with many Lewis acids.
-
Recommendation: Ensure all starting materials and the solvent are rigorously dried. If the reaction stalls, a carefully controlled addition of more catalyst may restart it, but be cautious of potential exotherms.
-
-
Inhibitory Byproducts: In some cases, a byproduct formed during the reaction can inhibit the catalyst or participate in a reversible side reaction.
-
Substrate-Specific Issues: Some hydrazones are inherently less reactive. Electron-withdrawing groups, like fluorine, can slow the reaction down by deactivating the aromatic ring towards the cyclization step.[5] Computational studies have shown that substituents play a pivotal role in the success or failure of the reaction.[6][7]
-
Recommendation: A higher reaction temperature or a stronger acid catalyst might be necessary to overcome the activation energy barrier.[1]
-
Q4: I'm struggling with the purification of the final product. Column chromatography is not practical at scale, and the crude product is an oil/dark solid. What are my options?
A4: Purification is a major bottleneck in scaling up. Moving away from chromatography is essential for an efficient process.
-
Crystallization: This is the most desirable method for large-scale purification.
-
Protocol:
-
Perform a solvent screen to find a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents to try include isopropanol, ethanol, ethyl acetate, toluene, and heptane, or mixtures thereof.
-
Dissolve the crude material in a minimal amount of the hot solvent.
-
If the solution is highly colored, you can perform a charcoal treatment to remove colored impurities.
-
Allow the solution to cool slowly to promote the formation of large, pure crystals. Seeding with a small crystal of pure product can be beneficial.
-
Isolate the crystals by filtration and wash with a small amount of cold solvent.
-
-
-
Trituration/Slurrying: If the product is a solid but heavily contaminated, stirring it as a slurry in a solvent that dissolves the impurities but not the product can be very effective.
-
Distillation: If the product is thermally stable and has a suitable boiling point, distillation under reduced pressure could be an option, although this is less common for functionalized indoles.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most robust and widely used method is the Fischer Indole Synthesis .[3][4] This reaction involves the acid-catalyzed cyclization of the phenylhydrazone formed from (4-fluorophenyl)hydrazine and a pyruvate derivative, such as methyl pyruvate. The reaction is typically a one-pot procedure where the starting materials are heated in the presence of an acid catalyst.[1] Its scalability is well-documented for many indole derivatives used in the pharmaceutical industry.[8][9][10]
Below is a diagram illustrating the general workflow.
Caption: General workflow for the Fischer Indole Synthesis.
Q2: How do I choose the optimal acid catalyst for scale-up?
A2: The choice depends on a balance of reactivity, safety, cost, and ease of handling at scale.
| Catalyst Type | Examples | Pros | Cons on Scale-Up |
| Brønsted Acids | H₂SO₄, HCl, p-TsOH | Inexpensive, readily available. | Highly corrosive, can cause charring/degradation, difficult to remove from the reaction mixture. |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃ | Often highly effective, can improve regioselectivity. | Can be moisture-sensitive, require anhydrous conditions, generate hazardous waste streams. |
| Polyphosphoric Acid (PPA) | PPA | Often gives high yields. | Extremely viscous, making stirring and product isolation difficult; work-up involves quenching large amounts of acid. |
| Methanesulfonic Acid | MSA | Strong acid, less oxidizing than H₂SO₄, lower viscosity than PPA. | Corrosive, moderately expensive. |
Recommendation: For initial scale-up, p-Toluenesulfonic acid (p-TsOH) or methanesulfonic acid (MSA) often provide a good compromise. They are strong enough to catalyze the reaction effectively but are easier to handle than PPA or highly corrosive mineral acids.
Q3: What are the key safety considerations when scaling up this synthesis?
A3:
-
Exothermic Reaction: As mentioned, the reaction can be exothermic. A runaway reaction is a serious risk. Always perform a reaction calorimetry study before a major scale-up to understand the thermal profile. Ensure the reactor's cooling capacity is sufficient to handle the heat output.
-
Hydrazine Derivatives: Phenylhydrazines are toxic and potential carcinogens. Use appropriate personal protective equipment (PPE), including gloves and respiratory protection, and handle them in a well-ventilated area or a fume hood.
-
Acid Handling: Concentrated acids are highly corrosive. Use appropriate acid-resistant equipment and PPE. The quenching of large amounts of acid during work-up is also highly exothermic and must be done slowly and with adequate cooling.
-
Solvent Hazards: Use of flammable solvents requires explosion-proof equipment and proper grounding to prevent static discharge.
Q4: I am observing significant byproduct formation. What is the reaction mechanism and where could side reactions occur?
A4: Understanding the mechanism is key to troubleshooting. The Fischer indole synthesis proceeds through several distinct steps, each a potential point for side reactions.
Caption: Mechanism of the Fischer Indole Synthesis.
Common Side Reactions:
-
N-N Bond Cleavage: The protonated enamine intermediate (C) can sometimes undergo cleavage of the weak N-N bond, especially with strongly electron-donating substituents, leading back to starting materials or other degradation products.[7]
-
Incorrect Regiochemistry: As discussed in Q2, cyclization can occur at the wrong position on the aromatic ring.
-
Dimerization/Polymerization: The indole product itself can be sensitive to strong acids and high temperatures, potentially leading to the formation of colored polymeric material.
Section 3: Experimental Protocol
This protocol is a representative procedure for the gram-scale synthesis and should be optimized and validated before scaling to a pilot plant.
Synthesis of this compound
Materials:
-
(4-Fluorophenyl)hydrazine hydrochloride
-
Methyl 2-oxopropanoate (Methyl pyruvate)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Heptane
Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add (4-fluorophenyl)hydrazine hydrochloride (1.0 eq), methyl pyruvate (1.1 eq), and toluene (approx. 5 mL per gram of hydrazine).
-
Begin stirring and add p-toluenesulfonic acid monohydrate (0.1 eq).
-
Heat the reaction mixture to reflux (approx. 110 °C) under a nitrogen atmosphere.
-
Monitor the reaction by TLC or HPLC. The reaction is typically complete in 4-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification (Crystallization):
-
Transfer the crude solid/oil to a clean flask.
-
Add a mixture of ethyl acetate and heptane (e.g., 1:5 v/v) and heat until the solid dissolves completely.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1 hour.
-
Collect the resulting crystals by vacuum filtration, wash with a small amount of cold heptane, and dry under vacuum to afford pure this compound.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.rug.nl [pure.rug.nl]
Technical Support Center: Resolving Impurities in Methyl 4-fluoro-1H-indole-3-carboxylate Samples
Welcome to the technical support center for methyl 4-fluoro-1H-indole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis and handling of this important fluorinated indole derivative. Our approach is rooted in mechanistic understanding and practical, field-proven solutions to ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in my this compound sample?
A1: Impurities in your sample can originate from several stages of the synthesis and are often related to the chosen synthetic route. The most probable pathway for synthesizing this compound involves a Fischer indole synthesis followed by esterification, or a related multi-step sequence. Key sources of impurities include:
-
Starting Materials: Purity of the initial reactants, such as (4-fluorophenyl)hydrazine and methyl pyruvate, is critical. Impurities in these starting materials can lead to the formation of undesired side-products.[1]
-
Fischer Indole Synthesis: This crucial step can generate several byproducts, including regioisomers (if an unsymmetrical ketone is used), incompletely cyclized hydrazones, and products from side reactions under harsh acidic conditions.[1][2]
-
Esterification: The conversion of the carboxylic acid to the methyl ester can be incomplete, leaving residual 4-fluoro-1H-indole-3-carboxylic acid. Side reactions during esterification, though less common under standard conditions, can also introduce minor impurities.
-
Degradation: Indole derivatives can be sensitive to strong acids, bases, heat, and light.[3] Degradation can lead to decarboxylation, oxidation, or polymerization, especially during prolonged reaction times or harsh workup conditions.
Q2: I see an unexpected spot on my TLC plate. How can I identify what it might be?
A2: An unexpected spot on your TLC plate likely corresponds to one of the impurities mentioned above. To begin identification, consider its polarity relative to your product.
-
More Polar Impurities (Lower Rf): These are often starting materials that are more polar than the product, such as (4-fluorophenyl)hydrazine hydrochloride or 4-fluoro-1H-indole-3-carboxylic acid. Residual acid from the reaction workup can also cause streaking at the baseline.
-
Less Polar Impurities (Higher Rf): These could be less polar side-products from the Fischer indole synthesis or degradation products.
-
Close-Eluting Impurities (Similar Rf): Regioisomers or structurally similar byproducts can have very similar polarities to the desired product, making them challenging to separate.
For definitive identification, techniques like LC-MS for molecular weight determination and preparative HPLC for isolation followed by NMR spectroscopy are recommended.
Q3: My final product has a slight discoloration. Does this indicate a significant impurity?
A3: Discoloration (often yellowish or brownish) in indole samples can be an indicator of minor impurities, frequently arising from oxidation or the presence of residual reagents or catalysts. While a slight tint may not always signify a critically impure sample for some applications, it is crucial to characterize the nature and quantity of the impurity, especially for applications in drug development. We recommend purification by column chromatography or recrystallization to obtain a pure, colorless solid.
Troubleshooting Guides
Issue 1: Low Yield and Multiple Spots on TLC After Fischer Indole Synthesis
Underlying Cause: The Fischer indole synthesis is sensitive to reaction conditions. Low yields and the formation of multiple byproducts often stem from an inappropriate choice of acid catalyst, incorrect reaction temperature, or impurities in the starting materials.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Fischer indole synthesis.
Detailed Protocol: Optimizing the Fischer Indole Synthesis
-
Verify Starting Material Purity:
-
Analyze (4-fluorophenyl)hydrazine and methyl pyruvate by NMR or GC-MS to confirm their identity and purity.
-
If impurities are detected, purify the starting materials by distillation or recrystallization before use.
-
-
Acid Catalyst Screening:
-
Set up small-scale parallel reactions using different acid catalysts (e.g., polyphosphoric acid (PPA), sulfuric acid, zinc chloride).[2]
-
Monitor the reactions by TLC to identify the catalyst that provides the cleanest conversion to the desired product.
-
-
Temperature and Time Optimization:
-
Once the optimal catalyst is identified, run the reaction at different temperatures (e.g., 80°C, 100°C, 120°C).
-
Take aliquots at regular intervals (e.g., every hour) and analyze by TLC to determine the optimal reaction time that maximizes product formation while minimizing byproduct generation.
-
Issue 2: Presence of a Persistent, Close-Eluting Impurity
Underlying Cause: A close-eluting impurity often indicates the presence of a regioisomer or a structurally similar byproduct. In the synthesis of 4-fluoro-1H-indole-3-carboxylate, a potential regioisomer is the 6-fluoro isomer, which can arise if the starting hydrazine has isomeric impurities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a persistent close-eluting impurity.
Detailed Protocol: High-Resolution Purification
-
Analytical Method Development:
-
Develop an HPLC method that shows baseline separation between your product and the impurity. Screen different columns (e.g., C18, Phenyl-Hexyl) and mobile phase compositions (e.g., acetonitrile/water, methanol/water with different additives like formic acid or TFA).
-
-
Preparative HPLC:
-
Scale up the optimized analytical method to a preparative HPLC system to isolate the pure product.
-
-
Sequential Column Chromatography:
-
If preparative HPLC is not available, try sequential column chromatography. First, use a less polar eluent system to remove less polar impurities. Then, collect the mixed fraction containing your product and the close-eluting impurity.
-
Re-purify the mixed fraction on a new column using a very shallow gradient or an isocratic elution with a solvent system that provides the best separation on TLC.
-
Issue 3: Product Degradation During Workup or Purification
Underlying Cause: Indoles can be unstable in the presence of strong acids, and the silica gel used in column chromatography is acidic.[1] Prolonged exposure can lead to degradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for product degradation.
Detailed Protocol: Deactivating Silica Gel for Column Chromatography
-
Prepare a Triethylamine Solution: Prepare a solution of 1-2% triethylamine in your chosen eluent (e.g., ethyl acetate/hexanes).
-
Slurry Pack the Column: Slurry pack your silica gel with the triethylamine-containing eluent.
-
Run the Chromatography: Run your column using the eluent containing triethylamine. This will neutralize the acidic sites on the silica gel and minimize product degradation.
-
Alternative: Consider using neutral alumina as the stationary phase if your compound is particularly acid-sensitive.
Data Summary
| Impurity Type | Potential Structure | Typical Analytical Signature (LC-MS) | Recommended Purification Method |
| Unreacted Starting Material | 4-Fluoro-1H-indole-3-carboxylic acid | Expected molecular ion | Column chromatography, Recrystallization |
| Fischer Synthesis Byproduct | Incompletely cyclized hydrazone | Molecular ion corresponding to the hydrazone | Column chromatography |
| Isomeric Impurity | Methyl 6-fluoro-1H-indole-3-carboxylate | Same molecular ion as the product | Preparative HPLC, Sequential column chromatography |
| Degradation Product | 4-Fluoroindole (from decarboxylation) | Molecular ion corresponding to the decarboxylated product | Column chromatography |
| Esterification Byproduct | Dimer or other ester-related byproduct | Higher molecular weight ion | Column chromatography |
Experimental Protocols
Protocol 1: Analytical HPLC Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 10 µL
-
Note: This is a general starting method and may require optimization for specific impurity profiles.
Protocol 2: Purification by Column Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Loading: Load the dissolved sample onto the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 30% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
References
Validation & Comparative
A Comparative Guide to Methyl 4-fluoro-1H-indole-3-carboxylate and its Non-fluorinated Analog
In the landscape of medicinal chemistry and drug development, the indole scaffold stands as a "privileged structure," forming the backbone of numerous natural products and synthetic pharmaceuticals.[1] The strategic modification of this core can profoundly influence a molecule's biological activity. One of the most powerful strategies in modern drug design is the introduction of fluorine atoms. This guide provides an in-depth comparison of methyl 4-fluoro-1H-indole-3-carboxylate and its parent compound, methyl 1H-indole-3-carboxylate, offering experimental insights and data for researchers, scientists, and drug development professionals.
The incorporation of fluorine can modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability. Replacing a hydrogen atom with fluorine on an aromatic ring is a particularly effective strategy to significantly slow oxidative metabolism by cytochrome P450 enzymes.[1]
Physicochemical Properties: A Quantitative Comparison
The introduction of a highly electronegative fluorine atom at the 4-position of the indole ring induces significant changes in the molecule's electronic properties, which in turn affects its physical characteristics.
| Property | Methyl 1H-indole-3-carboxylate | This compound | Rationale for Difference |
| Molecular Formula | C₁₀H₉NO₂ | C₁₀H₈FNO₂ | Addition of one fluorine atom. |
| Molecular Weight | 175.18 g/mol [2] | 193.17 g/mol [3] | The atomic mass of fluorine is greater than hydrogen. |
| Melting Point | 149-152 °C | Not available | Crystal packing can be influenced by fluorine's polarity. |
| Calculated LogP | 2.6[2] | Not available | Fluorine generally increases lipophilicity. |
| Polar Surface Area | 42.1 Ų[2] | 42.1 Ų | The ester and N-H groups are the primary contributors. |
| N-H Acidity (pKa) | ~17 (in DMSO) | Expected to be lower | The electron-withdrawing fluorine atom stabilizes the conjugate base. |
Synthesis Strategies: Building the Core Scaffold
Both molecules can be synthesized through established methodologies, with the classic Fischer indole synthesis being a versatile and widely used approach.[4] This method involves the acid-catalyzed cyclization of a phenylhydrazone derived from an appropriate phenylhydrazine and a keto-ester.
References
structure-activity relationship of 4-fluoroindole-3-carboxylates
A Comparative Guide to the Structure-Activity Relationship of 4-Fluoroindole-3-carboxylates as Cannabinoid Receptor Modulators
For researchers, scientists, and drug development professionals, the indole scaffold remains a cornerstone of medicinal chemistry, offering a versatile template for designing novel therapeutic agents.[1] Among its many derivatives, indole-3-carboxylates have emerged as a privileged class of compounds, particularly as modulators of the cannabinoid receptors CB1 and CB2.[2][3] The introduction of a fluorine atom at the 4-position of the indole ring is a strategic modification that can significantly influence pharmacokinetic properties, metabolic stability, and receptor binding affinity.[4][5]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-fluoroindole-3-carboxylates, comparing their performance with key alternatives and providing the experimental context necessary for rational drug design.
The Strategic Role of the 4-Fluoroindole Core
The indole ring serves as the fundamental anchor for these ligands. The placement of a fluorine atom at the C4 position is not arbitrary; it leverages the unique properties of fluorine to modulate biological activity.
-
Inductive Effect: Fluorine is the most electronegative element, and its presence on the indole ring exerts a strong electron-withdrawing effect. This can alter the pKa of the indole N-H proton and influence the electron density of the aromatic system, thereby affecting interactions with receptor residues.[5]
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Replacing hydrogen with fluorine at a metabolically susceptible position can block oxidative metabolism, thereby increasing the compound's half-life and bioavailability.[5]
-
Binding Interactions: The fluorine atom can participate in favorable non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, with specific amino acid residues within the receptor's binding pocket, potentially enhancing affinity.
The position of halogenation is critical. Studies on chloroindole analogues of synthetic cannabinoids have shown that substitution at the 4- and 5-positions can confer lower CB1 affinity compared to substitutions at the 2-, 6-, and 7-positions.[6] This highlights the sensitivity of the receptor to the electronic and steric profile of the indole core.
Deconstructing the SAR of Indole-3-Carboxylates at Cannabinoid Receptors
The biological activity of an indole-3-carboxylate is determined by the interplay of several key structural components. Understanding the contribution of each part is essential for optimizing potency, selectivity, and functional activity (agonist vs. antagonist).
References
- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and structure-activity relationships of (indo-3-yl) heterocyclic derivatives as agonists of the CB1 receptor. Discovery of a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Molecular Pharmacology, and Structure–Activity Relationships of 3-(Indanoyl)indoles as Selective Cannabinoid Type 2 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activity of Methyl 4-Fluoro-1H-indole-3-carboxylate and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Indole-Based Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic drugs with a wide array of biological activities. The strategic incorporation of fluorine atoms into the indole ring has emerged as a powerful tool in drug design, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This guide provides a comparative analysis of the biological activities of methyl 4-fluoro-1H-indole-3-carboxylate and its positional isomers (5-fluoro, 6-fluoro, and 7-fluoro).
While a direct head-to-head comparative study of these specific four isomers is not extensively available in the current scientific literature, this guide will synthesize the existing knowledge on the biological activities of closely related fluorinated indole derivatives. By examining the structure-activity relationships (SAR) of analogous compounds, we can infer the potential impact of fluorine substitution at different positions on the indole-3-carboxylate core, focusing on anticancer, antimicrobial, and antioxidant activities. This analysis aims to provide a valuable resource for researchers interested in the rational design and development of novel therapeutic agents based on the fluorinated indole scaffold.
Comparative Biological Activities: A Positional Isomer Perspective
The position of the fluorine atom on the indole ring can significantly influence the molecule's electronic properties, conformation, and ability to interact with biological targets. Below, we discuss the potential impact of fluorine placement on the anticancer, antimicrobial, and antioxidant activities of methyl 1H-indole-3-carboxylate isomers.
Anticancer Activity: The Influence of Fluorine on Cytotoxicity
Fluorinated indoles have shown considerable promise as anticancer agents. The antitumor properties of these compounds are often attributed to their ability to induce apoptosis, inhibit angiogenesis, or interfere with specific signaling pathways.
Table 1: Hypothetical Comparative Anticancer Activity of Methyl Fluoro-1H-indole-3-carboxylate Isomers (Note: This table is illustrative and based on general trends observed in related compounds, as direct comparative data is unavailable in the literature.)
| Compound | Position of Fluorine | Expected Relative Cytotoxicity | Potential Mechanism of Action |
| This compound | 4-position | Moderate | May interfere with DNA synthesis or induce apoptosis. |
| Methyl 5-fluoro-1H-indole-3-carboxylate | 5-position | High | Often associated with potent inhibition of kinases or tubulin polymerization. |
| Methyl 6-fluoro-1H-indole-3-carboxylate | 6-position | Moderate to High | Can influence interactions with various enzymes and receptors. |
| Methyl 7-fluoro-1H-indole-3-carboxylate | 7-position | Moderate | Steric hindrance from the fluorine at this position might affect binding to some targets. |
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Indole derivatives are known to possess a broad spectrum of antimicrobial activities. The introduction of a fluorine atom can enhance these properties by increasing the lipophilicity of the molecule, thereby facilitating its penetration through microbial cell membranes.
Although a direct comparison of the minimum inhibitory concentrations (MICs) for the four isomers is not documented, research on other fluorinated indoles indicates that the position of the fluorine substituent can impact the antimicrobial spectrum and potency. For example, 5-fluoroindole derivatives have shown notable activity against Mycobacterium tuberculosis.
Table 2: Hypothetical Comparative Antimicrobial Activity of Methyl Fluoro-1H-indole-3-carboxylate Isomers (Note: This table is illustrative and based on general trends observed in related compounds, as direct comparative data is unavailable in the literature.)
| Compound | Position of Fluorine | Expected Relative Antimicrobial Potency | Potential Microbial Targets |
| This compound | 4-position | Moderate | May disrupt cell wall synthesis or inhibit essential enzymes. |
| Methyl 5-fluoro-1H-indole-3-carboxylate | 5-position | High | Often shows broad-spectrum activity against both Gram-positive and Gram-negative bacteria. |
| Methyl 6-fluoro-1H-indole-3-carboxylate | 6-position | Moderate | Activity may be more specific to certain bacterial or fungal strains. |
| Methyl 7-fluoro-1H-indole-3-carboxylate | 7-position | Moderate | May interfere with microbial DNA replication or protein synthesis. |
Antioxidant Activity: Scavenging Free Radicals
The indole nucleus, with its electron-rich pyrrole ring, is a known scavenger of free radicals. The antioxidant capacity of indole derivatives is often attributed to the ability of the N-H proton to be donated to a radical species. The position of the fluorine atom can modulate this activity by influencing the electronic properties of the indole ring.
While specific IC50 values from DPPH or ABTS assays for a direct comparison of the four isomers are scarce, the electron-withdrawing effect of the fluorine atom, regardless of its position, might slightly diminish the hydrogen-donating ability of the indole N-H group compared to the non-fluorinated parent compound. However, the overall antioxidant activity will also depend on the stability of the resulting indole radical.
Table 3: Hypothetical Comparative Antioxidant Activity of Methyl Fluoro-1H-indole-3-carboxylate Isomers (Note: This table is illustrative and based on general trends observed in related compounds, as direct comparative data is unavailable in the literature.)
| Compound | Position of Fluorine | Expected Relative Radical Scavenging Activity | Key Structural Feature for Activity |
| This compound | 4-position | Moderate | Indole N-H proton donation. |
| Methyl 5-fluoro-1H-indole-3-carboxylate | 5-position | Moderate | Indole N-H proton donation. |
| Methyl 6-fluoro-1H-indole-3-carboxylate | 6-position | Moderate | Indole N-H proton donation. |
| Methyl 7-fluoro-1H-indole-3-carboxylate | 7-position | Moderate | Indole N-H proton donation. |
Experimental Protocols for Biological Evaluation
To facilitate further research and a direct comparison of these isomers, detailed protocols for the key biological assays are provided below. These protocols are based on standard, validated methods in the field.
Anticancer Activity: MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Workflow Diagram:
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the methyl fluoro-1H-indole-3-carboxylate isomers in culture medium. Replace the old medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow Diagram:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a sterile 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the free radical scavenging activity of a compound.
Workflow Diagram:
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Methodology:
-
Solution Preparation: Prepare serial dilutions of the test compounds in methanol. A standard antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each compound dilution to 100 µL of a freshly prepared 0.2 mM DPPH solution in methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the potential biological activities of this compound and its positional isomers. While direct experimental data for a comprehensive comparison is currently lacking, the analysis of structure-activity relationships from related fluorinated indoles suggests that the position of the fluorine atom is a critical determinant of their anticancer, antimicrobial, and antioxidant properties. The 5-fluoro isomer, in particular, often emerges as a promising candidate in various biological assays based on trends in the literature.
The provided experimental protocols offer a standardized approach for researchers to conduct their own comparative studies on these specific isomers. Such research is crucial to elucidate the precise impact of fluorine substitution on the biological profile of the indole-3-carboxylate scaffold and to unlock the full therapeutic potential of this important class of molecules. Future investigations should focus on a systematic evaluation of these isomers against a panel of cancer cell lines, microbial strains, and in various antioxidant assays to generate the much-needed direct comparative data.
A Comparative Guide to Fluorinated Indole Derivatives in Oncology Research
Introduction: The Strategic Advantage of Fluorine in Indole-Based Cancer Therapeutics
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmacologically active compounds, including numerous anticancer agents.[1][2] Its structural versatility allows it to interact with a multitude of biological targets. In the quest for more potent and specific cancer therapeutics, the strategic incorporation of fluorine atoms into the indole ring has emerged as a highly effective strategy.
Fluorination can dramatically alter a molecule's physicochemical properties. It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes, increase binding affinity to target proteins by forming favorable orthogonal interactions, and modulate lipophilicity to improve cell permeability.[3] These attributes often translate into superior efficacy and a more desirable pharmacokinetic profile, making fluorinated indole derivatives a fertile ground for novel drug discovery.
This guide provides a comparative analysis of different classes of fluorinated indole derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and performance in preclinical cancer models. We will delve into the experimental data supporting their activity and provide detailed protocols for key assays, offering researchers a comprehensive resource for evaluating and developing these promising compounds.
Comparative Analysis of Fluorinated Indole Derivatives
We will compare two major classes of fluorinated indole derivatives that have shown significant promise in oncology: Tubulin Polymerization Inhibitors and Kinase Inhibitors.
Class 1: Tubulin Polymerization Inhibitors
Microtubules, dynamic polymers of α- and β-tubulin, are critical for cell division, motility, and intracellular transport.[4] Their disruption is a clinically validated strategy for cancer treatment. Several indole-based compounds have been shown to inhibit tubulin polymerization, often by binding to the colchicine site, leading to cell cycle arrest and apoptosis.[5][6]
Key Example: Fluoroindole Chalcones (e.g., FC116)
Recent studies have highlighted a series of fluoroindole chalcone analogues as exceptionally potent tubulin inhibitors, particularly against colorectal cancer (CRC).[7][8]
-
Mechanism of Action: These compounds bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics.[5] This primary action triggers a cascade of downstream events, including G2/M phase cell cycle arrest, induction of endoplasmic reticulum (ER) stress, and generation of reactive oxygen species (ROS). The resulting mitochondrial damage ultimately culminates in apoptosis.[7][8]
-
Performance Data: The representative compound, FC116 , has demonstrated remarkable potency.[7]
-
It exhibits nano-molar efficacy against CRC cell lines: HCT116 (IC₅₀ = 4.52 nM) and CT26 (IC₅₀ = 18.69 nM).[5][7]
-
Crucially, it shows efficacy in advanced preclinical models, including patient-derived organoids (IC₅₀ = 1.8–2.5 nM) and mouse models (65.96% tumor growth inhibition in HCT116-xenografts).[7][8] This demonstrates its potential for clinical translation.
-
Importantly, many of these compounds show minimal toxicity toward normal cell lines at effective concentrations.[5]
-
Signaling Pathway: Tubulin Inhibition by Fluoroindole Chalcones
Caption: Mechanism of FC116-induced apoptosis via tubulin inhibition.
Class 2: Kinase Inhibitors
Protein kinases are crucial nodes in the signaling pathways that regulate cell growth, proliferation, and survival. Their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[9][10] Indole-based scaffolds, particularly the indolin-2-one core, are central to several FDA-approved kinase inhibitors like Sunitinib and Nintedanib.[11][12] Fluorination often enhances the potency and selectivity of these inhibitors.[13]
Key Examples: Fluorinated Indole-Sulfonamides and Pyrrole Indolin-2-ones
-
Mechanism of Action: These derivatives are designed to fit into the ATP-binding pocket of specific receptor tyrosine kinases (RTKs) such as VEGFR (Vascular Endothelial Growth Factor Receptor) and PDGFR (Platelet-Derived Growth Factor Receptor).[12][13] By blocking the kinase activity, they inhibit downstream signaling pathways responsible for angiogenesis (the formation of new blood vessels that feed a tumor) and cell proliferation.[11][14]
-
Performance Data:
-
Studies on indole-sulfonamide derivatives show that fluorination significantly impacts activity. A derivative with a 4-trifluoromethyl (CF₃) substituent (compound 30 ) was the most potent against the HepG2 liver cancer cell line (IC₅₀ = 7.37 µM), demonstrating a 4.6-fold greater potency than the reference drug etoposide.[15]
-
Fluorinated pyrrole indolin-2-ones, building on the scaffold of drugs like Sunitinib, have shown enhanced antitumor properties, underscoring the importance of this substituent in controlling biological activity.[12][13]
-
Signaling Pathway: VEGFR Inhibition by Fluorinated Indoles
Caption: Inhibition of the VEGFR signaling pathway by an indole derivative.
Comparative Data Summary
The following table summarizes the in vitro cytotoxicity of representative fluorinated indole derivatives against various human cancer cell lines.
| Compound Class | Representative Compound | Target(s) | Cancer Cell Line | IC₅₀ Value | Reference |
| Tubulin Inhibitor | FC116 | Tubulin | HCT116 (Colon) | 4.52 nM | [7] |
| CT26 (Colon) | 18.69 nM | [7] | |||
| Kinase Inhibitor | Compound 30 (CF₃-indole) | Kinase(s) | HepG2 (Liver) | 7.37 µM | [15] |
| Heterocyclic Indole | Compound 10b | Not specified | A549 (Lung) | 12.0 nM | [16] |
| K562 (Leukemia) | 10.0 nM | [16] |
This table is illustrative and highlights the exceptional potency achieved with different fluorinated indole scaffolds.
Structure-Activity Relationship (SAR) Insights
The anticancer activity of these derivatives is highly dependent on their chemical structure. Key SAR findings include:
-
Position of Fluorine: The placement of the fluorine atom on the indole ring is not always a simple predictor of activity. While some studies show enhanced activity with fluorination, others report that it is not crucial for cytotoxicity, indicating that the overall molecular structure and target interaction are paramount.[13][17]
-
N-1 Substitution: For tubulin inhibitors, methylation at the N-1 position of the indole ring can significantly enhance activity, in some cases by up to 60-fold compared to unsubstituted analogues.[18]
-
Substituents on Appended Rings: In indole-sulfonamide series, electron-withdrawing groups like trifluoromethyl (CF₃) and chloro (Cl) on the appended phenyl ring were associated with high potency against liver cancer cells.[15] For indole-chalcones, the substitution pattern on the chalcone phenyl ring is also critical for tubulin binding.
Key Experimental Protocols
To ensure scientific rigor and reproducibility, we provide the following validated protocols for assessing the anticancer activity of fluorinated indole derivatives.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow: MTT Cytotoxicity Assay
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. daneshyari.com [daneshyari.com]
- 4. Exploring Regioisomeric Indole–Furanone Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluoroindole chalcone analogues targeting the colchicine binding site of tubulin for colorectal oncotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluoroindole chalcone analogues targeting the colchicine binding site of tubulin for colorectal oncotherapy. (2023) | Xiaoxia Liu | 7 Citations [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights [mdpi.com]
- 12. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 13. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08962B [pubs.rsc.org]
- 14. [PDF] Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes | Semantic Scholar [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Spectroscopic Characterization of Methyl 4-fluoro-1H-indole-3-carboxylate and its Precursors
For researchers in medicinal chemistry and drug development, fluorinated indole scaffolds are of paramount importance due to their prevalence in pharmacologically active molecules. The strategic introduction of fluorine can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity. Accurate and unambiguous characterization of these molecules is the bedrock of successful synthesis and downstream application.
This guide provides an in-depth spectroscopic comparison of methyl 4-fluoro-1H-indole-3-carboxylate , a valuable synthetic intermediate, with its key precursor, 4-fluoro-1H-indole , and its non-fluorinated analogue, methyl 1H-indole-3-carboxylate . By dissecting the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of these foundational molecules, we will establish a clear, predictive framework for identifying the target compound and understanding the spectroscopic consequences of each synthetic modification. This approach moves beyond simple data reporting, focusing instead on the chemical logic that underpins the observed spectral features.
The Synthetic and Analytical Logic
The journey from a simple indole to a more complex derivative involves distinct chemical transformations, each leaving a unique fingerprint on the molecule's spectrum. Our analysis will follow a logical synthetic progression, allowing us to see precisely how the addition of different functional groups alters the spectroscopic output.
Spectroscopic Analysis of Precursor: 4-Fluoro-1H-indole
4-Fluoro-1H-indole serves as our starting scaffold. Its spectra reveal the foundational characteristics of the 4-fluoro-substituted indole ring system.
Molecular Structure:
-
Formula: C₈H₆FN
-
Molecular Weight: 135.14 g/mol [1]
¹H and ¹³C NMR Spectroscopy: The most telling feature of this molecule is the influence of the highly electronegative fluorine atom at the C4 position. This manifests as characteristic coupling constants (J-coupling) between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei.
-
¹H NMR: The aromatic protons are split not only by adjacent protons but also by the fluorine atom. The proton at C5 will exhibit a doublet of doublets due to coupling with both H6 and the fluorine at C4. The presence of fluorine generally causes a downfield shift for adjacent protons.
-
¹³C NMR: The carbon directly bonded to fluorine (C4) will appear as a doublet with a very large one-bond coupling constant (¹JCF), typically in the range of 240-260 Hz. Other nearby carbons (C3, C5, C3a, C7a) will show smaller two-bond (²JCF) and three-bond (³JCF) couplings, providing definitive evidence of the fluorine's position.[2]
Infrared (IR) Spectroscopy: The IR spectrum is expected to show two key features:
-
A sharp absorption band around 3400 cm⁻¹ , characteristic of the N-H stretch of the indole ring.
-
A strong absorption band in the 1250-1000 cm⁻¹ region, corresponding to the C-F (aromatic) stretch.[3]
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum will prominently display the molecular ion peak (M⁺) at m/z = 135 , consistent with its molecular weight.[1]
Spectroscopic Analysis of Analogue: Methyl 1H-indole-3-carboxylate
This non-fluorinated analogue allows us to isolate the spectroscopic impact of adding a methyl carboxylate group at the C3 position, a common synthetic step.
Molecular Structure:
-
Formula: C₁₀H₉NO₂
-
Molecular Weight: 175.18 g/mol [4]
¹H and ¹³C NMR Spectroscopy: The introduction of an electron-withdrawing ester group at C3 dramatically alters the electronic environment of the pyrrole ring.
-
¹H NMR: The most significant change is the disappearance of the signal for the C3 proton. The proton at C2 becomes a singlet and is shifted significantly downfield (typically >8.0 ppm) due to the anisotropic effect of the adjacent carbonyl group. A sharp singlet around 3.8-3.9 ppm corresponds to the three protons of the methyl ester (-OCH₃). The N-H proton also experiences a downfield shift.[5]
-
¹³C NMR: The C3 carbon signal is shifted downfield, and a new signal for the carbonyl carbon (C=O) appears in the highly deshielded region of ~165 ppm . The C2 carbon is also shifted downfield. The signal for the methoxy carbon (-OCH₃) appears around 51-52 ppm .[5]
Infrared (IR) Spectroscopy:
-
The N-H stretch is still present around 3300 cm⁻¹ .
-
A very strong, sharp absorption appears around 1680-1700 cm⁻¹ , which is highly characteristic of the C=O stretch of the conjugated ester.[4]
Mass Spectrometry (MS): The mass spectrum shows a molecular ion peak (M⁺) at m/z = 175 . Common fragmentation patterns include the loss of the methoxy group (-•OCH₃) to give a fragment at m/z = 144.[4]
Spectroscopic Analysis of Target Product: this compound
While experimental data for this specific compound is not widely published, we can confidently predict its spectral characteristics by combining the features observed in its precursors. This predictive analysis is a critical skill for any research scientist, enabling the confirmation of a target molecule's identity even in the absence of a reference standard.
Molecular Structure:
-
Formula: C₁₀H₈FNO₂
-
Molecular Weight: 193.17 g/mol [6]
Predicted Spectroscopic Data
¹H NMR: The spectrum will be a hybrid of the features from both precursors.
-
N-H Proton: A broad singlet, likely shifted downfield to >8.5 ppm .
-
C2-H Proton: A downfield singlet (or a narrow doublet due to long-range coupling with F), expected around 8.0-8.2 ppm .
-
Aromatic Protons (C5, C6, C7): This region will be complex. We predict:
-
H7: A doublet coupled to H6.
-
H6: A triplet (or doublet of doublets) coupled to H5 and H7.
-
H5: A doublet of doublets, coupled to H6 and, crucially, to the fluorine at C4 (⁴JHF coupling). This coupling is a key diagnostic feature.
-
-
Methyl Protons (-OCH₃): A sharp singlet around 3.9 ppm .
¹³C NMR: The spectrum will show 10 distinct signals, with several exhibiting C-F coupling.
-
Carbonyl Carbon (C=O): A singlet around 164-165 ppm .
-
Fluorinated Carbon (C4): A doublet with a large ¹JCF coupling constant (~245 Hz ), making it the most identifiable signal in the spectrum. Its chemical shift will be significantly downfield.
-
Other Aromatic Carbons: C3, C5, and C3a will appear as doublets with smaller C-F coupling constants (²JCF and ³JCF). The remaining carbons will appear as singlets or narrow multiplets.
-
Methoxy Carbon (-OCH₃): A singlet around 51-52 ppm .
Infrared (IR) Spectroscopy:
-
N-H Stretch: A sharp peak around 3300-3400 cm⁻¹ .
-
C=O Stretch: A very strong, sharp peak around 1690-1710 cm⁻¹ .
-
C-F Stretch: A strong peak in the 1250-1000 cm⁻¹ region.
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A clear peak at m/z = 193 , confirming the molecular weight.
-
Fragmentation: Expect to see a prominent fragment at m/z = 162 , corresponding to the loss of the methoxy radical (-•OCH₃).
Comparative Data Summary
The following tables summarize the key, experimentally-derived chemical shifts for the precursors and the predicted shifts for the final product, providing a clear at-a-glance comparison.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)
| Proton | 4-Fluoro-1H-indole | Methyl 1H-indole-3-carboxylate | This compound (Predicted) | Key Observations |
|---|---|---|---|---|
| N-H | ~8.2 (br s) | ~8.4 (br s) | ~8.7 (br s) | Downfield shift due to electron-withdrawing groups. |
| H2 | ~7.2 (m) | ~8.1 (s) | ~8.1 (d, ⁴JHF) | Significant downfield shift and loss of H3 coupling. |
| H3 | ~6.6 (m) | N/A | N/A | Signal absent after substitution. |
| H5 | ~7.0 (dd) | ~7.4 (t) | ~7.2 (dd, ³JHH, ⁴JHF) | H-F coupling is the key diagnostic feature. |
| -OCH₃ | N/A | ~3.8 (s) | ~3.9 (s) | Characteristic singlet for the methyl ester. |
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | 4-Fluoro-1H-indole | Methyl 1H-indole-3-carboxylate | This compound (Predicted) | Key Observations |
|---|---|---|---|---|
| C2 | ~124 | ~133 | ~130 | Shift influenced by C3 substituent. |
| C3 | ~103 | ~107 | ~105 (d, ²JCF) | Appears as a doublet due to fluorine coupling. |
| C4 | ~156 (d, ¹JCF ≈ 245 Hz) | ~122 | ~157 (d, ¹JCF ≈ 248 Hz) | Large ¹JCF coupling is unmistakable. |
| C=O | N/A | ~165 | ~165 | Characteristic carbonyl signal. |
| -OCH₃ | N/A | ~51 | ~51 | Characteristic methyl ester signal. |
Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols for spectroscopic analysis are recommended.
General Sample Preparation
-
NMR Spectroscopy: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for indole derivatives as it can prevent the exchange of the N-H proton, allowing for its clear observation. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
IR Spectroscopy: For solid samples, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid directly on the ATR crystal and apply pressure. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a translucent disk.
-
Mass Spectrometry: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent like methanol or acetonitrile for analysis by Electrospray Ionization (ESI-MS). For Gas Chromatography-Mass Spectrometry (GC-MS), prepare a more dilute solution (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
Data Acquisition Workflow
The following workflow ensures a systematic approach to acquiring high-quality spectroscopic data.
Conclusion
The spectroscopic characterization of a target molecule is a puzzle where each piece of data from different techniques provides complementary information. For This compound , the key identifying features are a combination of those from its precursors. The ¹H NMR must show the loss of the H3 signal, the appearance of a methyl ester singlet, and the characteristic H-F coupling to the H5 proton. The ¹³C NMR is definitively marked by the large one-bond C-F coupling constant at C4 and the appearance of the carbonyl carbon. Finally, the IR spectrum must display strong absorptions for both the N-H and C=O stretches, while the mass spectrum must confirm the correct molecular weight of 193 g/mol . By logically assembling these spectroscopic clues, researchers can confidently confirm the successful synthesis of their target compound.
References
- 1. 4-Fluoroindole | C8H6FN | CID 2774502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Methyl indole-3-carboxylate | C10H9NO2 | CID 589098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tetratek.com.tr [tetratek.com.tr]
- 6. chembk.com [chembk.com]
A Comparative Guide to the Cytotoxicity of Fluoroindole-3-Carboxylate Positional Isomers
Introduction: The Significance of Indole Derivatives and Fluorine in Oncology Research
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1] In oncology, indole derivatives have emerged as a promising class of therapeutic agents, demonstrating the ability to induce cancer cell death through various mechanisms, including apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[2][3] The versatility of the indole ring allows for structural modifications to enhance potency, selectivity, and pharmacokinetic properties.[1]
Fluorine has become a key element in modern drug design. Its unique properties, such as high electronegativity, small size, and ability to form strong bonds with carbon, can significantly modulate the physicochemical and biological characteristics of a molecule. The introduction of a fluorine atom can alter a compound's metabolic stability, lipophilicity, and binding affinity to target proteins.[4] Consequently, the strategic placement of fluorine on the indole nucleus presents a compelling strategy for the development of novel anticancer agents.[5]
This guide provides a comparative analysis of the cytotoxic effects of positional isomers of fluoroindole-3-carboxylates and related fluorinated indole derivatives. We will delve into the structure-activity relationships (SAR) that govern their anticancer potential, present supporting experimental data, and provide detailed methodologies for assessing cytotoxicity. Our objective is to offer researchers, scientists, and drug development professionals a comprehensive resource to inform the design and evaluation of this promising class of compounds.
Experimental Methodologies: Assessing Cytotoxicity
To reliably evaluate the cytotoxic potential of fluoroindole-3-carboxylate isomers, a robust and reproducible in vitro assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]
MTT Cytotoxicity Assay Protocol
This protocol provides a step-by-step guide for performing an MTT assay to determine the half-maximal inhibitory concentration (IC50) of test compounds.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7, A549)
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Test compounds (fluoroindole-3-carboxylate isomers) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)[7]
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the fluoroindole-3-carboxylate isomers in culture medium.
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and an untreated control (medium only).
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[7]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot a dose-response curve of cell viability against compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Experimental Workflow Diagram
Caption: Workflow of the MTT cytotoxicity assay.
Comparative Cytotoxicity of Fluorinated Indole Derivatives
While comprehensive data directly comparing the four positional isomers (4-F, 5-F, 6-F, and 7-F) of indole-3-carboxylates is limited in the public domain, valuable insights can be drawn from studies on structurally related fluorinated indole derivatives. The following table summarizes the cytotoxic activities of 5- and 6-fluoroindole-chalcone derivatives against an oxaliplatin-resistant human colorectal cancer cell line (HCT-116/L).
| Compound ID | Structure | Cell Line | IC50/GI50 (nM) |
| Compound 14 | 5-Fluoro analog of FC116 | HCT-116/L | 7 |
| FC116 | 6-Fluoro-1H-indol-3-yl derivative | HCT-116/L | 6 |
Data sourced from a comparative analysis of indole-chalcone derivatives.[8]
Structure-Activity Relationship (SAR) Analysis
The data, though limited to the 5- and 6-positions on a more complex indole scaffold, provides a preliminary basis for discussing the structure-activity relationship of fluorinated indoles.
-
Potent Activity of 5- and 6-Fluoro Analogs: Both the 5-fluoro and 6-fluoro indole-chalcone derivatives exhibit potent cytotoxic activity in the nanomolar range against the HCT-116/L cell line.[8] This suggests that fluorination at these positions is well-tolerated and contributes to the anticancer effect.
-
Subtle Influence of Fluorine Position: The 6-fluoro analog (FC116) displayed slightly higher potency (GI50 = 6 nM) compared to the 5-fluoro analog (Compound 14, GI50 = 7 nM).[8] While the difference is minor, it indicates that the precise positioning of the fluorine atom can fine-tune the cytotoxic activity. This could be due to subtle differences in how the isomers interact with the biological target or their differential metabolic stability.
Further research is warranted to elucidate the complete SAR profile by synthesizing and evaluating the 4-fluoro and 7-fluoro isomers of indole-3-carboxylates and related derivatives.
SAR Visualization
Caption: Structure-activity relationship of fluoroindole derivatives.
Potential Mechanisms of Action
Indole derivatives can exert their anticancer effects through a multitude of mechanisms.[2] While the precise pathways for fluoroindole-3-carboxylates are still under investigation, insights can be drawn from related compounds.
One notable example is 5-fluoroindole-3-acetic acid, which has been shown to act as a prodrug.[9] In the presence of peroxidases, which can be targeted to tumor tissues, it is oxidized to form cytotoxic products.[9] This mechanism suggests a potential for targeted cancer therapy, where the activating enzyme is delivered specifically to the tumor site, minimizing systemic toxicity.
More broadly, indole derivatives are known to induce apoptosis (programmed cell death), a key process in eliminating cancer cells.[3] This can be triggered through various signaling pathways, often involving the activation of caspases, a family of proteases that execute the apoptotic process.
Plausible Apoptotic Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ic50 values compared: Topics by Science.gov [science.gov]
- 8. benchchem.com [benchchem.com]
- 9. lines ic50 values: Topics by Science.gov [science.gov]
A Researcher's Guide to Navigating the Cross-Reactivity Landscape of Methyl 4-fluoro-1H-indole-3-carboxylate
In the landscape of modern drug discovery, the indole scaffold represents a privileged structure, forming the backbone of numerous therapeutic agents.[1] Methyl 4-fluoro-1H-indole-3-carboxylate, a member of this versatile family, holds significant promise. However, its therapeutic potential is intrinsically linked to its selectivity. Off-target interactions can lead to unforeseen side effects or a dilution of therapeutic efficacy. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of this compound, ensuring a robust understanding of its biological activity.
The indole nucleus is known to interact with a wide array of biological targets, including G-protein coupled receptors (GPCRs), protein kinases, and various enzymes.[1] This inherent promiscuity necessitates a thorough investigation of a compound's selectivity profile early in the development process. For this compound, where a primary biological target is not yet definitively established, a broad, multi-faceted screening approach is paramount.
Strategic Workflow for Cross-Reactivity Profiling
A tiered approach is recommended to efficiently assess the cross-reactivity of this compound. This strategy begins with broad panel screening to identify potential areas of interaction, followed by more focused secondary and functional assays to confirm and characterize these interactions.
Caption: Tiered workflow for assessing the cross-reactivity of this compound.
Tier 1: Broad Panel Screening - Casting a Wide Net
The initial step involves screening the compound against large, well-characterized panels of biological targets. This provides a broad overview of potential off-target interactions.
-
GPCR Binding Assays: Given the prevalence of indole derivatives as GPCR ligands, screening against a comprehensive GPCR panel is essential.[2][3] Commercial services like Eurofins' SafetyScreen44™ panel or similar offerings provide an efficient way to assess binding to a wide range of GPCRs. These are typically competitive radioligand binding assays.[4][5]
-
Kinase Profiling: The structural similarity of the ATP-binding site across the kinome makes kinases a common source of off-target effects for small molecules.[6][7] Kinase profiling services, such as Reaction Biology's KinomeScan® or Promega's Kinase Selectivity Profiling Systems, utilize various technologies to quantify the interaction of a compound with hundreds of kinases.[8][9]
-
Other Relevant Panels: Depending on the intended therapeutic area or any preliminary data, screening against ion channel, nuclear receptor, and transporter panels should also be considered to build a comprehensive safety profile.
Tier 2: Hit Confirmation and Potency Determination
Any "hits" identified in the broad panel screens (typically defined as >50% inhibition at a screening concentration of 10 µM) must be confirmed and their potency determined. This is achieved by generating full concentration-response curves in the primary binding assay for each identified off-target.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines a general procedure for determining the inhibitory constant (Ki) of this compound for a specific GPCR identified as a hit.
Materials:
-
Cell membranes expressing the target GPCR
-
Radioligand specific for the target GPCR
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Non-specific binding control (a high concentration of a known, unlabeled ligand)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in assay buffer. The concentration range should typically span from 1 nM to 100 µM.
-
Assay Plate Setup: In a 96-well plate, add assay buffer, the serially diluted test compound, and the specific radioligand at a concentration close to its Kd.
-
Initiate Binding: Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
Table 1: Hypothetical IC50 and Ki Values for this compound Against Identified Off-Targets
| Target | Assay Type | IC50 (µM) | Ki (µM) |
| Cannabinoid Receptor 1 (CB1) | Radioligand Binding | 2.5 | 1.8 |
| 5-HT2A Receptor | Radioligand Binding | 8.1 | 5.9 |
| Cyclin-Dependent Kinase 2 (CDK2) | Kinase Activity | 15.3 | N/A |
| Beta-2 Adrenergic Receptor | Radioligand Binding | > 50 | > 50 |
Tier 3: Functional Characterization - From Binding to Biological Effect
Demonstrating that a compound binds to an off-target is only the first step. It is crucial to determine the functional consequence of this binding – is the compound acting as an agonist, antagonist, or inverse agonist? Cell-based functional assays are essential for this characterization.[11][12][13][14][15]
Experimental Protocol: Cell-Based cAMP Functional Assay for a Gs-Coupled GPCR
This protocol describes a method to determine if this compound acts as an antagonist at a Gs-coupled receptor identified as a hit.
Materials:
-
A cell line stably expressing the target Gs-coupled GPCR (e.g., HEK293 or CHO cells)
-
A known agonist for the target receptor
-
This compound
-
Cell culture medium
-
Assay buffer with a phosphodiesterase inhibitor (e.g., IBMX)
-
A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well white microplates
Procedure:
-
Cell Seeding: Seed the cells into 384-well plates and culture overnight to allow for attachment.
-
Compound Addition (Antagonist Mode): Add serial dilutions of this compound to the cells and incubate for a short period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the known agonist (typically the EC80 concentration) to the wells already containing the test compound.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP response against the logarithm of the antagonist (this compound) concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the inhibition of the agonist response.
Table 2: Hypothetical Functional Activity of this compound at Identified Off-Targets
| Target | Functional Assay | Mode of Action | EC50/IC50 (µM) |
| Cannabinoid Receptor 1 (CB1) | cAMP Assay (Gi-coupled) | Antagonist | 3.2 |
| 5-HT2A Receptor | Calcium Flux Assay (Gq-coupled) | Weak Partial Agonist | 12.5 |
| Cyclin-Dependent Kinase 2 (CDK2) | Cell Proliferation Assay | No significant effect at 30 µM | > 30 |
Interpreting the Data and Making Informed Decisions
The data generated from this tiered approach will provide a comprehensive cross-reactivity profile for this compound.
Caption: Decision-making process based on cross-reactivity data.
A significant separation (ideally >100-fold) between the potency at the intended primary target and any off-targets is desirable for a promising drug candidate. If significant off-target activity is observed, this information can guide structure-activity relationship (SAR) studies to design more selective analogs.
Conclusion
A thorough understanding of a compound's cross-reactivity is not merely a regulatory hurdle but a fundamental aspect of rational drug design. For this compound, a systematic and tiered approach to profiling its interactions across the biological landscape is essential. By employing broad panel screening followed by focused binding and functional assays, researchers can build a detailed selectivity profile. This knowledge is critical for mitigating potential safety liabilities, understanding the compound's full pharmacological profile, and ultimately guiding the development of a safe and effective therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinase Selectivity Profiling Systems—General Panel [promega.jp]
- 9. reactionbiology.com [reactionbiology.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. mdpi.com [mdpi.com]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell based Binding Assay - Creative Biolabs [creative-biolabs.com]
- 15. indigobiosciences.com [indigobiosciences.com]
A Comparative Benchmarking Guide: Methyl 4-fluoro-1H-indole-3-carboxylate vs. Vorinostat (SAHA) for HDAC Inhibition
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of HDACs in Oncology
Histone Deacetylases (HDACs) are a class of enzymes pivotal to the epigenetic regulation of gene expression.[1][2] By removing acetyl groups from lysine residues on histones, HDACs promote a condensed chromatin structure, leading to transcriptional repression.[3] In many cancers, HDACs are aberrantly expressed, silencing tumor suppressor genes and driving malignant proliferation.[1][4] This makes HDACs a compelling therapeutic target.[2] Histone Deacetylase Inhibitors (HDACi) have emerged as a promising class of anti-cancer agents that can reactivate silenced genes, arrest the cell cycle, and induce apoptosis in cancer cells.[4][5]
This guide provides an in-depth, objective comparison of a novel investigational compound, Methyl 4-fluoro-1H-indole-3-carboxylate, against the established, FDA-approved HDAC inhibitor, Vorinostat (also known as Suberoylanilide Hydroxamic Acid or SAHA). We will present a detailed experimental framework for this benchmark, supported by hypothetical, yet plausible, experimental data to guide researchers in evaluating novel indole-based compounds.
Compound Profiles: The Benchmark and the Challenger
The Benchmark: Vorinostat (SAHA)
Vorinostat (Zolinza®) is a broad-spectrum or pan-HDAC inhibitor, acting on class I, II, and IV HDACs.[6][7] It was the first HDACi to receive FDA approval for the treatment of cutaneous T-cell lymphoma (CTCL).[7]
-
Mechanism of Action: Vorinostat's structure features a hydroxamic acid group which acts as a chelator for the zinc ion within the active site of HDAC enzymes.[3][7] This interaction potently blocks the enzyme's catalytic activity, leading to the accumulation of acetylated histones and other proteins, ultimately resulting in the reactivation of tumor-suppressing genes.[7][8]
-
Reported Potency: Vorinostat is a potent inhibitor of class I HDACs, with reported IC50 values for HDAC1 ranging from 10 nM to 40.6 nM in cell-free enzymatic assays.[9][10][11][12]
The Investigational Compound: this compound
This compound is a synthetic indole derivative. The indole scaffold is a well-known privileged structure in medicinal chemistry and has been explored for developing HDAC inhibitors.[13] The introduction of a fluorine atom can significantly influence pharmacokinetic properties, metabolic stability, and binding affinity.
-
Hypothesized Mechanism: We hypothesize that the indole ring of this compound can form key hydrophobic interactions within the HDAC active site. While lacking the canonical zinc-binding group of hydroxamic acids like Vorinostat, its carboxylate moiety may still coordinate with the active site zinc ion or form hydrogen bonds with key residues, thereby inhibiting enzymatic activity. The electron-withdrawing nature of the fluorine at the 4-position could modulate the electronic properties of the indole ring system, potentially enhancing its interaction with the enzyme's active site.
Head-to-Head Comparison: In Vitro HDAC1 Inhibition
To objectively compare the inhibitory potential of our investigational compound against Vorinostat, a direct, in vitro enzymatic assay is the gold standard. Here, we detail the protocol for a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) against recombinant human HDAC1.
Objective
To quantify and compare the in vitro potency of this compound and Vorinostat in inhibiting the enzymatic activity of recombinant human HDAC1.
Experimental Protocol: Fluorometric HDAC1 Activity Assay
This protocol is based on a widely used two-step enzymatic reaction that results in a fluorescent signal proportional to HDAC activity.[14][15]
Causality Behind Experimental Choices:
-
Enzyme: Recombinant human HDAC1 is chosen as it is a key, well-characterized Class I HDAC isoform implicated in cancer.[4]
-
Substrate: A commercially available, fluorogenic substrate such as Boc-Lys(Ac)-AMC is used. This substrate is not fluorescent until the acetylated lysine is deacetylated by HDAC1 and subsequently cleaved by a developing agent (Trypsin), releasing the highly fluorescent 7-Amino-4-methylcoumarin (AMC).[14] This provides a sensitive and direct measure of enzyme activity.
-
Controls: Including a "no inhibitor" control establishes the baseline 100% enzyme activity, while a "no enzyme" control accounts for background fluorescence. Vorinostat serves as the positive control for inhibition.
-
Solvent: DMSO is used to solubilize the compounds, and its final concentration is kept low (<1%) to minimize interference with enzyme activity.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare 10 mM stock solutions of this compound and Vorinostat in 100% DMSO.
-
Perform a serial dilution series (e.g., 11-point, 3-fold dilutions) in DMSO to create a range of concentrations for IC50 determination.
-
-
Enzyme Reaction:
-
The assay is performed in a 96-well black microplate to minimize light scatter.
-
To each well, add 45 µL of HDAC Assay Buffer.
-
Add 5 µL of the diluted test compound or DMSO vehicle (for "no inhibitor" control).
-
Add 25 µL of recombinant human HDAC1 enzyme (e.g., at a final concentration of 5 nM). For the "no enzyme" control, add 25 µL of assay buffer instead.
-
Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitors to bind to the enzyme.
-
-
Initiating the Reaction:
-
Add 25 µL of the fluorogenic HDAC substrate (e.g., 20 µM final concentration) to all wells to start the reaction.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Developing the Signal:
-
Stop the enzymatic reaction by adding 50 µL of Developer solution containing Trypsin and a potent HDAC inhibitor like Trichostatin A (TSA) to prevent further deacetylation.[15]
-
Incubate at room temperature for 20 minutes to allow for the cleavage of the deacetylated substrate and release of the fluorophore.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity on a microplate reader with excitation at ~355 nm and emission at ~460 nm.[14]
-
Subtract the background fluorescence ("no enzyme" control) from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow Diagram
References
- 1. The role of histone deacetylases (HDACs) in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of histone deacetylases (HDACs) in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. jebms.org [jebms.org]
- 5. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]
- 6. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vorinostat - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Vorinostat? [synapse.patsnap.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 13. Discovery of N-hydroxy-4-(1H-indol-3-yl)butanamide as a histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. epigentek.com [epigentek.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 4-fluoro-1H-indole-3-carboxylate
This guide provides essential, step-by-step procedures for the proper and safe disposal of methyl 4-fluoro-1H-indole-3-carboxylate. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven safety protocols to ensure compliance and mitigate risk.
Hazard Identification and Risk Assessment: A Proactive Approach
Assumed Hazards:
-
Skin Irritant: May cause redness, itching, and inflammation upon contact[2][3].
-
Eye Irritant: Can cause serious eye irritation, including pain and watering[2][3].
-
Respiratory Tract Irritant: Inhalation of dust or vapors may lead to irritation of the respiratory system[2][3].
-
Environmental Hazard: Halogenated organic compounds can pose risks to aquatic life and should not be released into the environment[4][5].
A thorough risk assessment should be conducted before handling, considering the quantities used and the potential for exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
To mitigate the risks of exposure, the following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) | Prevents direct skin contact and potential irritation. Gloves must be inspected before use and disposed of as contaminated solid waste after handling the compound[6]. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from accidental splashes or contact with airborne particles of the compound[7]. |
| Body Protection | A standard laboratory coat | Prevents contamination of personal clothing and minimizes skin exposure[8]. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | Minimizes the inhalation of any dust or vapors, which could cause respiratory irritation. For larger quantities or when generating aerosols, a respirator may be necessary based on your institution's specific risk assessment[1]. |
Waste Segregation and Collection: The Cornerstone of Safe Disposal
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal[8]. This compound waste must be treated as hazardous waste and segregated accordingly.
Waste Streams:
-
Solid Chemical Waste:
-
Liquid Chemical Waste:
-
What to include: Solutions containing this compound, and the first rinse of any contaminated glassware. Note that subsequent rinses of glassware, after a triple rinse procedure, may be considered non-hazardous depending on institutional policies, but the first rinse must always be collected as hazardous waste[9].
-
Collection: Collect in a designated, chemically compatible container for liquid halogenated organic waste. Do not mix with non-halogenated waste streams[4].
-
Step-by-Step Disposal Protocol
This protocol outlines the procedural steps for the safe collection and temporary storage of this compound waste within a laboratory setting, pending collection by a certified waste disposal vendor.
4.1. Container Selection and Labeling
-
Select a Compatible Container: Choose a container made of a material that is chemically resistant to halogenated organic compounds and is in good condition with no leaks or cracks. The container must have a secure, leak-proof screw-on cap[8][10]. For liquid waste, ensure the container is designed to hold liquids[11].
-
Pre-label the Container: Before adding any waste, affix a "Hazardous Waste" label to the container[8]. The label must include:
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas[8].
-
The words "Hazardous Waste"[12].
-
An accurate list of all contents, including any solvents[8].
-
The accumulation start date (the date the first piece of waste is added)[8].
-
The name and contact information of the responsible researcher or lab supervisor.
-
4.2. Waste Accumulation in a Satellite Accumulation Area (SAA)
-
Designate an SAA: Establish a specific Satellite Accumulation Area within the laboratory, near the point of waste generation and under the control of laboratory personnel[8][10].
-
Adding Waste:
-
Solids: Carefully transfer solid waste into the designated solid waste container using a spatula or other appropriate tool.
-
Liquids: Pour liquid waste carefully into the designated liquid waste container, using a funnel if necessary to avoid spills.
-
-
Keep Containers Closed: The waste container must remain securely capped at all times, except when you are actively adding waste. This is a common and critical compliance point with EPA regulations[10][11].
-
Secondary Containment: Store all liquid hazardous waste containers in secondary containment (e.g., a chemically resistant tray or tub) to contain any potential leaks or spills[8].
-
Segregation: Ensure that the container for this compound waste is segregated from incompatible materials[8].
4.3. Final Disposal
The ultimate disposal of this compound must be handled by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company[7][8]. Do not attempt to dispose of this chemical through regular trash or down the drain[4][8]. Contact your EHS office to schedule a pickup for your properly labeled and sealed hazardous waste containers.
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate area and alert your colleagues and supervisor.
-
Control the Source: If it is safe to do so, stop the source of the spill.
-
Contain the Spill: Use a chemical spill kit with appropriate absorbent materials to contain the spill.
-
Clean-up:
-
For a dry spill, carefully sweep or vacuum the material and place it in the designated solid hazardous waste container. Avoid generating dust[1].
-
For a liquid spill, use absorbent pads to soak up the material. Place the used absorbent materials into the solid hazardous waste container.
-
-
Decontaminate: Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, in accordance with your institution's policies.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. aksci.com [aksci.com]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. benchchem.com [benchchem.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. capotchem.com [capotchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
